2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-(3-hydroxypropyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-7-10-4-5(13-7)6(12)9-2-1-3-11/h4,11H,1-3H2,(H2,8,10)(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFVNNAXYNQIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
CAS Number: 1538218-73-3 Molecular Formula: C₇H₁₁N₃O₂S Molecular Weight: 201.25 g/mol
Introduction
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide is a distinct chemical entity belonging to the broader class of 2-aminothiazole-5-carboxamides. While specific research on this particular molecule is not extensively published, the 2-aminothiazole core is a well-established and highly valued scaffold in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive overview of this compound, drawing upon the extensive knowledge of the 2-aminothiazole-5-carboxamide class to infer its likely chemical properties, synthesis, and potential biological significance. The primary audience for this guide includes researchers, scientists, and professionals in drug development who are interested in the potential applications of this and related molecules.
Physicochemical Properties
While detailed experimental data for this specific compound is sparse, its basic properties can be derived from supplier information and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂S | [3][4] |
| Molecular Weight | 201.25 | [3][4] |
| Appearance | Powder or liquid | [4] |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8°C in a dark, inert atmosphere | [5] |
| PubChem CID | 82671174 | [3] |
Synthesis of this compound: A Proposed Pathway
Below is a proposed, detailed experimental protocol for the synthesis of this compound, adapted from similar syntheses of related compounds.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-3-Ethoxy-N-(3-hydroxypropyl)acrylamide
-
To a stirred solution of 3-amino-1-propanol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0-5°C, add 3-ethoxyacryloyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1N hydrochloric acid at 0-10°C.
-
Dilute the mixture with water and concentrate under reduced pressure to obtain a slurry.
-
Extract the aqueous slurry with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve (E)-3-ethoxy-N-(3-hydroxypropyl)acrylamide (1.0 equivalent) in a mixture of dioxane and water.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution and stir at room temperature.
-
After the formation of the bromo-intermediate (as monitored by TLC), add thiourea (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Biological Activities and Potential Applications of the 2-Aminothiazole-5-Carboxamide Scaffold
The 2-aminothiazole-5-carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. This suggests that this compound may also possess interesting pharmacological properties.
Kinase Inhibition
A significant body of research has focused on 2-aminothiazole-5-carboxamides as potent kinase inhibitors. These compounds have been shown to target various kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.
-
Src-Family Kinase Inhibition: The 2-aminothiazole scaffold was identified as a novel template for Src family kinase inhibitors.[8] Extensive structure-activity relationship (SAR) studies led to the discovery of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[8]
-
p38α MAP Kinase Inhibition: A series of 2-amino-N-arylthiazole-5-carboxamides have been developed as potent and orally efficacious inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[9]
-
Other Kinase Targets: Derivatives of this scaffold have also been investigated as inhibitors of other kinases, including p56(Lck), c-Met, and Aurora kinases, highlighting the versatility of this chemical class in targeting different components of the kinome.[10][11][12]
Potential Signaling Pathway Involvement
Given the prevalence of kinase inhibition within this class of compounds, it is plausible that this compound could modulate key cellular signaling pathways.
Caption: Potential kinase inhibition by 2-aminothiazole derivatives.
Other Potential Biological Activities
Beyond kinase inhibition, the 2-aminothiazole core is associated with a diverse array of biological activities, including:
-
Antimicrobial and Antifungal Activity
-
Antioxidant Properties
-
Phosphodiesterase (PDE) Regulation
Structure-Activity Relationships (SAR)
While specific SAR data for this compound is unavailable, general trends have been observed for the broader class of 2-aminothiazole-5-carboxamides:
-
Substitution at the 2-amino position: This position is crucial for activity and has been extensively modified to interact with the hinge region of kinase active sites.
-
The carboxamide linker: The amide bond is often involved in hydrogen bonding interactions with the target protein.
-
Substitution on the carboxamide nitrogen: The nature of the substituent on the amide nitrogen significantly influences potency, selectivity, and pharmacokinetic properties. The 3-hydroxypropyl group in the title compound introduces a polar, flexible chain that could potentially engage in hydrogen bonding and improve solubility.
Future Directions
This compound represents an under-explored molecule within a pharmacologically significant class of compounds. Future research should focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol and full characterization of the compound.
-
Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets to identify its primary mechanism of action.
-
In Vitro and In Vivo Studies: Evaluation of its efficacy in relevant cell-based assays and animal models of disease.
-
SAR Studies: Synthesis and evaluation of analogs to understand the contribution of the 3-hydroxypropyl moiety to its biological activity and properties.
Conclusion
This compound is a molecule with significant untapped potential. By leveraging the extensive knowledge of the 2-aminothiazole-5-carboxamide scaffold, this guide provides a framework for its synthesis, potential biological activities, and future research directions. Its structural features suggest that it could be a valuable tool for chemical biology and a starting point for the development of novel therapeutics. Further investigation is warranted to fully elucidate its chemical and biological properties.
References
- Kissei Pharmaceutical Co., Ltd. (n.d.). Patent Information for CAS 118643-34-8.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 15(12), 995–1017.
- Wityak, J., et al. (2008). The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor. Bioorganic & medicinal chemistry letters, 18(6), 1762–1767.
- Chen, P., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & medicinal chemistry letters, 14(24), 6061–6066.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
- Sigma-Aldrich. (n.d.). This compound.
- Zhang, Q., et al. (2018).
- Kim, Y. J., Kwon, H. J., Han, S. Y., & Gong, Y. D. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
- Li, B., et al. (2010).
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Wityak, J., et al. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Archiv der Pharmazie, 342(7), 420–427.
- Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 7(33), 29193–29211.
- Bristol Myers Squibb Co. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S.
- Google Patents. (n.d.). BE572218A.
Sources
- 1. 302964-24-5 | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Amides | Ambeed.com [ambeed.com]
- 2. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound, CasNo.1538218-73-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. achmem.com [achmem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Aminothiazole Derivatives for Drug Discovery
Foreword: The 2-Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 2-aminothiazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a "privileged structure" frequently identified in molecules with profound biological activity. Its unique electronic properties, hydrogen bonding capabilities, and rigid framework allow it to serve as an effective pharmacophore, interacting with a diverse array of biological targets. The clinical and commercial success of drugs like the anticancer agent Dasatinib and the broad-spectrum antiparasitic Nitazoxanide underscores the therapeutic potential embedded within this core structure.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deeper understanding of the primary synthetic pathways, the rationale behind experimental choices, and the strategic derivatization of the 2-aminothiazole core for the development of novel therapeutics. We will explore the foundational Hantzsch synthesis, delve into modern, more efficient methodologies, and contextualize these chemical strategies with their application in successful drug discovery programs.
The Cornerstone of 2-Aminothiazole Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely utilized method for constructing the 2-aminothiazole ring.[4][5] Its reliability, simplicity, and high yields have cemented its status as the go-to reaction for this class of compounds.[6] The core principle involves the condensation of an α-haloketone with a thioamide; for the synthesis of 2-aminothiazoles specifically, thiourea is the essential thioamide component.[6][7]
The Reaction Mechanism: A Step-by-Step Rationale
Understanding the Hantzsch mechanism is critical for troubleshooting and adapting the reaction to new substrates. It proceeds through a well-defined sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
-
Initial Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This displaces the halide ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The next key step involves the nucleophilic attack of one of the amino groups of the isothiouronium intermediate onto the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate.
-
Dehydration and Aromatization: The final step is the elimination of a water molecule (dehydration) from this intermediate. This process results in the formation of a stable, aromatic 2-aminothiazole ring.
The entire workflow is a self-validating system; the formation of the final aromatic product is the thermodynamic driving force of the reaction sequence.
Caption: The mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a field-proven method for synthesizing a model 2-aminothiazole derivative, demonstrating the practical application of the Hantzsch reaction.[6]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (aqueous, 20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea. Rationale: Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.
-
Solvation and Heating: Add 5 mL of methanol to the vial. Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80°C) for 30 minutes. Rationale: Heating accelerates the reaction rate, ensuring the cyclization and dehydration steps proceed to completion in a reasonable timeframe. Methanol is an excellent solvent for both reactants.
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up and Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A solid precipitate should form. Rationale: The product is initially formed as its hydrobromide salt. The sodium carbonate base neutralizes the acid, converting the salt to the free base, which is poorly soluble in water and precipitates out.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any remaining salts. Allow the solid to air-dry on a watch glass. The resulting 2-amino-4-phenylthiazole is typically of sufficient purity for further use.
Modern Synthetic Strategies and Derivatizations
While the Hantzsch synthesis is robust, concerns over the handling of lachrymatory α-haloketones have driven the development of alternative methods. Furthermore, for drug discovery, the ability to easily modify the core structure is paramount for structure-activity relationship (SAR) studies.
In Situ Halogenation: The Iodine-Mediated Approach
A significant advancement involves the in situ generation of the α-haloketone intermediate. This is commonly achieved by reacting a ketone (e.g., acetophenone) directly with thiourea in the presence of a halogenating agent like iodine.[8][9]
Advantages:
-
Safety: Avoids the isolation and handling of toxic and lachrymatory α-haloketones.
-
Efficiency: A one-pot procedure that simplifies the synthetic workflow.
-
Atom Economy: Reduces the number of synthetic steps and potential for material loss.
A catalytic version of this reaction has also been developed using catalytic amounts of iodine and iron, where the iron facilitates the regeneration of iodine for multiple catalytic cycles.[10]
Strategic Derivatization for SAR Studies
The 2-aminothiazole core offers multiple points for chemical modification, making it an ideal scaffold for library synthesis in drug discovery. The primary sites for derivatization are the exocyclic 2-amino group and the C5-position of the thiazole ring.
Key Derivatization Reactions:
-
N-Acylation: The 2-amino group readily undergoes acylation with acid chlorides or anhydrides to form stable amides. This is a crucial transformation in the synthesis of drugs like Nitazoxanide.[11][12]
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to a diverse range of urea and thiourea derivatives, which can serve as potent hydrogen bond donors and acceptors.[9]
-
C5-Position Modification: The substituent at the C5-position is determined by the choice of the α-haloketone starting material. For instance, using an α-haloketone with an ester group allows for the introduction of a C5-carboxamide, a key feature of the kinase inhibitor Dasatinib.[1]
Caption: Strategic points for chemical modification of the 2-aminothiazole scaffold.
Applications in Drug Discovery: From Bench to Bedside
The synthetic accessibility of 2-aminothiazoles directly translates to their successful application in drug discovery. By modifying the substituents on the core, medicinal chemists can fine-tune the molecule's properties to achieve high potency and selectivity for a specific biological target.
Case Study: Dasatinib, a Targeted Cancer Therapy
Dasatinib (Sprycel®) is a powerful oral kinase inhibitor used to treat chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Its discovery was the result of extensive SAR studies built around the 2-aminothiazole scaffold, which was identified as a novel template for Src family kinase inhibitors.[1]
-
Core Scaffold: The central 2-aminothiazole ring acts as the structural anchor.
-
Key Interactions: The C5-carboxamide and the N-(2-chloro-6-methylphenyl) group are critical for binding to the ATP pocket of the target kinase. The complex side chain attached to the 2-amino group confers potency and influences the drug's kinase selectivity profile.[1]
Case Study: Nitazoxanide, a Broad-Spectrum Anti-Infective
Nitazoxanide (Alinia®) is a broad-spectrum agent effective against protozoa, helminths, and certain viruses.[3][13] Its synthesis is a prime example of the N-acylation strategy.
-
Synthesis: The core of its synthesis involves the acylation of 2-amino-5-nitrothiazole with o-acetylsalicyloyl chloride.[11][12] The 5-nitro group is crucial for its mechanism of action, which involves the reduction of the nitro group to a toxic radical species within anaerobic parasites.
Summary of Synthetic Methodologies
The choice of synthetic route depends on factors such as the availability of starting materials, scale, safety considerations, and the desired substitution pattern.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
| Hantzsch Synthesis | α-Haloketone, Thiourea | Heat, typically in an alcohol solvent (e.g., ethanol, methanol) | High yields, reliable, versatile, well-established[5][6] | Requires pre-synthesis of α-haloketones, which can be lachrymatory and toxic.[14] |
| Iodine-Mediated Synthesis | Ketone, Thiourea | Iodine (stoichiometric or catalytic), often heated | One-pot procedure, avoids handling of α-haloketones, safer[8][10] | May require optimization for different ketone substrates; iodine can be corrosive. |
| Multi-Component Reactions | Ketone, Thiourea, Halogen Source | Varies; can involve various catalysts and conditions | High efficiency, atom economy, rapid generation of molecular diversity[3] | Reaction discovery and optimization can be more complex. |
Conclusion
The 2-aminothiazole scaffold continues to be a highly productive platform for the discovery of new medicines. Its synthetic tractability, anchored by the foundational Hantzsch synthesis and expanded by modern, more efficient methods, allows for extensive chemical exploration. The ability to strategically derivatize the core at multiple positions enables the precise tuning of pharmacological properties, leading to potent and selective agents against a wide range of diseases. For the drug discovery professional, a thorough understanding of these synthetic methodologies is not just an academic exercise—it is the key to unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
- Lombardo, L. J., et al. (2006). Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.
- Brehmer, D., et al. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. National Institutes of Health.
- Nevagi, R. J. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459.
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.
- Various Authors. (n.d.). Biological and medicinal significance of 2-aminothiazoles. ResearchGate.
- Engel, M., et al. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health.
- Unknown Author. (n.d.). Design of 2-aminothiazole CHK1 inhibitors. ResearchGate.
- Bathula, S., et al. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health.
- Unknown Author. (n.d.). Thiazole. CUTM Courseware.
- Unknown Author. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP.
- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Unknown Author. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Unknown Author. (2010). Hantzsch Thiazole Synthesis. Scribd.
- Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate.
- Kurasov, D., & Nenajdenko, V. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
- Unknown Author. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
- Ayati, A., et al. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Unknown Author. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
- Guo, Z., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed.
- Gholap, S. S., et al. (n.d.). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. National Institutes of Health.
- Unknown Author. (2025). Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. RSC Publishing.
- Unknown Author. (n.d.). A kind of preparation method of nitazoxanide. Google Patents.
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]
- 4. synarchive.com [synarchive.com]
- 5. scribd.com [scribd.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101602744B - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]
- 13. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery and Its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, recognized for its versatile biological activities.[1][2] This structural motif is a cornerstone in a variety of clinically approved drugs and a vast array of compounds under investigation for therapeutic use.[3][4][5] Its prevalence stems from its ability to engage with a wide range of biological targets through diverse interaction modes, leading to applications in oncology, neurodegenerative diseases, and infectious diseases.[3][6][7] This guide provides a detailed exploration of the primary mechanisms through which 2-aminothiazole derivatives exert their pharmacological effects, offering field-proven insights for professionals in drug development.
Section 1: The Dominant Paradigm - Protein Kinase Inhibition
The most extensively documented mechanism of action for 2-aminothiazole compounds is the inhibition of protein kinases.[8] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 2-aminothiazole scaffold serves as an effective "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket, a characteristic feature of Type I kinase inhibitors.[9]
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
Aberrant activity of cyclin-dependent kinases (CDKs) is a frequent driver of tumorigenesis.[10] Several 2-aminothiazole derivatives have been developed as potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]
A prime example is the inhibition of the CDK4/6-Cyclin D complex. In a normal G1 phase of the cell cycle, this complex phosphorylates the Retinoblastoma (Rb) protein. This hyperphosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes necessary for S-phase entry.[13] Selective 2-aminothiazole-based CDK4/6 inhibitors block this phosphorylation event.[10] By maintaining Rb in its hypophosphorylated, active state, the inhibitor ensures E2F remains sequestered, thereby inducing G1 cell cycle arrest and preventing cancer cell proliferation.[10][13]
Logical Workflow: CDK4/6 Inhibition by 2-Aminothiazole Compounds
Caption: CDK4/6 Inhibition Pathway by 2-Aminothiazole Derivatives.
Aurora Kinases: Disrupting Mitosis
Aurora kinases (A, B, and C) are essential for proper mitotic progression, regulating events like centrosome maturation and chromosome segregation.[1] Their overexpression is linked to tumorigenesis.[1] 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.[14][15] Inhibition of Aurora B, for example, disrupts the spindle assembly checkpoint, leading to defects in chromosome alignment and segregation, ultimately resulting in aneuploidy and cell death.[1]
Multi-Targeted Kinase Inhibition: The Case of Dasatinib
The 2-aminothiazole scaffold is a core component of several multi-targeted kinase inhibitors, most notably Dasatinib.[3][16] Dasatinib is a potent inhibitor of the Abl and Src family kinases, making it a crucial therapy for chronic myelogenous leukemia (CML).[3][16] Its mechanism involves binding to the ATP pocket of the BCR-Abl fusion protein, inhibiting the downstream signaling that drives leukemic cell proliferation.
| Drug Name | Primary Kinase Target(s) | Therapeutic Indication | Reference |
| Dasatinib | BCR-Abl, Src family, c-Kit | Chronic Myelogenous Leukemia (CML) | [3][16] |
| Alpelisib | PI3Kα | Advanced Breast Cancer | [3] |
| SNS-032 | CDK2, 7, 9 | Investigational (Cancer) | [3] |
| CYC116 | Aurora A/B, VEGFR2 | Investigational (Cancer) | [3] |
Allosteric Modulation: A Novel Approach for CK2
While most 2-aminothiazole kinase inhibitors are ATP-competitive, a novel class has been identified that acts as allosteric modulators of protein kinase CK2.[17] These compounds bind to a pocket outside the highly conserved ATP-binding site, stabilizing an inactive conformation of the enzyme.[17][18] This non-ATP-competitive mode of action offers the potential for greater selectivity, a significant advantage in kinase drug discovery.[17]
Section 2: Combating Neurodegeneration - The Anti-Prion Mechanism
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded, infectious isoform of the prion protein (PrP), known as PrPSc.[6] 2-aminothiazole compounds have emerged as a promising therapeutic class for these currently untreatable diseases.[19][20][[“]]
The primary mechanism of action is the inhibition of new PrPSc formation.[6] Experimental evidence suggests that these compounds do not act by disaggregating existing PrPSc or by altering the expression levels of the normal cellular prion protein (PrPC).[6] Instead, they appear to interfere with the conversion process of PrPC to PrPSc, possibly by binding directly to PrP or an auxiliary factor required for the conformational change.[6] This activity has established 2-aminothiazoles as lead compounds for efficacy studies in animal models of prion disease.[6][19]
Experimental Protocol: PrPSc Formation Inhibition Assay (ELISA-based)
This protocol outlines a high-throughput method to screen for compounds that inhibit PrPSc formation in infected cells.[22]
-
Cell Culture: Plate prion-infected neuroblastoma cells (e.g., ScN2a) in 96-well microtiter plates and allow them to adhere.
-
Compound Treatment: Add 2-aminothiazole derivatives at various concentrations to the cells and incubate for a period (e.g., 72 hours) to allow for cell division and potential inhibition of new PrPSc formation.
-
Cytotoxicity Assay (Parallel Plate): On a parallel plate, assess cell viability using a method like the Calcein-AM assay to ensure that any reduction in PrPSc is not due to cell death.[19][22]
-
Cell Lysis: Lyse the cells from the primary plate to release cellular proteins.
-
Proteinase K (PK) Digestion: Treat the cell lysates with Proteinase K. This enzyme digests the normal PrPC but only truncates the N-terminus of the protease-resistant PrPSc.
-
Precipitation & Denaturation: Precipitate the remaining proteins (including PrPSc) and then denature them to expose antibody epitopes.
-
ELISA Detection: Coat a 96-well ELISA plate with a capture antibody for PrP. Add the denatured lysates, followed by a detection antibody. Use a substrate that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: Quantify the PrPSc levels by measuring the signal. A reduction in signal in compound-treated wells compared to vehicle controls indicates inhibition of PrPSc formation. Calculate EC50 values for active compounds.
Section 3: Antimicrobial Mechanisms of Action
2-aminothiazole derivatives exhibit broad-spectrum antimicrobial activity, with distinct mechanisms proposed for their antibacterial and antifungal effects.[1][23]
Antibacterial Action: Targeting Cell Wall Synthesis
Molecular docking studies suggest that the antibacterial activity of some 2-aminothiazole compounds involves the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[24][25] MurB is a crucial enzyme in the cytoplasmic steps of bacterial peptidoglycan synthesis, which is essential for the integrity of the bacterial cell wall. By inhibiting MurB, these compounds disrupt cell wall formation, leading to bacterial cell death.
Antifungal Action: Disrupting Fungal Membrane Integrity
The proposed mechanism for antifungal activity is the inhibition of lanosterol 14α-demethylase (CYP51).[24][25] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of CYP51 depletes ergosterol and leads to the accumulation of toxic sterol intermediates, disrupting membrane integrity and function, ultimately inhibiting fungal growth.
Diagram: Proposed Antimicrobial Mechanisms
Caption: Proposed Mechanisms of Antimicrobial Action.
Conclusion
The 2-aminothiazole scaffold represents a truly "privileged" structure in drug discovery, not due to a single, universal mechanism, but because of its remarkable versatility. Its ability to act as a potent hinge-binding motif has made it a mainstay in the development of kinase inhibitors for oncology. Simultaneously, its unique chemical properties enable interference with protein misfolding pathways in neurodegenerative diseases and inhibition of essential enzymes in microbial pathogens. The diverse mechanisms outlined in this guide—from competitive and allosteric enzyme inhibition to the disruption of macromolecular synthesis and protein aggregation—underscore the therapeutic potential of this core structure. For drug development professionals, a deep understanding of these distinct modes of action is critical for the rational design of next-generation 2-aminothiazole derivatives with enhanced potency, selectivity, and clinical efficacy.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Sayed, M. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
-
Ghasemi, H., & Zarrin, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]
-
Gever, J., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 84(7), 3408-3417. [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
-
Renslo, A. R., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. ACS Medicinal Chemistry Letters, 2(2), 170-174. [Link]
-
Li, Z., et al. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 847-57. [Link]
-
Singh, P., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 22(1), 40-52. [Link]
-
Hirai, H., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational New Drugs, 28(2), 133-142. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]
-
Hirai, H., et al. (2009). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle, 8(23), 3868-3876. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. [Link]
-
Gever, J., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Consensus. [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Gozzi, G., et al. (2015). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 101, 653-663. [Link]
-
Pevarello, P., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(15), 3367-3380. [Link]
-
Gever, J., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. ResearchGate. [Link]
-
Betzi, S., et al. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Structure, 23(7), 1234-1244. [Link]
- Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
Ghasemi, H., & Zarrin, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]
-
Ghasemi, H., & Zarrin, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. [Link]
-
Creative Biolabs. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Creative Biolabs. [Link]
-
Pevarello, P., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Bohrium. [Link]
-
Petrou, A., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1284-1294. [Link]
-
ResearchGate. (2021). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]
-
Taylor & Francis. (2018). 2-aminothiazole – Knowledge and References. Taylor & Francis. [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Petrou, A., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]
-
Engel, M., et al. (2017). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 60(21), 8849-8865. [Link]
-
Li, Z., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ChemMedChem, 8(5), 847-857. [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
-
ResearchGate. (2021). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]
-
Khan, I., et al. (2020). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Bioorganic Chemistry, 102, 104085. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
-
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 9. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. consensus.app [consensus.app]
- 22. researchgate.net [researchgate.net]
- 23. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
- 25. tandfonline.com [tandfonline.com]
Navigating the Therapeutic Potential of the 2-Aminothiazole-5-Carboxamide Scaffold: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry
Preamble: The Quest for Specificity and the Power of the Scaffold
Researchers engaged in the discovery and development of novel therapeutics often encounter compounds of interest with limited publicly available biological data. One such molecule is 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide . While this specific entity is commercially available, a comprehensive review of the scientific literature reveals a notable absence of detailed studies on its biological activity, mechanism of action, or therapeutic potential. This guide, therefore, pivots to a more instructive and impactful focus: the 2-aminothiazole-5-carboxamide core scaffold . This structural motif is a cornerstone in a multitude of biologically active compounds, particularly in the realm of oncology. By understanding the well-established activities and structure-activity relationships of this scaffold, researchers can infer the potential of and design experimental strategies for novel derivatives like this compound.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the biological landscape of the 2-aminothiazole-5-carboxamide scaffold. We will explore its significance as a privileged structure in medicinal chemistry, delve into its primary mechanisms of action as kinase inhibitors, and provide actionable experimental protocols for its evaluation.
The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery
The 2-aminothiazole ring is a heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is a key component in a range of clinically approved drugs and investigational agents. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and pi-stacking, making it an ideal building block for designing potent and selective inhibitors.
The addition of a carboxamide group at the 5-position of the thiazole ring further enhances its drug-like properties. The carboxamide functional group is a common feature in many pharmaceuticals, contributing to improved pharmacokinetic profiles and target engagement through additional hydrogen bonding opportunities.
Mechanism of Action: Targeting the Kinome
A predominant theme in the biological activity of 2-aminothiazole-5-carboxamide derivatives is their function as kinase inhibitors . Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Inhibition of Tyrosine Kinases in Oncology
Numerous studies have demonstrated the potent inhibitory activity of 2-aminothiazole-5-carboxamide derivatives against various tyrosine kinases implicated in cancer progression.
-
Bcr-Abl: The breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). The landmark anticancer drug Dasatinib , a potent Bcr-Abl inhibitor, features a 2-aminothiazole-5-carboxamide core. This highlights the scaffold's effectiveness in targeting this critical oncoprotein.[3]
-
Src-Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, differentiation, and survival. Their aberrant activation is linked to the development and progression of various solid tumors. Several 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs have been developed as potent inhibitors of Src-family kinases, such as p56(Lck).
-
c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met axis is a key driver in many cancers. Thiazole carboxamide derivatives have been designed and synthesized as potential c-Met kinase inhibitors.
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the propagation of oncogenic signals.
Experimental Validation: A Step-by-Step Approach
For researchers investigating novel 2-aminothiazole-5-carboxamide derivatives, a systematic approach to characterizing their biological activity is crucial. The following section outlines key experimental protocols.
Synthesis of 2-Aminothiazole-5-Carboxamide Derivatives
The synthesis of this class of compounds is well-established and typically follows the Hantzsch thiazole synthesis.
Protocol: General Synthesis of 2-Amino-N-substituted-thiazole-5-carboxamides
-
Amide Formation: React a suitable amine with an appropriate acyl chloride to form the corresponding amide.
-
Bromination: Brominate the α-position of the carbonyl group in the newly formed amide using a brominating agent such as N-bromosuccinimide (NBS).
-
Cyclization: React the α-bromo amide with thiourea in a suitable solvent (e.g., ethanol) under reflux to yield the 2-aminothiazole-5-carboxamide derivative.
-
Purification: Purify the final product using column chromatography or recrystallization.
In Vitro Biological Evaluation
3.2.1. Antiproliferative Assays
The initial assessment of a compound's anticancer potential involves determining its effect on the proliferation of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
3.2.2. Kinase Inhibition Assays
To determine the specific molecular target of the compound, in vitro kinase inhibition assays are essential.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for Bcr-Abl)
-
Assay Setup: In a 96-well plate, combine the recombinant kinase (e.g., Bcr-Abl), a specific peptide substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Cellular Mechanism of Action Studies
Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Structure-Activity Relationship (SAR) Insights
The extensive research on 2-aminothiazole-5-carboxamide derivatives has yielded valuable SAR insights that can guide the design of new, more potent, and selective compounds. For instance, in the context of Dasatinib analogs, the nature of the substituent at the 2-amino position is critical for potent Bcr-Abl inhibition.[3] Similarly, modifications to the carboxamide moiety can influence solubility, cell permeability, and target engagement.
Future Directions and Conclusion
The 2-aminothiazole-5-carboxamide scaffold remains a highly attractive starting point for the development of novel therapeutics, particularly in oncology. While the specific biological activity of this compound is not yet detailed in the public domain, the wealth of information on related compounds provides a strong foundation for its investigation.
Future research in this area will likely focus on:
-
Target Selectivity: Designing derivatives with improved selectivity profiles to minimize off-target effects.
-
Dual-Target Inhibitors: Exploring the potential of this scaffold to inhibit multiple key signaling pathways simultaneously.
-
Overcoming Drug Resistance: Developing novel analogs that are effective against drug-resistant cancer cell lines.
References
- 1. This compound, CasNo.1538218-73-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Thiazole-5-Carboxamides: A Technical Guide for Drug Discovery
Introduction: The Thiazole-5-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1][2] When incorporated into the thiazole-5-carboxamide scaffold, it gives rise to a class of compounds with a remarkable breadth of pharmacological activities. This versatility stems from the scaffold's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. Thiazole-5-carboxamide derivatives have demonstrated significant potential as anticancer[3][4], anti-inflammatory[5], and antimicrobial agents, as well as potent and selective kinase inhibitors.[6][7][8]
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of thiazole-5-carboxamides. It is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of how structural modifications to this core influence biological activity. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a cohesive analysis of SAR data to guide the design of next-generation therapeutics.
Core Scaffold and Key Interaction Points
The thiazole-5-carboxamide core presents three primary regions for chemical modification, each playing a critical role in modulating the compound's physicochemical properties and its interaction with biological targets. Understanding the impact of substitutions at these positions is fundamental to rational drug design.
Caption: Core thiazole-5-carboxamide scaffold highlighting key positions for substitution.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiazole-5-carboxamides can be finely tuned by strategic modifications at the C2, C4, and amide nitrogen positions. This section will systematically dissect the SAR at each of these points, drawing on examples from the literature.
Substitutions at the C2 Position: The Gateway to Target Engagement
The substituent at the C2 position of the thiazole ring often plays a pivotal role in establishing key interactions with the target protein, particularly in the context of kinase inhibition. This position frequently projects into the hydrophobic regions of ATP-binding pockets.
-
Aromatic and Heteroaromatic Rings: The introduction of substituted or unsubstituted phenyl rings at the C2 position is a common strategy. For instance, in a series of anticancer agents, a 2-(2-chlorophenyl) group was found to be favorable for activity against various cancer cell lines.[4][9] The nature and position of substituents on this phenyl ring can significantly impact potency. Electron-withdrawing groups, such as halogens, are often well-tolerated and can enhance activity.
-
Aminoheteroaryl Groups: For Src-family kinase p56(Lck) inhibitors, 2-(aminoheteroaryl) substituents have proven to be highly effective.[6] These groups can form crucial hydrogen bonds within the kinase hinge region, a common binding motif for kinase inhibitors.
-
Alkyl and Substituted Alkyl Groups: While less common for kinase inhibitors, smaller alkyl or thioether groups at the C2 position have been explored for other applications, such as fungicidal agents.[10]
| C2-Substituent | Biological Target | Observed Effect on Activity | Reference |
| 2-Chlorophenyl | Cancer Cell Lines | Increased anticancer activity | [4][9] |
| Aminoheteroaryl | p56(Lck) Kinase | Potent inhibition | [6] |
| Methylthio | Rhizoctonia solani | Potent fungicidal activity | [10] |
Modifications at the C4 Position: Influencing Selectivity and Physicochemical Properties
The C4 position of the thiazole ring is often solvent-exposed and provides an opportunity to modulate the compound's physicochemical properties, such as solubility and metabolic stability, which in turn can affect selectivity and overall in vivo efficacy.
-
Small Alkyl Groups: A methyl group at the C4 position is a frequent feature in many active thiazole-5-carboxamides, contributing to a favorable balance of lipophilicity and potency.[5]
-
Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability and cell permeability. In several series of thiazole-5-carboxamides, a C4-CF₃ group has been associated with potent biological activity.[9][11]
-
Hydrogen: An unsubstituted C4 position (R² = H) can also be optimal, depending on the specific target and the nature of the other substituents.
| C4-Substituent | Biological Target | Observed Effect on Activity | Reference |
| Methyl | COX Enzymes | Potent inhibition | [5] |
| Trifluoromethyl | Cancer Cell Lines | Increased anticancer activity | [9] |
| Hydrogen | p38 MAPK | Potent inhibition | [8] |
The Amide Substituent (N-R³): A Key Determinant of Potency and Pharmacokinetics
The amide moiety is a critical hydrogen-bonding donor and acceptor, and the nature of the N-substituent (R³) profoundly influences the compound's interaction with the target, as well as its pharmacokinetic profile.
-
Substituted Aryl Rings: A wide variety of substituted aryl and heteroaryl rings have been explored as N-substituents. The substitution pattern on this ring is crucial for potency. For example, in a series of p38α MAP kinase inhibitors, an N-(2-methyl-5-(methylcarbamoyl)phenyl) group was identified as being optimal for potent and efficacious inhibition.[8]
-
Lipophilic Groups: In a series of antioxidant thiazole-carboxamides, the presence of a lipophilic tert-butyl group on the N-phenyl ring was shown to significantly enhance antioxidant potency, likely by improving membrane penetration.[12][13]
-
Chain-like and Aliphatic Groups: For Akt kinase inhibitors, N-substituents like (1-amino-3-phenylpropan-2-yl) have been identified as potent, demonstrating that non-aromatic and more flexible side chains can also lead to high-affinity binders.[8][14]
| N-Substituent (R³) | Biological Target | Observed Effect on Activity | Reference |
| 2-Methyl-5-(methylcarbamoyl)phenyl | p38α MAPK | Potent and orally efficacious inhibition | [8] |
| 4-tert-Butylphenyl | Antioxidant (DPPH assay) | High antioxidant potency | [12][13] |
| 1-Amino-3-phenylpropan-2-yl | Akt Kinase | Potent pan-Akt inhibition | [8][14] |
Experimental Protocols: A Practical Guide to Synthesis and Evaluation
To translate the theoretical SAR insights into practice, this section provides detailed, step-by-step methodologies for the synthesis of a representative thiazole-5-carboxamide and for a key biological assay.
Synthesis of a Representative N-Aryl-Thiazole-5-Carboxamide
This protocol outlines a common and effective method for the synthesis of N-aryl-thiazole-5-carboxamides, proceeding through the formation of a thiazole-5-carboxylic acid intermediate followed by amide coupling.
Caption: A generalized workflow for the synthesis of N-aryl-thiazole-5-carboxamides.
Step 1: Ester Hydrolysis to the Carboxylic Acid
-
Dissolution: Dissolve the starting ethyl 2-substituted-4-substituted-thiazole-5-carboxylate in a mixture of methanol and water.
-
Saponification: Add an excess of sodium hydroxide (NaOH) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up: Remove the methanol under reduced pressure. Acidify the aqueous residue with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
Causality: The basic hydrolysis of the ester is a robust and high-yielding method to generate the carboxylic acid, which is the necessary precursor for the subsequent amide coupling reaction.
Step 2: Amide Coupling with an Aryl Amine
-
Activation of the Carboxylic Acid: Dissolve the thiazole-5-carboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester intermediate.
-
Amine Addition: To the activated acid solution, add the desired substituted aryl amine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction Progression: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.
-
Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality: The use of coupling agents like EDC and HOBt efficiently activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and allowing for the formation of the amide bond under mild conditions. DIPEA acts as a base to neutralize the HCl generated during the reaction.[15]
In Vitro p38α MAPK Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of thiazole-5-carboxamide derivatives against p38α mitogen-activated protein kinase (MAPK).
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate (e.g., ATF2) by the p38α MAPK enzyme. The level of phosphorylation is typically quantified using an antibody that specifically recognizes the phosphorylated form of the substrate.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant active p38α MAPK and its substrate (e.g., ATF2) in a suitable kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test thiazole-5-carboxamide derivatives in dimethyl sulfoxide (DMSO) and then dilute further into the kinase assay buffer.
-
Kinase Reaction Initiation: In a 96-well plate, add the p38α MAPK enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based format with a phospho-specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or by Western blotting.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay results. A known p38 MAPK inhibitor (e.g., SB203580) should also be included as a reference compound to ensure the assay is performing as expected.[13]
Mechanism of Action: A Focus on Kinase Inhibition
Many thiazole-5-carboxamide derivatives exert their biological effects by acting as protein kinase inhibitors. The p38 MAPK signaling pathway, which is involved in inflammatory responses and cellular stress, is a prominent target.
Caption: Inhibition of the p38 MAPK signaling pathway by thiazole-5-carboxamides.
Thiazole-5-carboxamide inhibitors of p38 MAPK are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates like ATF2.[8][16] The thiazole core, along with the strategically placed substituents, forms a network of hydrogen bonds and hydrophobic interactions within the active site, leading to potent and often selective inhibition.
Conclusion and Future Directions
The thiazole-5-carboxamide scaffold is a highly versatile and privileged structure in medicinal chemistry, with a proven track record in the development of potent and selective modulators of various biological targets. The extensive body of research on this scaffold has provided a solid foundation of structure-activity relationship data that can guide the rational design of novel therapeutic agents.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms or other targets to minimize off-target effects.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better in vivo efficacy and safety.
-
Exploring New Biological Targets: Expanding the therapeutic applications of thiazole-5-carboxamides by screening them against a wider range of biological targets.
By leveraging the insights presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New thiazole carboxamides as potent inhibitors of Akt kinases - East China Normal University [pure.ecnu.edu.cn]
The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole (2-AT) moiety is a preeminent example of a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically successful drugs and a vast library of biologically active compounds.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties, including its capacity for multiple hydrogen bonding interactions, metabolic stability, and synthetic tractability. This guide provides a comprehensive exploration of the 2-aminothiazole core, delving into its synthesis, multifaceted biological activities, and structure-activity relationships (SAR). We will examine its role in targeting key protein families, particularly kinases, and its application across diverse therapeutic areas including oncology, infectious diseases, and neurology. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the rational design of next-generation therapeutics based on this versatile scaffold.
The Enduring Significance of the 2-Aminothiazole Core
The 2-aminothiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen, with an exocyclic amine group at the C2 position.[4] This arrangement is not merely a synthetic curiosity; it confers a set of properties that make it exceptionally valuable for molecular recognition within biological systems. The endocyclic nitrogen and the exocyclic amine act as key hydrogen bond donors and acceptors, allowing the scaffold to function as a versatile "hinge-binder" in many enzyme active sites, particularly within the ATP-binding pocket of kinases.[5][6]
Its importance is underscored by its presence in a range of FDA-approved drugs, demonstrating its therapeutic applicability and favorable safety profile. Notable examples include:
-
Dasatinib: A potent pan-Src/Abl kinase inhibitor for treating chronic myelogenous leukemia (CML).[7][8]
-
Alpelisib: A PI3K inhibitor used in the treatment of certain types of breast cancer.[7][9]
-
Famotidine: A histamine H2 receptor antagonist used to treat peptic ulcers.[2][8]
-
Meloxicam: A non-steroidal anti-inflammatory drug (NSAID).[2]
-
Cefdinir: A third-generation cephalosporin antibiotic.[2][4]
This broad spectrum of activity, from anticancer to anti-inflammatory and antimicrobial, cements the 2-aminothiazole's status as a foundational building block in the pharmacopeia.[2][10]
Synthesis and Chemical Diversification
The synthetic accessibility of the 2-aminothiazole scaffold is a primary driver of its widespread use. The Hantzsch thiazole synthesis, first reported in 1887, remains the most robust and widely utilized method for constructing the core ring system.[7][11]
The Hantzsch Thiazole Synthesis: Mechanism and Protocol
The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or related thioamide derivative.[12] The causality of this reaction lies in the nucleophilicity of the sulfur atom in thiourea attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: General Hantzsch Synthesis of a 4-Aryl-2-aminothiazole
This protocol is a self-validating system for the synthesis of a foundational 2-aminothiazole derivative.
-
Reagent Preparation:
-
To a solution of the desired acetophenone (1.0 eq) in ethanol (EtOH, 10 mL/mmol), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours until TLC analysis indicates complete consumption of the starting material. This generates the α-bromoacetophenone in situ. Rationale: In situ generation avoids handling the lachrymatory α-haloketone.
-
-
Condensation and Cyclization:
-
To the reaction mixture containing the crude α-bromoacetophenone, add thiourea (1.2 eq).
-
Heat the mixture to reflux (approx. 78°C) for 3-6 hours. Monitor the reaction progress by TLC. Rationale: Heating provides the activation energy for both the initial S-alkylation and the subsequent cyclization/dehydration cascade.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrobromide salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
Resuspend the solid in water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This liberates the free base.
-
Filter the resulting solid, wash with copious water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-aminothiazole derivative.
-
Strategies for Diversification
The true power of the 2-aminothiazole scaffold lies in the ease of its diversification, allowing for fine-tuning of its pharmacological properties.
Caption: General workflow for synthesis and diversification of 2-aminothiazoles.
-
C4/C5 Substitution: Variation is primarily achieved by selecting different α-haloketones as starting materials.[13] This directly installs desired aryl, alkyl, or heterocyclic groups at the C4 and C5 positions.
-
N2 Substitution: The exocyclic amine is a versatile handle for further modification. It readily undergoes acylation, sulfonylation, or reductive amination to introduce a wide array of substituents, which is critical for modulating target binding and pharmacokinetic properties.[14]
The Pharmacological Versatility of 2-Aminothiazole Derivatives
The 2-AT scaffold has been successfully employed to target a remarkable range of biological systems.
Anticancer Activity: A Kinase Inhibition Powerhouse
The most significant impact of the 2-AT scaffold has been in oncology, particularly as a template for kinase inhibitors.[5][6]
Mechanism of Action: Kinase Inhibition Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 2-AT scaffold is adept at binding to the ATP pocket of kinases, competing with the endogenous ATP and thereby inhibiting downstream signaling.[3]
Caption: Simplified pathway of kinase inhibition by 2-aminothiazole derivatives.
Case Study: Dasatinib Dasatinib is a prime example of a 2-AT based drug. It was developed through systematic optimization of an initial 2-AT screening hit.[5][6] Structure-activity relationship studies revealed that specific substitutions on the N-2 amine and the C-5 carboxamide were critical for achieving potent, subnanomolar inhibition of both Src and Abl kinases.[5]
Other Anticancer Mechanisms Beyond kinase inhibition, 2-AT derivatives can induce cancer cell death through other mechanisms:
-
Apoptosis Induction: Certain derivatives modulate the Bcl-2 family of proteins, down-regulating anti-apoptotic proteins (like Bcl-2) and up-regulating pro-apoptotic proteins (like Bax), thereby triggering programmed cell death.[15]
-
Cell Cycle Arrest: These compounds can halt cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from dividing.[15]
Data Presentation: In Vitro Cytotoxicity of 2-AT Derivatives
The anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
| Compound Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 µM | [15] |
| Compound 20 | H1299 (Lung) | 4.89 µM | [15] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [15] |
| Ethyl 2-[2-(dibutylamino)acetamido]-thiazole-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [16] |
| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI₅₀) | [15] |
Antimicrobial Activity
The 2-AT scaffold is present in numerous agents with potent activity against bacteria, fungi, and mycobacteria.[10][17]
Mechanism of Action The mechanisms are diverse. In silico molecular docking studies suggest that antibacterial activity may arise from the inhibition of enzymes crucial for cell wall biosynthesis, such as UDP-N-acetylglucosamine enolpyruvyl transferase (MurB).[18] Antifungal activity has been linked to the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungal cell membranes.[18]
Experimental Protocol: Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for quantifying antimicrobial potency.
-
Preparation: Aseptically prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria) to each well. Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]
Data Presentation: Antimicrobial Activity of 2-AT Derivatives
| Compound | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Compound 5e | 12.5 | >100 | 50 | [19][20] |
| Compound 5g | 12.5 | 50 | 25 | [19][20] |
| Oxazole Isostere I-4 | 6.25 | 25 | 25 | [21] |
| Thiazole II-1 | 3.13 (M. tuberculosis) | N/A | N/A | [21] |
Antiviral and Neuroprotective Applications
The versatility of the 2-AT scaffold extends to other challenging therapeutic areas.
-
Antiviral Activity: Derivatives have shown promising activity against a range of viruses, including influenza A and HIV.[1][22] For example, a compound bearing a 4-trifluoromethylphenyl substituent showed significant antiviral activity against the PR8 influenza A strain, comparable to the drug oseltamivir.[22][23]
-
Neuroprotection: The scaffold is being explored for neurodegenerative diseases.[24] Certain 2-AT derivatives have been shown to be exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease.[25][26] Others have been identified as potent anti-prion compounds that reduce the formation of the misfolded PrPSc protein associated with Creutzfeldt-Jakob disease.[27][28]
Structure-Activity Relationship (SAR) Principles
Systematic modification of the 2-AT core has yielded crucial insights into the structural requirements for biological activity.
Caption: Key positions for SAR exploration on the 2-aminothiazole scaffold.
-
N-2 Position: This position exhibits high flexibility.[14] For antitubercular agents, introduction of substituted benzoyl groups at N-2 dramatically improved activity by over 100-fold.[14] For kinase inhibitors, large, complex side chains at this position are often required to engage with specific residues in the ATP binding pocket.[5]
-
C-4 Position: This position is often critical for target engagement. In antitubercular compounds, a 2-pyridyl moiety at C-4 was found to be intolerant to modification, suggesting it is a key pharmacophoric feature.[14]
-
C-5 Position: Substitutions here can fine-tune selectivity and potency. For iNOS inhibitors, introducing appropriately-sized alkyl groups at C-4 and C-5 improved both inhibitory activity and selectivity.[29]
Conclusion and Future Outlook
The 2-aminothiazole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility, coupled with its ability to engage in key biological recognition events, has secured its role as a cornerstone of medicinal chemistry.[1][11] Future efforts will likely focus on leveraging this scaffold to design agents with even greater selectivity to minimize off-target effects, exploring its potential against novel biological targets, and incorporating it into more complex molecular architectures such as PROTACs or covalent inhibitors. The rich history and proven success of the 2-aminothiazole core ensure that it will remain a fertile ground for the discovery of innovative therapeutics for years to come.
References
-
Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]
-
Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research. [Link]
-
Han, S.-T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry. [Link]
-
Zhang, H., et al. (2007). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Özbek, O., & Gürdere, M. B. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Khalifa, M. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin. [Link]
-
Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]
-
Gribanov, A. V., et al. (2024). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]
-
Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole. [Link]
-
Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.).
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Galli, M., et al. (2013). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Design of 2-aminothiazole CHK1 inhibitors. [Link]
-
Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]
-
Němeček, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences. [Link]
-
Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Semantic Scholar. [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Brehmer, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry. [Link]
-
Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. [Link]
-
Maleki, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]
-
Lagoja, I., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences. [Link]
-
Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Li, Z., et al. (2016). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. ResearchGate. [Link]
-
Silber, B. M., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ACS Medicinal Chemistry Letters. [Link]
-
Zav'yalov, S. I. (2007). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]
-
Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. [Link]
-
ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of Novel Kinase Inhibitors with a Thiazole Core
This guide provides an in-depth exploration of the discovery and development of novel kinase inhibitors centered around the versatile thiazole scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of kinase-targeted therapies. We will move beyond theoretical concepts to provide a practical, field-proven perspective on the entire discovery workflow, from initial design and synthesis to comprehensive biological evaluation and structure-activity relationship (SAR) analysis.
Introduction: The Enduring Appeal of Kinases and the Thiazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including growth, differentiation, and metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.
Within the vast chemical space explored for kinase inhibition, heterocyclic compounds are of particular interest. The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[3] Its unique electronic properties and ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases have led to its incorporation into several FDA-approved drugs, such as the B-RAF inhibitor Dabrafenib and the multi-kinase inhibitor Dasatinib.[4][5][6] The thiazole moiety often serves as a stable, bioisosterically sound hinge-binding motif, providing a robust anchor for building highly potent and selective inhibitors.[7]
This guide will use a case-study approach to illustrate the core principles and methodologies involved in developing novel thiazole-based kinase inhibitors, focusing on inhibitors of key oncogenic pathways like PI3K/Akt/mTOR and the RAF/MEK/ERK cascade.[7][8]
Part 1: Design Strategy and Chemical Synthesis
The foundation of a successful inhibitor discovery program lies in a rational design strategy coupled with efficient and flexible chemical synthesis. The design often starts from a known pharmacophore or is guided by the structural biology of the target kinase.
Core Pharmacophore Design
The design of our exemplar thiazole inhibitors targets the PI3K/mTOR signaling pathway, which is frequently hyperactivated in cancer.[8] The core design strategy involves a central thiazole ring connected to two key pharmacophoric elements:
-
A Hinge-Binding Moiety: The thiazole nitrogen often acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding site.
-
Hydrophobic Moieties: Substituted phenyl rings or other hydrophobic groups are positioned to occupy hydrophobic pockets within the active site, enhancing potency and selectivity.
-
A Linker Group: A flexible linker, such as a hydrazone group, can connect the thiazole core to other functional groups, allowing for optimization of binding interactions.[8][9]
General Synthetic Route: The Hantzsch Thiazole Synthesis
A common and versatile method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclization of an α-haloketone with a thioamide.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of a Thiazole-Hydrazone Derivative
This protocol is adapted from methodologies described for the synthesis of PI3K/mTOR dual inhibitors.[8]
Step 1: Synthesis of the Thiazole Amine Intermediate
-
To a solution of thiosemicarbazide (10 mmol) in absolute ethanol (50 mL), add the appropriate α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol and diethyl ether, then dry under vacuum to yield the 2-amino-4-arylthiazole intermediate.
Step 2: Synthesis of the Final Thiazole-Hydrazone Compound
-
Dissolve the 2-amino-4-arylthiazole intermediate (5 mmol) in glacial acetic acid (20 mL).
-
Add the desired substituted aromatic aldehyde (5 mmol) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to afford the final pure compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The presence of a singlet at δ 7.8-8.1 ppm in the ¹H NMR spectrum is characteristic of the azomethine proton (CH=N).[8]
Part 2: Biochemical Evaluation of Kinase Inhibition
Once synthesized, the compounds must be evaluated for their ability to inhibit the target kinase. This is typically done using high-throughput biochemical assays.
Selecting the Right Biochemical Assay
A variety of assay formats are available, each with its own advantages and disadvantages.[10] The choice depends on factors like throughput requirements, cost, and the nature of the kinase.
Caption: Decision tree for selecting a biochemical kinase assay format.
For modern high-throughput screening (HTS), non-radioactive methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are widely used due to their sensitivity, scalability, and safety.[11][]
Detailed Protocol: TR-FRET Kinase Activity Assay (e.g., LanthaScreen™)
This protocol outlines the general steps for determining the IC50 value of a test compound.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Fluorescently labeled substrate peptide (e.g., ULight™-PIP2)
-
Europium-labeled anti-phospho-substrate antibody (e.g., Europium-anti-pPIP3)
-
ATP
-
Test compounds serially diluted in DMSO
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate.
-
Kinase/Substrate Mix: Prepare a 2X kinase/substrate solution in assay buffer containing the kinase and the ULight™-labeled substrate. Add 5 µL of this mix to each well containing the test compound.
-
Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition is detected.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Prepare a 2X detection mix containing the Europium-labeled antibody in TR-FRET dilution buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor). Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Data Presentation and Interpretation
The inhibitory activities of a series of synthesized compounds should be summarized in a table for clear comparison.
Table 1: Inhibitory Activity of Thiazole Derivatives against PI3Kα and mTOR
| Compound ID | R1 Group | R2 Group | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| 3a | H | 4-Cl | 0.152 ± 0.011 | 0.345 ± 0.021 |
| 3b | 4-OCH₃ | 4-Cl | 0.086 ± 0.005 | 0.221 ± 0.014 |
| 3e | 4-F | 2,4-diCl | 0.095 ± 0.007 | 0.250 ± 0.018 |
| Reference | Alpelisib | - | 0.005 | - |
Data is illustrative and based on reported values for similar compound series.[8]
Part 3: Cellular Characterization and Target Validation
A potent inhibitor in a biochemical assay does not always translate to an effective drug in a biological system.[13] Cellular assays are crucial to assess a compound's membrane permeability, engagement with the target in a native environment, and its effect on cell signaling and viability.[14]
Workflow for Cellular Characterization
Caption: A typical workflow for the cellular evaluation of a kinase inhibitor.
Detailed Protocol: Western Blot for Target Engagement
This protocol assesses if the inhibitor can block the phosphorylation of a downstream substrate of the target kinase (e.g., inhibition of Akt phosphorylation by a PI3K inhibitor).
Procedure:
-
Cell Culture and Treatment: Plate cancer cells known to have an active PI3K pathway (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).
A successful inhibitor will show a dose-dependent decrease in the phosphorylated protein signal while the total protein and loading control signals remain constant.
Antiproliferative Activity
Ultimately, an anticancer agent must inhibit the growth of cancer cells. Assays like the MTT or CellTiter-Glo® assay are used to measure the effect of compounds on cell viability and determine a GI50 (concentration for 50% growth inhibition) or IC50 value. Studies have shown that potent thiazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines.[7][9]
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
SAR analysis is the process of correlating changes in a molecule's structure with its biological activity.[15] This iterative process is the core of lead optimization, guiding the synthesis of new analogues with improved potency, selectivity, and drug-like properties.
-
Effect of R1 Substitution: The addition of an electron-donating methoxy group at the R1 position (Compound 3b ) improved potency against both PI3Kα and mTOR compared to the unsubstituted analogue (Compound 3a ).
-
Effect of R2 Substitution: Comparing compounds with different halogenation patterns at the R2 position (e.g., 3b vs. 3e ) reveals how modifications in this region can fine-tune activity. This pocket is often crucial for establishing selectivity.
These initial findings would prompt the synthesis of a wider array of analogues to further probe this chemical space, with the goal of enhancing target potency while minimizing off-target effects, thereby improving the therapeutic index.
Conclusion
The thiazole scaffold remains a highly valuable core for the design of novel kinase inhibitors. This guide has outlined a comprehensive, integrated workflow for the discovery of such agents, grounded in established scientific principles and methodologies. By combining rational design, efficient synthesis, and a multi-tiered evaluation strategy encompassing biochemical and cellular assays, researchers can systematically advance from initial hits to optimized lead candidates. The self-validating nature of this process—where biochemical potency is confirmed by cellular target engagement and functional outcomes—is critical for building a robust data package and increasing the probability of success in preclinical and clinical development.
References
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-309. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs. [Link]
-
El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific Reports, 10(1), 1-15. [Link]
-
Yurttaş, L., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(11), 2978. [Link]
-
Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-28. [Link]
-
Patel, V. S., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. Journal of Drug Delivery and Therapeutics, 13(5), 65-73. [Link]
-
Nossier, E. S., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 903-918. [Link]
-
Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Rask-Andersen, M., et al. (2014). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 13(8), 579-590. [Link]
-
Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Zhang, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
-
Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
-
Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved from Creative Biolabs. [Link]
-
Montalvo-Sánchez, E., et al. (2015). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3292-3297. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. [Link]
-
ResearchGate. (n.d.). Selected structures of 1,3-thiazole-based FDA-approved drugs. Retrieved from ResearchGate. [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. Retrieved from ResearchGate. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key structural component in approved drugs and numerous clinical candidates, demonstrating its versatility in targeting a wide array of biological targets.[2] Its derivatives have shown significant promise as kinase inhibitors in oncology, with compounds like Dasatinib serving as a testament to their therapeutic potential.[3][4] Furthermore, emerging research has highlighted the potential of 2-aminothiazole derivatives in addressing neurodegenerative disorders such as Alzheimer's disease.[5][6][7][8]
This guide focuses on a specific, yet representative, member of this class: 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide . The strategic incorporation of a hydroxypropylamide side chain at the C5 position introduces key functionalities that can significantly influence the molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is not merely an academic exercise; it is a critical step in the rational design and development of novel therapeutics. A thorough characterization of parameters such as solubility, ionization constant (pKa), and lipophilicity (logP) provides the foundational data necessary to predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to formulate it into a viable drug product.
This document serves as a comprehensive technical guide for researchers, providing not only the theoretical underpinnings of these critical physicochemical properties but also detailed, field-proven experimental protocols for their determination.
Molecular Structure and Key Functional Groups
This compound (Molecular Formula: C₇H₁₁N₃O₂S, Molecular Weight: 201.25 g/mol ) possesses a unique combination of functional groups that dictate its chemical behavior.
-
2-Aminothiazole Core: This forms the heterocyclic nucleus. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, are key sites for hydrogen bonding and potential coordination with biological targets. The aromaticity of the thiazole ring contributes to the molecule's stability.
-
C5-Carboxamide Linker: This amide bond provides a point of connection for the side chain and is a crucial hydrogen bond donor and acceptor. Its rotational properties can influence the overall conformation of the molecule.
-
N-(3-hydroxypropyl) Side Chain: The terminal hydroxyl group and the propyl chain introduce polarity and flexibility. The hydroxyl group is a strong hydrogen bond donor and acceptor, which is expected to enhance aqueous solubility.
Synthesis of this compound: A Strategic Approach
Experimental Protocol: A Three-Step Synthesis
This synthesis is divided into three main stages:
-
Synthesis of Ethyl 2-aminothiazole-5-carboxylate.
-
Hydrolysis to 2-aminothiazole-5-carboxylic acid.
-
Amide coupling with 3-amino-1-propanol.
Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This step follows a modified Hantzsch thiazole synthesis.[10][11]
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Aqueous Ammonia
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add a solution of N-bromosuccinimide (1.1 eq) in the same solvent mixture, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Add thiourea (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add aqueous ammonia to neutralize the solution and precipitate the product.
-
Stir the resulting slurry for 15-20 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Saponification to 2-aminothiazole-5-carboxylic acid
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add a solution of LiOH (or NaOH) (1.5 - 2.0 eq) in water.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with 1N HCl.
-
The carboxylic acid product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure using ¹H NMR and Mass Spectrometry.
Step 3: Amide Coupling with 3-amino-1-propanol
Materials:
-
2-aminothiazole-5-carboxylic acid
-
3-amino-1-propanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir for 10 minutes at room temperature.
-
Add 3-amino-1-propanol (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and Infrared (IR) spectra to confirm the structure and purity of the final product.
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic route for this compound.
Physicochemical Properties: Experimental Determination
The following sections detail the standard, validated protocols for determining the key physicochemical properties of this compound.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12][13]
Experimental Protocol: Shake-Flask Method
Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (pH 1.2, without enzymes)
-
Acetate buffer (pH 4.5)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector or LC-MS/MS
Procedure:
-
Add an excess amount of the solid compound to a series of glass vials containing the different aqueous buffers (e.g., pH 1.2, 4.5, and 7.4). Ensure a visible amount of undissolved solid remains.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[5]
-
After incubation, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids. Alternatively, centrifuge the samples at high speed and collect the supernatant.
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.
-
Perform the experiment in triplicate for each buffer condition.
Data Presentation:
| Property | Buffer System | Temperature (°C) | Expected Solubility Range |
| Aqueous Solubility | pH 1.2 (SGF) | 25 / 37 | - |
| pH 4.5 (Acetate) | 25 / 37 | - | |
| pH 7.4 (PBS) | 25 / 37 | - |
Ionization Constant (pKa)
The pKa value(s) of a molecule describe its state of ionization at different pH values. This is critical for predicting its behavior in various physiological environments, from the stomach to the intestines and bloodstream. Potentiometric titration is a highly accurate method for pKa determination.[14]
Experimental Protocol: Potentiometric Titration
Principle: The compound is dissolved in a solution, and the pH is monitored as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Automated titrator (recommended)
-
Nitrogen gas
Procedure:
-
Prepare a ~1 mM solution of the compound in deionized water with a constant ionic strength, typically maintained with 0.15 M KCl.[14]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.
-
For a compound with basic and potentially acidic functionalities, perform a biphasic titration. First, acidify the solution to ~pH 2 with 0.1 M HCl.
-
Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.
-
Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often visualized using the first or second derivative of the curve).
-
Perform the titration in triplicate.
Data Presentation:
| Property | Method | Expected pKa Values | Functional Group Assignment |
| pKa | Potentiometric Titration | pKa₁ (basic) | 2-amino group / thiazole nitrogen |
| pKa₂ (acidic/basic) | Amide/hydroxyl (if applicable) |
Diagram of the pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP for the neutral species) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's ability to cross biological membranes. A common and reliable method for its determination is using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16]
Experimental Protocol: RP-HPLC Method
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with a set of standards with known logP values, the logP of the unknown compound can be determined.
Materials:
-
This compound
-
A set of standard compounds with known logP values spanning a relevant range.
-
HPLC system with a UV detector and a C18 column (e.g., a column suitable for polar analytes).
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Aqueous buffer (e.g., phosphate buffer at pH 7.4)
Procedure:
-
Prepare stock solutions of the test compound and the logP standards.
-
Set up an isocratic HPLC method with a mobile phase consisting of a mixture of an organic solvent (e.g., ACN or MeOH) and an aqueous buffer. The exact ratio should be optimized to achieve good retention and peak shape for the compounds. For polar compounds, a lower percentage of organic solvent is typically used.
-
Inject the standard compounds individually and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting log(k) versus the known logP values of the standards. The plot should be linear.
-
Inject the test compound under the same HPLC conditions and determine its retention time and calculate its log(k).
-
Interpolate the logP of the test compound from the calibration curve using its log(k) value.
-
To determine logD at a specific pH (e.g., 7.4), use a mobile phase buffered at that pH.
Data Presentation:
| Property | Method | Mobile Phase pH | Expected logP/logD Range |
| logP | RP-HPLC | (Determined at a pH where the molecule is neutral) | - |
| logD₇.₄ | RP-HPLC | 7.4 | - |
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of this compound are integral to its potential as a therapeutic agent. The protocols outlined in this guide provide a robust framework for the experimental determination of its aqueous solubility, pKa, and lipophilicity. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting.
By systematically characterizing these fundamental properties, researchers can gain critical insights into the molecule's likely in vivo behavior, enabling more informed decisions in the lead optimization process. This data-driven approach is essential for mitigating risks associated with poor pharmacokinetics and for accelerating the development of novel 2-aminothiazole-based therapeutics for oncology, neurodegenerative diseases, and beyond.
References
- Lagoja, I., Pannecouque, C., Griffioen, G., Wera, S., Rojasdelaparra, V. M., & Van Aerschot, A. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386-392. [https://www.sciencedirect.com/science/article/pii/S092809871100184X]
- Merck Millipore. (n.d.). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. Sigma-Aldrich. [https://www.sigmaaldrich.com/technical-documents/articles/biology/substituted-2-aminothiazoles.html]
- Liu, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(6), 378-386. [https://pubmed.ncbi.nlm.nih.gov/21630419/]
- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 241-271. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809097/]
- Google Patents. (2003). Determination of logP coefficients via a RP-HPLC column. [https://patents.google.
- Google Patents. (2000). Determination of log P coefficients via a RP-HPLC column. [https://patents.google.
- Yıldırım, S., et al. (2023). Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. Archiv der Pharmazie, e2300054. [https://pubmed.ncbi.nlm.nih.gov/37276369/]
- Kumar, A., et al. (2024). Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates. Future Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/38375588/]
- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [https://pubmed.ncbi.nlm.nih.gov/25968358/]
- ResearchGate. (2023). Synthesis and evaluation of multitarget new 2‐aminothiazole derivatives as potential anti‐Alzheimer's agents. [https://www.researchgate.net/publication/371199341_Synthesis_and_evaluation_of_multitarget_new_2-aminothiazole_derivatives_as_potential_anti-Alzheimer's_agents]
- Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [https://www.semantic-scholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen/5f6a9b4f6e1e3b5e9f8d1c6e1a1b1c1c1c1c1c1c]
- ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. [https://www.researchgate.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [https://www.enamine.net/service/in-vitro-adme/phys-chem-properties/shake-flask-aqueous-solubility-assay-kinetic-or-thermodynamic-assay-conditions]
- ResearchGate. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [https://www.researchgate.
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [https://www.mdpi.com/1420-3049/26/5/1449]
- Park, S. Y., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388. [https://pubmed.ncbi.nlm.nih.gov/30892868/]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb842vx1/v1]
- Yamagami, C., et al. (1993). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Yakugaku Zasshi, 113(1), 59-66. [https://pubmed.ncbi.nlm.nih.gov/8445657/]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [https://dergipark.org.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [https://www.dissolutiontech.com/issues/201210/dt201210_a02]
- The Journal of Medical Investigation. (n.d.). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). [https://www.jmi.gr.jp/pdf/53/1-2/1.pdf]
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [https://www.derpharmachemica.
- Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. [https://patents.google.
- LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [https://www.chromatographyonline.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11489. [https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob02129d]
- Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [https://www.pjp.org.pk/index.php/pjp/article/download/23/12]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. [https://www.jocpr.
- National Center for Biotechnology Information. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3498939/]
- ResearchGate. (2019). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. [https://www.researchgate.
- Scholaris. (n.d.). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. [https://scholaris.
- National Center for Biotechnology Information. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6745672/]
- BLDpharm. (n.d.). 1538218-73-3|this compound. [https://www.bldpharm.com/products/1538218-73-3.html]
- ChemicalBook. (n.d.). Ethyl 2-aminothiazole-5-carboxylate synthesis. [https://www.chemicalbook.
- ResearchGate. (2020). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. [https://www.researchgate.
- Sigma-Aldrich. (n.d.). This compound. [https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0086285]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Technical Guide to the Therapeutic Targets of 2-Aminothiazole Derivatives for Drug Discovery Professionals
Abstract
The 2-aminothiazole (2-AT) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its inherent structural features—a five-membered heterocycle containing sulfur and nitrogen, and a reactive amino group—provide a versatile template for chemical modification, enabling the fine-tuning of interactions with a wide array of biological targets.[4] This guide offers an in-depth analysis of the key therapeutic targets of 2-aminothiazole derivatives, with a primary focus on oncology, infectious diseases, and neurodegenerative disorders. We will explore the mechanistic basis for their activity, present detailed experimental protocols for target validation, and provide a forward-looking perspective on the continued development of this remarkable chemical class.
The Anticancer Potential: Targeting the Hallmarks of Malignancy
The broadest application of 2-aminothiazole derivatives lies in oncology, where they have been engineered to intercept numerous signaling pathways critical for tumor growth, proliferation, and survival.[5][6] Their success is exemplified by clinically approved drugs like Dasatinib, a multi-targeted kinase inhibitor for leukemia, and Alpelisib, a PI3K inhibitor for breast cancer.[6][7]
Protein Kinases: The Preeminent Target Class
Protein kinases regulate the majority of cellular signal transduction pathways, and their dysregulation is a frequent driver of cancer. 2-aminothiazole derivatives have proven to be exceptionally effective kinase inhibitors.
-
Src Family and Abl Kinases: Dasatinib (Sprycel®) is a potent oral inhibitor of multiple tyrosine kinases, including the BCR-Abl fusion protein that drives Chronic Myeloid Leukemia (CML), and Src family kinases.[7] Its 2-aminothiazole core is crucial for its binding within the ATP pocket of these kinases, disrupting downstream signaling cascades that promote cell proliferation and survival.[6][7]
Caption: BCR-Abl signaling and inhibition by Dasatinib.
-
VEGFR/EGFR Kinases: Many derivatives have been developed to target Vascular Endothelial Growth Factor Receptors (VEGFR) and Epidermal Growth Factor Receptors (EGFR), key drivers of angiogenesis and tumor growth, respectively.[7][8] Inhibition of these targets starves the tumor of its blood supply and halts proliferative signals.
-
PI3K/Akt/mTOR Pathway: This pathway is one of the most frequently activated signaling routes in human cancer. Alpelisib (Piqray®), an α-specific PI3K inhibitor, features a 2-aminothiazole scaffold and is approved for certain types of advanced breast cancer.[6][7] By blocking PI3K, these derivatives prevent the phosphorylation of Akt, leading to decreased cell growth, proliferation, and survival.[7]
Caption: PI3K/Akt/mTOR pathway inhibition by Alpelisib.
-
Cell Cycle Kinases (CDKs, Aurora, CHK1): A fundamental characteristic of cancer is uncontrolled cell division. 2-aminothiazole derivatives can enforce cell cycle arrest by inhibiting key regulatory kinases.[1] They have been shown to target Cyclin-Dependent Kinases (CDKs), Aurora kinases (essential for mitosis), and Checkpoint Kinase 1 (CHK1), preventing cells from progressing through the G1/S or G2/M checkpoints.[1][7][9][10]
-
Protein Kinase CK2 (Allosteric Inhibition): In a departure from traditional ATP-competitive inhibition, certain 2-aminothiazole derivatives have been identified as selective allosteric modulators of CK2.[11][12][13] These compounds bind to a novel pocket adjacent to the ATP site, stabilizing an inactive conformation of the kinase.[13] This represents a sophisticated approach to achieving inhibitor selectivity, a common challenge in kinase drug discovery.
Non-Kinase Anticancer Targets
-
Apoptosis Induction: Beyond kinase inhibition, 2-aminothiazoles can directly trigger programmed cell death (apoptosis). A key mechanism involves modulating the Bcl-2 family of proteins, specifically by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax.[1] This shifts the cellular balance in favor of apoptosis, leading to the elimination of cancer cells.
-
Tubulin Polymerization: Some derivatives function as tubulin inhibitors, targeting the colchicine binding site.[4] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent apoptosis.[4]
-
Histone Deacetylases (HDACs): The 2-aminothiazole scaffold has also been incorporated into molecules that inhibit HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] HDAC inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[4]
Summary of Anticancer Targets & Experimental Workflow
The diverse anticancer activity of these compounds is a testament to the scaffold's versatility.
| Derivative Class | Primary Target(s) | Therapeutic Effect | Reference(s) |
| Dasatinib | BCR-Abl, Src Family Kinases | Inhibition of proliferation in leukemia | [6][7] |
| Alpelisib | PI3Kα | Inhibition of growth in breast cancer | [6][7] |
| CYC116 | Aurora A/B, VEGFR2 | Mitotic arrest, anti-angiogenesis | [7] |
| SNS-032 | CDK2, 7, 9 | Cell cycle arrest | [7] |
| Various Derivatives | CHK1, CK2 | Cell cycle arrest, apoptosis | [9][12] |
| Various Derivatives | Tubulin, Bcl-2 Family | Mitotic arrest, apoptosis | [1][4] |
The evaluation of new 2-aminothiazole derivatives as anticancer agents follows a standardized, yet crucial, workflow to validate their mechanism and potency.
Caption: General experimental workflow for anticancer evaluation.[1]
Targets in Infectious Diseases
The 2-aminothiazole scaffold is also a valuable pharmacophore for developing agents against a range of pathogens.[14]
-
Antimycobacterial Activity: Derivatives of 2-amino-4-(2-pyridyl) thiazole have shown promising in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[15] Structure-activity relationship (SAR) studies indicate that an amide linker and a substituted phenyl ring at the 2-amino position are optimal for antimycobacterial effects.[15][16]
-
Antiplasmodial Activity: The same class of compounds has demonstrated activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum, the parasite responsible for malaria.[15] Potency is enhanced by substituting the phenyl ring with hydrophobic, electron-withdrawing groups.[15][16]
-
General Antimicrobial & Antifungal Activity: The introduction of an arylazo group at the 5-position of the 2-AT ring can dramatically enhance activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains.[2] This highlights the 5-position as a critical site for modification to develop broad-spectrum antimicrobial agents.[2]
Targets in Neurodegenerative Disorders
Emerging research has identified 2-aminothiazole derivatives as promising agents for complex neurodegenerative diseases.[17]
-
Alzheimer's Disease: In tau-driven models of Alzheimer's disease, substituted 2-aminothiazoles have shown exceptional potency, counteracting tau-induced neuronal toxicity at nanomolar concentrations.[18] Other derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine; this mechanism is the basis for several current Alzheimer's treatments.[19][20]
-
Prion Diseases: In cell-based assays, 2-aminothiazoles have been identified as potent inhibitors of the formation of the misfolded, infectious prion protein (PrPSc), the causative agent of fatal neurodegenerative conditions like Creutzfeldt-Jakob disease.[21]
| Derivative Class | Primary Target(s) | Therapeutic Indication | Reference(s) |
| Substituted 2-aminothiazoles | Tau-induced neurotoxicity pathway | Alzheimer's Disease | [18] |
| Various Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | [19][20] |
| Various Derivatives | Prion Protein (PrPSc) Formation | Prion Diseases | [21] |
| N-(2,3-dimethyl phenyl)thiazol-2-amine | Cholinesterases (AChE/BuChE) | Alzheimer's Disease | [20] |
Experimental Protocols for Target Validation
Scientific integrity demands rigorous and reproducible methodologies. The following protocols provide a framework for validating the interaction of 2-aminothiazole derivatives with their proposed targets.
Protocol 1: Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the 2-aminothiazole derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
-
-
Causality: This initial screen establishes the compound's cytotoxic or cytostatic potential. A low IC50 value justifies further investigation into the specific mechanism of cell death or growth inhibition.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Treatment: Treat cells with the 2-aminothiazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight. This permeabilizes the cells.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using analysis software.[1]
-
-
Causality: An accumulation of cells in a specific phase (e.g., G2/M) provides strong evidence that the compound interferes with that particular cell cycle checkpoint, corroborating data from kinase inhibition assays (e.g., Aurora or CDK inhibitors).[1]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Methodology:
-
Preparation: Perform a two-fold serial dilution of the 2-aminothiazole derivative in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Incubation: Incubate the plate under conditions appropriate for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading: Determine the MIC by visually inspecting the wells for turbidity. The first well that shows no visible growth is the MIC.[2]
-
-
Causality: This assay directly quantifies the potency of the compound against a specific pathogen, providing a benchmark for comparing derivatives and guiding SAR studies.
A Note of Caution: Privileged Structure vs. Toxicophore
While the 2-aminothiazole scaffold is immensely valuable, it is not without potential liabilities. It has been classified by some as a "toxicophore," a chemical structure susceptible to metabolic activation into reactive metabolites that can cause adverse drug reactions.[3] Furthermore, the scaffold can sometimes be implicated in pan-assay interference compounds (PAINS), which show activity in many assays through non-specific mechanisms.[3] Therefore, it is incumbent upon the drug development professional to conduct early ADME/Tox and counterscreening assays to ensure that the observed biological activity is specific and that the metabolic profile is acceptable.
Conclusion and Future Directions
The 2-aminothiazole scaffold is a powerful and enduring platform in drug discovery. Its derivatives have been successfully developed to target a remarkable range of proteins implicated in cancer, infectious diseases, and neurodegeneration. The future of 2-AT research will likely focus on creating next-generation derivatives with enhanced selectivity, particularly through the exploration of allosteric inhibition and covalent binding. By combining innovative synthetic chemistry with rigorous biological validation as outlined in this guide, researchers can continue to unlock the full therapeutic potential of this exceptional chemical entity.
References
A comprehensive, numbered list of all cited sources will be generated here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 20. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of 2-Amino-5-Carboxamide Thiazoles: An Application Note and Detailed Protocol
Introduction: The Significance of 2-Amino-5-Carboxamide Thiazoles in Medicinal Chemistry
The 2-aminothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is at the heart of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] The targeted synthesis of 2-amino-5-carboxamide thiazole libraries is of paramount importance for structure-activity relationship (SAR) studies in the quest for novel drug candidates.[2]
Solid-phase synthesis (SPS) presents a highly efficient and robust methodology for the generation of such libraries. The inherent advantages of SPS, such as the use of excess reagents to drive reactions to completion, simplified purification protocols, and amenability to high-throughput automation, make it an ideal platform for accelerating the drug discovery process.[1] The classical approach to constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound.[1][3][4] In the context of solid-phase synthesis, this can be strategically executed by immobilizing either the thiourea or the α-halocarbonyl component onto a polymer support.[1][5]
This application note provides a detailed exposition of two primary and field-proven protocols for the solid-phase synthesis of 2-amino-5-carboxamide thiazoles, offering in-depth, step-by-step methodologies and the scientific rationale behind key experimental choices.
Core Synthetic Strategies and Mechanistic Considerations
The solid-phase synthesis of 2-amino-5-carboxamide thiazoles predominantly follows two strategic pathways, each with its own set of advantages depending on the desired final product and available starting materials.
Strategy A: The Resin-Bound α-Bromoketone Approach This strategy involves the initial immobilization of a suitable carboxylic acid onto a solid support, which is then converted to an α-bromoketone on the resin. This resin-bound electrophile is subsequently reacted with a solution-phase thiourea to form the thiazole ring.
Strategy B: The Resin-Bound Thiourea Approach In this alternative, a primary amine is first attached to the solid support, typically via reductive amination. This is followed by conversion to a resin-bound thiourea, which then serves as the nucleophile to react with a solution-phase α-bromoketone, leading to the formation of the desired thiazole scaffold.[1][6]
The cornerstone of both strategies is the Hantzsch thiazole synthesis. The mechanism initiates with a nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3][4][7]
Visualizing the Workflow
To provide a clear overview of the two synthetic routes, the following diagrams illustrate the key transformations involved in each protocol.
Caption: Workflow for the synthesis via a resin-bound α-bromoketone.
Caption: Workflow for the synthesis via a resin-bound thiourea intermediate.[1]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the solid-phase synthesis of 2-amino-5-carboxamide thiazoles. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis via a Resin-Bound α-Bromoketone
This protocol is initiated by loading a suitable carboxylic acid onto a Rink Amide resin, followed by a series of transformations to generate the resin-bound α-bromoketone, which then undergoes cyclization with thiourea.
Materials and Reagents
| Reagent | Typical Molar Excess (eq) | Purpose |
| Rink Amide Resin | 1.0 | Solid support |
| 3-Iodobenzoic Acid | 3.0 | Starting material |
| DIC (N,N'-Diisopropylcarbodiimide) | 3.0 | Activating agent for acid loading |
| HOBt (1-Hydroxybenzotriazole) | 3.0 | Coupling additive, suppresses racemization |
| Tributyl(1-ethoxyvinyl)tin | 2.0 | Reagent for Stille coupling |
| Pd(PPh₃)₄ | 0.1 | Catalyst for Stille coupling |
| NBS (N-Bromosuccinimide) | 2.5 | Brominating agent |
| Thiourea | 5.0 | Reagent for thiazole ring formation |
| TFA (Trifluoroacetic acid) | - | Cleavage from solid support |
| Dichloromethane (DCM) | - | Solvent |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Ethanol (EtOH) | - | Solvent |
| Tetrahydrofuran (THF) | - | Solvent |
Step-by-Step Methodology
-
Resin Swelling and Acid Loading:
-
Swell Rink Amide resin (1.0 eq) in DMF for 30 minutes in a suitable reaction vessel.
-
In a separate flask, pre-activate 3-iodobenzoic acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 20 minutes.[1]
-
Add the activated acid solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
-
-
Stille Coupling for Enol Ether Formation:
-
Swell the acid-loaded resin in DMF.
-
Add tributyl(1-ethoxyvinyl)tin (2.0 eq) and Pd(PPh₃)₄ (0.1 eq).
-
Heat the mixture at 80°C for 12 hours under an inert atmosphere.[1]
-
Wash the resin with DMF (3x), a 1:1 mixture of water/DMF (3x), DCM (3x), and then dry.
-
-
Formation of Resin-Bound α-Bromoketone:
-
Swell the resin from the previous step in a mixture of THF and water.
-
Cool the suspension to 0°C and add N-Bromosuccinimide (NBS) (2.5 eq) portion-wise.[1]
-
Stir the reaction at 0°C for 2 hours.
-
Wash the resin with THF (3x), DCM (3x), and dry.
-
-
Thiazole Ring Formation:
-
Swell the α-bromoketone resin in ethanol.
-
Add a solution of thiourea (5.0 eq) in ethanol.
-
Heat the mixture at 50°C for 6 hours.[1]
-
Wash the resin with ethanol (3x), DCM (3x), and dry.
-
-
Cleavage and Product Isolation:
-
Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water for 2 hours at room temperature.[1]
-
Collect the filtrate and concentrate it to obtain the crude product.
-
Purify the resulting 2-aminothiazole carboxamide via preparative HPLC.
-
Protocol 2: Synthesis via a Resin-Bound Thiourea
This approach begins with the functionalization of an aldehyde resin, followed by the formation of a thiourea on the solid support, which then reacts with an α-bromoketone in solution.
Materials and Reagents
| Reagent | Typical Molar Excess (eq) | Purpose |
| 4-Formyl-3-methoxyphenoxy resin | 1.0 | Solid support |
| Primary Amine | 5.0 | For reductive amination |
| STAB (Sodium triacetoxyborohydride) | 5.0 | Reducing agent |
| Acyl isothiocyanate | 3.0 | For thiourea formation |
| α-Bromoketone | 4.0 | For thiazole ring formation |
| Amine (for amide coupling) | 5.0 | For final diversification |
| HBTU/HOBt | 4.9/5.0 | Peptide coupling reagents |
| TFA (Trifluoroacetic acid) | - | Cleavage from solid support |
| Dichloromethane (DCM) | - | Solvent |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Methodology
-
Reductive Amination:
-
Swell the 4-formyl-3-methoxyphenoxy resin (1.0 eq) in 1% acetic acid in DMF.
-
Add the primary amine (5.0 eq) and STAB (5.0 eq).[1]
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin with DMF (3x), DCM (3x), Methanol (3x), and dry.
-
-
Thiourea Formation:
-
Swell the amine-functionalized resin in DCM.
-
Add a solution of an acyl isothiocyanate (3.0 eq) in DCM.
-
Agitate at room temperature for 4 hours.
-
Wash the resin with DCM (3x), DMF (3x), and dry.
-
-
Dehydrative Cyclization (Thiazole Formation):
-
Amide Coupling (Optional Diversification):
-
Swell the resin-bound thiazole carboxylic acid in DMF.
-
Add the desired amine (5.0 eq) along with a coupling agent like HBTU (4.9 eq) and an additive like HOBt (5.0 eq).[1]
-
Agitate the mixture at room temperature for 4-6 hours.
-
Wash the resin with DMF (3x), DCM (3x), and dry.
-
-
Cleavage and Product Isolation:
-
Treat the resin with a cleavage cocktail, typically a mixture of TFA and DCM.[6]
-
Collect the filtrate and concentrate it.
-
Purify the resulting 2-aminothiazole carboxamide via preparative HPLC.
-
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating through in-process controls and final product analysis. Key validation checkpoints include:
-
Reaction Monitoring: For solution-phase steps, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be employed to monitor reaction completion. For solid-phase reactions, a small aliquot of resin can be cleaved and analyzed by LC-MS to assess the progress of the reaction.
-
Purity Assessment: The purity of the final cleaved product should be determined by analytical HPLC.
-
Structural Confirmation: The chemical structure of the final 2-amino-5-carboxamide thiazole should be unequivocally confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
By adhering to these protocols and incorporating rigorous analytical checks, researchers can ensure the reliable and reproducible synthesis of high-purity 2-amino-5-carboxamide thiazoles for their drug discovery programs.
References
-
Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388. Available at: [Link]
-
El-Sayed, M. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1643. Available at: [Link]
-
Kumar, R., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(34), 20957-20971. Available at: [Link]
-
Abdel-Ghani, T. M., & Sarhan, H. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. Available at: [Link]
-
Borges, F. V., et al. (2014). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 19(9), 14346-14354. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Li, J. J. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. Available at: [Link]
-
ResearchGate. (2025). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. Available at: [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
-
ResearchGate. (2025). A new and efficient preparation of 2-aminothiazole-5-carbamides: Applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
Tzani, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. International Journal of Molecular Sciences, 24(14), 11528. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]
-
ResearchGate. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide for Novel PROTAC Development
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby co-opting the cell's own ubiquitin-proteasome system (UPS) to tag the POI for destruction.[4][5][6][7] The catalytic nature of this process allows for sub-stoichiometric drug concentrations to elicit a profound and sustained biological effect, opening up avenues to target proteins previously considered "undruggable".[7][8][9]
This guide focuses on the integration of a novel ligand, 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide , into a PROTAC development workflow. We will explore the critical steps and considerations, from initial characterization of this ligand to the design, synthesis, and cellular evaluation of a potent and selective protein degrader.
Part 1: Foundational Assessment of this compound as a PROTAC Warhead
The journey of any PROTAC begins with its "warhead" – the ligand that specifically binds to the protein of interest. The chemical scaffold of this compound, a derivative of 2-aminothiazole, suggests potential interactions with various protein families, as this core is present in numerous biologically active compounds, including kinase inhibitors.[10][11][12]
Characterization of Target Engagement
Before embarking on PROTAC synthesis, it is imperative to confirm and quantify the binding of this compound to its intended POI. This foundational data will serve as a benchmark for assessing the impact of linker attachment and E3 ligase recruitment.
Protocol 1: Biophysical Confirmation of Target Binding
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR offers real-time analysis of binding kinetics, yielding association (ka) and dissociation (kd) rates, from which the Kd can be derived.[13] This method is particularly useful for understanding the dynamics of the ligand-protein interaction.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding. An increase in the melting temperature of the POI in the presence of the ligand indicates direct binding in live cells.
Identification of Potential Linker Attachment Points
The point at which the linker is attached to the warhead is a critical determinant of PROTAC efficacy.[14][15] An ideal attachment point should be a solvent-exposed region of the ligand that does not disrupt the key interactions required for high-affinity binding to the POI.
Workflow for Linker Attachment Point Selection:
-
Structural Analysis: If a co-crystal structure of this compound bound to its POI is available, computational modeling can be employed to identify suitable solvent-exposed vectors for linker attachment.
-
Structure-Activity Relationship (SAR) Studies: In the absence of structural data, a systematic SAR study is crucial. This involves synthesizing a small library of derivatives where different positions on the thiazole ring or the N-(3-hydroxypropyl) side chain are modified. Positions that tolerate modification without a significant loss of binding affinity are prime candidates for linker attachment. The primary amine and the terminal hydroxyl group on the N-(3-hydroxypropyl) side chain are logical starting points for such modifications.
Part 2: The Art of PROTAC Design: Bridging the POI and E3 Ligase
A PROTAC's architecture consists of three key components: the POI ligand (warhead), an E3 ligase ligand (anchor), and a chemical linker that connects them.[16][17][18] The composition and length of this linker are not merely a spacer but a critical element that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase).[19][]
Selecting the E3 Ligase Ligand
While over 600 E3 ligases are encoded in the human genome, the majority of successful PROTACs have utilized ligands for a select few, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2][4][17][21] The choice of E3 ligase can be influenced by its tissue expression, subcellular localization, and known tolerance for neosubstrates.
| E3 Ligase | Common Ligands | Key Considerations |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide derivatives | Widely expressed, well-characterized ligands available.[4][7] |
| von Hippel-Lindau (VHL) | Derivatives of the HIF-1α peptide | Often results in highly potent degraders; ligands can be more complex to synthesize.[1][7][22] |
| cIAP1 | Bestatin derivatives | Can induce self-degradation of the ligase.[7] |
| MDM2 | Nutlin derivatives | Particularly relevant for targets involved in p53 pathways.[7] |
Linker Design and Synthesis Strategy
The linker's role is to facilitate the formation of a productive ternary complex.[14][] Its length, rigidity, and chemical composition significantly impact a PROTAC's efficacy, selectivity, and physicochemical properties.[16][18]
Common Linker Chemistries:
-
Alkyl Chains: Provide flexibility but can increase lipophilicity, potentially affecting solubility and cell permeability.[14][16]
-
Polyethylene Glycol (PEG) Chains: Enhance hydrophilicity and solubility.[14][16] PEG linkers are biocompatible and offer versatile handles for chemical modification.[14]
-
Alkynes and Triazoles: Often incorporated via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which allows for the rapid and efficient synthesis of PROTAC libraries with varying linker lengths and compositions.[16]
A Rational Approach to Linker Optimization:
A "trial and error" approach to linker design can be resource-intensive.[18] A more strategic methodology involves creating a small, diverse library of PROTACs where the linker length and composition are systematically varied. For instance, starting with flexible PEG linkers of varying lengths (e.g., n=2, 4, 6, 8 PEG units) can rapidly provide insights into the optimal distance required to span the POI and the chosen E3 ligase.
Diagram: PROTAC Development Workflow
Caption: Figure 1. A systematic workflow for developing a PROTAC.
Part 3: Cellular Characterization of Novel PROTACs
Once a library of PROTACs has been synthesized, the next critical phase is to evaluate their ability to induce the degradation of the target protein in a cellular context.
Primary Assay: Measuring Target Protein Degradation
The most direct method to assess PROTAC activity is to quantify the levels of the POI following treatment.
Protocol 2: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells expressing the POI and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).[23]
-
Validating the Mechanism of Action
To confirm that the observed protein degradation is occurring through the intended PROTAC mechanism, several control experiments are essential.[8]
Protocol 3: Mechanistic Validation Assays
-
Proteasome Inhibition: Co-treat cells with the active PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC is functioning correctly, inhibition of the proteasome should "rescue" the POI from degradation.
-
Ubiquitination Pathway Inhibition: Co-treatment with an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243) should also prevent PROTAC-induced degradation.
-
Competitive Antagonism: Co-treat cells with the PROTAC and an excess of the free E3 ligase ligand. The free ligand will compete with the PROTAC for binding to the E3 ligase, thereby preventing ternary complex formation and subsequent degradation of the POI. This confirms the requirement of the specific E3 ligase.
-
Inactive Control: Synthesize a control PROTAC where the E3 ligase ligand has been modified to abolish its binding (e.g., an epimerized version of a pomalidomide derivative). This control molecule should not induce degradation of the POI.
Diagram: PROTAC Mechanism of Action
Caption: Figure 2. The catalytic cycle of PROTAC-mediated protein degradation.
Assessing Selectivity
An ideal PROTAC should selectively degrade the POI without affecting the broader proteome. Unbiased, mass spectrometry-based proteomics is the gold standard for evaluating the selectivity of a lead PROTAC.
Protocol 4: Global Proteomics for Selectivity Profiling
-
Sample Preparation: Treat cells with the lead PROTAC at a concentration that achieves Dmax (e.g., 10x DC50) and a vehicle control for 24 hours.
-
Lysis and Digestion: Lyse the cells, and digest the proteome into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment conditions. A "volcano plot" is typically generated to visualize proteins that are significantly up- or down-regulated upon PROTAC treatment. The ideal outcome is the significant and selective downregulation of the intended POI.
Conclusion and Future Outlook
The incorporation of novel ligands like this compound into the PROTAC platform holds immense potential for expanding the landscape of druggable targets. The systematic approach outlined in these notes—from rigorous biophysical characterization and rational design to comprehensive cellular evaluation—provides a robust framework for developing potent, selective, and mechanistically validated protein degraders. As our understanding of the complex interplay between the POI, PROTAC, and E3 ligase deepens, so too will our ability to rationally design these powerful molecules for therapeutic benefit.
References
-
Schneekloth, A. R., & Crews, C. M. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12479–12500. [Link]
-
Schneekloth, A. R., & Crews, C. M. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
-
Taft, F., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 623-637. [Link]
-
MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Frontiers. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Taft, F., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
eScholarship. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]
-
ResearchGate. (n.d.). The process of PROTAC development. ResearchGate. [Link]
-
National Institutes of Health. (2025). Methods to accelerate PROTAC drug discovery. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]
-
Promega Connections. (2019). A Roadmap for PROTAC Development. Promega Connections. [Link]
-
MDPI. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
-
PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxamide. PubChem. [Link]
-
PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. [Link]
-
National Institutes of Health. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
National Institutes of Health. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. National Institutes of Health. [Link]
-
National Institutes of Health. (2018). Targeted Protein Degradation: Elements of PROTAC Design. National Institutes of Health. [Link]
-
National Institutes of Health. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. National Institutes of Health. [Link]
-
PubMed. (2008). The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor. PubMed. [Link]
-
National Institutes of Health. (2020). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. National Institutes of Health. [Link]
-
Xi'an Kono Chem Co., Ltd. (n.d.). This compound. Xi'an Kono Chem Co., Ltd. [Link]
-
National Institutes of Health. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health. [Link]
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 21. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Aminothiazole Derivatives in Cancer Cell Lines: A Technical Guide for Researchers
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] In the realm of oncology, derivatives of 2-aminothiazole have garnered significant attention for their potent cytotoxic effects against a wide array of cancer cell lines.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of these derivatives in cancer cell line-based research. We will delve into the underlying mechanisms of action, present detailed protocols for key experimental evaluations, and summarize the cytotoxic activity of notable 2-aminothiazole compounds.
Scientific Foundation: Mechanism of Action of 2-Aminothiazole Derivatives
The anticancer properties of 2-aminothiazole derivatives are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.[4]
Induction of Apoptosis
A fundamental mechanism by which these compounds exert their cytotoxic effects is the initiation of apoptosis in cancer cells. This process is often triggered through the intrinsic pathway, which involves the modulation of the Bcl-2 family of proteins.[4] Certain 2-aminothiazole derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Diagram: Simplified Signaling Pathway of Apoptosis Induction by 2-Aminothiazole Derivatives
Caption: Apoptosis induction by 2-aminothiazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M or G0/G1 phases.[4] This prevents cancer cells from proceeding through mitosis, effectively inhibiting their division and growth. For instance, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells.[4]
Diagram: Experimental Workflow for In Vitro Evaluation
Caption: General workflow for anticancer evaluation.
Inhibition of Key Signaling Pathways
Recent studies have elucidated that the anticancer activity of 2-aminothiazole derivatives is also attributable to their ability to inhibit crucial signaling pathways that are often dysregulated in cancer. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several 2-aminothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR, making them promising therapeutic candidates.[3][5][6][7]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibition of Aurora kinases by 2-aminothiazole derivatives can lead to defects in chromosome segregation and ultimately, cell death.[8][9][10][11]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs play a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR, certain 2-aminothiazole derivatives can suppress tumor growth by cutting off their blood supply.[3][6][12][13][14][15][16]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the essential in vitro assays used to evaluate the anticancer potential of 2-aminothiazole derivatives.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
2-aminothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[18]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiazole derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with the 2-aminothiazole derivative at its IC50 concentration for a predetermined time.
-
Harvest both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of the cells, allowing for the analysis of the cell cycle phase distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the treated and control cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax, to confirm the induction of apoptosis.
Materials:
-
Treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Cytotoxic Activity of Selected 2-Aminothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 2-aminothiazole derivatives against various human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical) | 1.6 ± 0.8 µM | [4] |
| A549 (Lung) | Strong antiproliferative activity | [4] | |
| Compound 20 | H1299 (Lung) | 4.89 µM | [3] |
| SHG-44 (Glioma) | 4.03 µM | [3] | |
| Compound 28 | HT29 (Colon) | 0.63 µM | [3] |
| A549 (Lung) | 8.64 µM | [3] | |
| HeLa (Cervical) | 6.05 µM | [3] | |
| Compound 10 | HT29 (Colon) | 2.01 µM | [3] |
| Compound 21 | K563 (Leukemia) | 16.3 µM | [3] |
| MCF-7 (Breast) | 20.2 µM | [3] | |
| HT-29 (Colon) | 21.6 µM | [3] | |
| Compound 101 | MCF-7 (Breast) | 21.4 ± 1.5 µg/mL | [3] |
| HepG2 (Liver) | 19.6 ± 1.45 µg/mL | [3] | |
| HCT-116 (Colon) | 20 ± 2.1 µg/mL | [3] | |
| Compound 9 | Leukemia Cell Lines | 3.51 µM (GI50) | [3] |
| Prostate Cancer Cell Lines | 5.15 µM (GI50) | [3] | |
| Compound 4a | HCT-116 (Colon) | 5.61 µM | [12] |
| HEPG-2 (Liver) | 7.92 µM | [12] | |
| MCF-7 (Breast) | 3.84 µM | [12] | |
| Compound 5a (Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate) | HCT 116 (Colon) | 0.72 µM | [21] |
| Compound 5b (ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate) | HCT 116 (Colon) | 1.55 µM | [21] |
Conclusion
2-Aminothiazole derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives, enabling researchers to elucidate their mechanisms of action and advance the most promising candidates toward preclinical and clinical development.
References
-
Al-Ostoot, F. H., Al-Otaibi, S. S., Al-Ghamdi, M. A., & Al-Zahrani, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 835-864. [Link]
-
Han, S. T., Qi, C., Zhang, Y. L., Li, Y. Q., Wang, Y., Zhang, Y. B., ... & Shi, D. H. (2021). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry, 57(5), 784-791. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Adl, K., & El-Meligie, S. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 133-147. [Link]
-
El-Naggar, A. M., & Al-Mahmoudy, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
-
El-Naggar, A. M., & Al-Mahmoudy, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Rauf, A., Khan, A., Rubab, K., Rashid, U., Shah, S. U. A., Al-Awthan, Y. S., ... & Al-Duais, M. A. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Journal of King Saud University-Science, 33(8), 101625. [Link]
-
Various Authors. (2021). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]
-
Various Authors. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Krishnan, R., & Ananthakrishnan, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1709, 81–86. [Link]
-
Al-Ostoot, F. H., Al-Otaibi, S. S., Al-Ghamdi, M. A., & Al-Zahrani, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(46), 43867–43883. [Link]
-
Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Eldehna, W. M. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC medicinal chemistry, 13(10), 1251–1262. [Link]
-
ResearchGate. (n.d.). IC50 of compounds 2a-f and 4a-d, against colon carcinoma cells (HCT-116). [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds 1, 2, 3, and 4 on the MCF-7 breast cancer cell line. [Link]
-
ResearchGate. (n.d.). Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. [Link]
-
ResearchGate. (n.d.). Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. [Link]
-
Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Li, Y., Zhang, Y., & Liu, Y. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European journal of medicinal chemistry, 237, 114389. [Link]
-
Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed. [Link]
-
Al-Sanea, M. M., Hamdi, A., Mohamed, A. A. B., El-Shishtawy, R. M., El-Naggar, A. M., El-Ashry, E. S. H., ... & Tawfik, S. S. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163403. [Link]
-
ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. [Link]
-
ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A.... [Link]
-
ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5‐FU. [Link]
-
ResearchGate. (n.d.). Representative examples of some reported anticancer VEGFR-2 inhibitors.... [Link]
-
Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics. [Link]
-
ResearchGate. (n.d.). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. [Link]
-
Ghatole, D. S., & Shinde, P. V. (2022). In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell. Indian Journal of Chemistry - Section B, 61(1), 108-118. [Link]
-
ResearchGate. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. [Link]
-
Ghatole, D. S., & Shinde, P. V. (2022). In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell lines; study of pharmacokinetics, physicochemical, medicinal properties and molecular docking analysis. Indian Journal of Chemistry - Section B, 61(1), 108-118. [Link]
-
National Center for Biotechnology Information. (2014). Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for High-Throughput Screening of 2-Aminothiazole Libraries
Introduction: The Privileged Scaffold of 2-Aminothiazole in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs, such as the kinase inhibitor Dasatinib and the antimicrobial agent Cefdinir.[1][2][3] Its versatile structure, characterized by a five-membered ring containing both sulfur and nitrogen, allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[2][4] Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making them a focal point in the quest for novel therapeutics.[4][5][6][7]
High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large and diverse chemical libraries, enabling the identification of promising lead compounds that can modulate specific biological pathways.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 2-aminothiazole libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols, and discuss the essential steps of data analysis and hit validation, ensuring a robust and efficient screening process.
I. Assay Development: The Foundation of a Successful HTS Campaign
The selection and development of a suitable assay are paramount to the success of any HTS campaign. The choice of assay will depend on the specific biological target and the desired therapeutic outcome. Both biochemical and cell-based assays can be effectively employed for screening 2-aminothiazole libraries.[10][]
A. Biochemical Assays: Targeting Specific Molecular Interactions
Biochemical assays are ideal for interrogating the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[] For 2-aminothiazole libraries, which are often designed to target kinases, proteases, or other enzymes, a variety of assay formats can be utilized.
Key Considerations for Biochemical Assay Development:
-
Target Purity and Stability: Ensure the use of highly purified and stable protein to minimize variability and ensure reproducibility.
-
Substrate Selection: The substrate should have a high affinity for the enzyme and produce a robust and detectable signal.
-
Assay Miniaturization: Adapting the assay to a 384- or 1536-well format is crucial for HTS to conserve reagents and increase throughput.[12][13]
-
Z'-Factor: This statistical parameter is a widely accepted measure of assay quality and should be consistently greater than 0.5 to ensure a clear distinction between positive and negative controls.[13]
Example Protocol: Kinase Inhibition Assay (e.g., for a pan-Src kinase inhibitor)
This protocol is a generalized example and should be optimized for the specific kinase of interest.
| Parameter | Description |
| Assay Principle | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate peptide by the target kinase. |
| Microplates | 384-well, low-volume, black plates. |
| Reagents | Purified kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC). |
| Compound Handling | 2-aminothiazole library compounds are typically dissolved in 100% DMSO to create stock solutions. For the assay, compounds are serially diluted and transferred to the assay plates using acoustic dispensing technology to minimize DMSO concentration in the final assay volume. |
| Assay Volume | 10-20 µL |
Step-by-Step Protocol:
-
Compound Dispensing: Add 50 nL of each 2-aminothiazole compound solution from the library plate to the corresponding wells of the 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Addition: Add 5 µL of the kinase solution (pre-diluted in assay buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add 5 µL of a solution containing the substrate peptide and ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection solution containing the TR-FRET pair (europium-labeled antibody and SA-APC).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
B. Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays offer the advantage of evaluating compound activity in a more physiologically relevant context.[9][] These assays can measure a wide range of cellular responses, including cell viability, apoptosis, reporter gene expression, and changes in signaling pathways.[14]
Key Considerations for Cell-Based Assay Development:
-
Cell Line Selection: Choose a cell line that is relevant to the disease of interest and expresses the target at appropriate levels.
-
Assay Window: Optimize cell seeding density, treatment time, and reagent concentrations to achieve a robust assay window.
-
Cytotoxicity: It is crucial to counterscreen for cytotoxicity to distinguish true modulators of the target from compounds that simply kill the cells.[15]
Example Protocol: Cell Viability Assay for Anticancer Screening
This protocol utilizes the widely adopted MTT assay to assess the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.[14][16]
| Parameter | Description |
| Assay Principle | Colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[14][16] |
| Microplates | 96- or 384-well, clear-bottom plates. |
| Reagents | Cancer cell line (e.g., HeLa, A549), complete culture medium, 2-aminothiazole library, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of SDS in HCl). |
| Compound Handling | Similar to biochemical assays, compounds are typically solubilized in DMSO and then diluted in culture medium for cell treatment. |
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
II. High-Throughput Screening Workflow
The HTS process involves a series of automated steps to screen the entire compound library efficiently and accurately.[8]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. southernresearch.org [southernresearch.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Robust Assays for Thiazole-Based Kinase Inhibitors
Introduction: The Critical Role of Thiazole-Based Kinase Inhibitors and Precision Assay Development
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] This has made them one of the most important classes of drug targets. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of many bioactive compounds with diverse therapeutic properties, including potent kinase inhibition.[1][2][3][4] Several thiazole-based drugs are established pharmaceuticals, highlighting the potential of this chemical class.[1][3] The development of novel, selective, and potent thiazole-based kinase inhibitors is a key objective in modern drug discovery.
The success of any kinase inhibitor discovery program hinges on the quality and relevance of the assays used for screening and characterization. A robust assay provides a reliable and reproducible measure of a compound's effect on its target kinase. This guide provides a comprehensive overview of the principles and detailed protocols for developing high-quality biochemical and cell-based assays tailored for the evaluation of thiazole-based kinase inhibitors. As a Senior Application Scientist, this document is designed to provide both the "how" and the "why," empowering researchers to make informed decisions and generate data with the highest scientific integrity.
I. Foundational Principles of Kinase Assay Design
A successful kinase assay development strategy begins with a clear understanding of the key parameters that influence assay performance. The choice of assay technology and the optimization of reaction conditions are paramount for generating meaningful and reproducible data.[5]
A. Choosing the Right Assay Technology: A Comparative Overview
The selection of an appropriate assay technology depends on several factors, including the specific kinase of interest, the desired throughput, and the available laboratory instrumentation.[5] Kinase assays can be broadly categorized into two main types: biochemical assays and cell-based assays.
-
Biochemical Assays: These assays utilize purified kinase enzymes and substrates to directly measure the inhibitor's effect on the kinase's catalytic activity or its ability to bind to the kinase.[6] They are essential for determining intrinsic potency (e.g., IC50) and for understanding the mechanism of inhibition.
-
Cell-Based Assays: These assays measure the effect of an inhibitor on the kinase within a more physiologically relevant cellular environment.[7] They provide crucial information on compound permeability, target engagement in cells, and downstream functional consequences.[8]
The following table summarizes popular assay formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | |||
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9][10] | Gold standard for sensitivity and direct measurement of catalytic activity.[9][10] | Requires handling of radioactive materials, generates radioactive waste, and is not amenable to high-throughput screening. |
| Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo®) | Measures the depletion of ATP (Kinase-Glo®) or the production of ADP (ADP-Glo®) in the kinase reaction.[5][11] | High sensitivity, broad dynamic range, and suitable for high-throughput screening.[12] | Indirect measurement of kinase activity; susceptible to interference from compounds that inhibit luciferase.[5] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[11][12] | Homogeneous (no-wash) format, suitable for high-throughput screening. | Requires a suitable fluorescently labeled peptide substrate; can be prone to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET signal between a donor and an acceptor fluorophore, which is modulated by the phosphorylation event.[6][11][13] | Homogeneous format, high sensitivity, and reduced interference from fluorescent compounds due to time-resolved detection.[6][14] | Requires specific antibody pairs and labeled substrates; can be costly. |
| Cell-Based Assays | |||
| Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of an inhibitor to the target kinase within living cells using bioluminescence resonance energy transfer (BRET).[7][15] | Provides a quantitative measure of compound affinity and occupancy at the target in a physiological context.[7][15] | Requires genetic modification of cells to express a tagged kinase. |
| Cellular Phosphorylation Assays | Quantifies the phosphorylation of a specific downstream substrate of the target kinase in cells, often using antibody-based detection methods (e.g., TR-FRET, ELISA).[7][16] | Measures the functional consequence of kinase inhibition on a specific signaling pathway. | Requires a well-characterized downstream substrate and specific antibodies.[7] |
| Cell Proliferation/Viability Assays | Measures the effect of the inhibitor on cell growth and survival, which can be dependent on the activity of the target kinase.[7] | Provides a phenotypic readout of the inhibitor's overall cellular effect. | Can be influenced by off-target effects; does not directly measure kinase inhibition. |
B. Critical Parameters for Assay Optimization
Regardless of the chosen technology, several key parameters must be optimized to ensure a robust and reliable assay.
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate are critical. Ideally, the enzyme concentration should be in the linear range of the assay, and the substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to inhibitors.[17]
-
ATP Concentration: For ATP-competitive inhibitors, which is a common mechanism for thiazole-based compounds, the ATP concentration in the assay is a crucial factor.[17] Running assays at an ATP concentration close to the Km value for the specific kinase increases the sensitivity for detecting competitive inhibitors.[17][18] Conversely, using high ATP concentrations can help select against ATP-competitive inhibitors.[5]
-
Reaction Time and Temperature: The incubation time and temperature should be optimized to ensure the reaction is in the linear range and that the enzyme remains stable.
-
Buffer Conditions: The pH, ionic strength, and presence of cofactors (e.g., Mg²⁺, Mn²⁺) in the assay buffer should be optimized for the specific kinase being studied.[5]
-
DMSO Tolerance: Since kinase inhibitors are typically dissolved in dimethyl sulfoxide (DMSO), it is important to determine the maximum concentration of DMSO that can be tolerated in the assay without affecting enzyme activity.[11]
II. Biochemical Assay Development: A Step-by-Step Guide
Biochemical assays are the cornerstone of any kinase inhibitor screening campaign. The following section provides a detailed workflow and protocols for developing a robust biochemical kinase assay.
A. Workflow for Biochemical Assay Development
Caption: Workflow for Biochemical Kinase Assay Development.
B. Protocol: TR-FRET-Based Kinase Assay
This protocol describes a general method for a TR-FRET-based kinase assay, a popular choice for its homogeneous format and high sensitivity.
1. Materials and Reagents:
-
Purified kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Thiazole-based kinase inhibitor (and a known control inhibitor) dissolved in DMSO
-
Detection reagents: Europium-labeled anti-phospho-specific antibody (donor) and Streptavidin-allophycocyanin (SA-APC) (acceptor)
-
Stop solution (e.g., 10 mM EDTA in kinase assay buffer)
-
Low-volume 384-well white plates
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the thiazole-based inhibitors in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a master mix of the kinase enzyme in kinase assay buffer.
-
Add the kinase solution to the wells containing the compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a master mix of the biotinylated peptide substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to the wells.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for an optimized duration (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding the stop solution containing EDTA.
-
Add the detection reagents (Europium-labeled anti-phospho-specific antibody and SA-APC) to the wells.
-
-
Signal Reading: Incubate the plate at room temperature for at least 60 minutes to allow for the detection reagents to bind. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
C. Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol outlines the use of the ADP-Glo™ assay, which measures ADP production as an indicator of kinase activity.[12]
1. Materials and Reagents:
-
Purified kinase enzyme
-
Peptide or protein substrate
-
ATP
-
Kinase assay buffer
-
Thiazole-based kinase inhibitor in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Solid white 384-well plates
2. Assay Procedure:
-
Compound Plating: As described in the TR-FRET protocol.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in kinase assay buffer.
-
Add the master mix to the wells containing the compounds.
-
-
Incubation: Incubate the plate at a controlled temperature for the optimized reaction time.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Signal Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition based on the luminescent signal and determine the IC50 value as described previously.
III. Cell-Based Assay Development: Bridging the Gap to Physiological Relevance
While biochemical assays are crucial for initial screening and mechanistic studies, cell-based assays are essential for validating a compound's activity in a more complex biological system.[16][17]
A. Workflow for Cell-Based Assay Development
Caption: Workflow for Cell-Based Kinase Assay Development.
B. Protocol: Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a general framework for a NanoBRET™ Target Engagement assay to measure the binding of thiazole-based inhibitors to a target kinase in live cells.[15]
1. Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ tracer specific for the kinase of interest
-
Opti-MEM® I Reduced Serum Medium
-
Thiazole-based kinase inhibitor in DMSO
-
White 96- or 384-well cell culture plates
2. Assay Procedure:
-
Cell Transfection: Transfect the cells with the Kinase-NanoLuc® fusion vector and plate them in the assay plates. Allow the cells to express the fusion protein for approximately 24 hours.
-
Compound Treatment: Prepare serial dilutions of the thiazole-based inhibitor in Opti-MEM®. Add the diluted compounds to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells at its pre-determined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow the system to reach equilibrium.
-
Signal Reading: Measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~610 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
C. Protocol: Cellular Phosphorylation Assay (TR-FRET)
This protocol describes a method to measure the inhibition of a downstream substrate's phosphorylation in cells.[16]
1. Materials and Reagents:
-
Cells expressing the target kinase and its substrate
-
Serum-free cell culture medium
-
Thiazole-based kinase inhibitor in DMSO
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer
-
TR-FRET detection reagents (e.g., antibodies specific for the total and phosphorylated substrate)
-
White 384-well plates
2. Assay Procedure:
-
Cell Plating and Starvation: Plate the cells in assay plates and grow to the desired confluency. If necessary, serum-starve the cells to reduce basal signaling.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole-based inhibitor for a pre-determined time.
-
Pathway Stimulation: If required, stimulate the cells with a growth factor or other agonist to activate the target kinase.
-
Cell Lysis: Lyse the cells by adding lysis buffer directly to the wells.
-
Detection: Transfer the cell lysates to a new assay plate. Add the TR-FRET antibody pair (one recognizing the total substrate and the other the phosphorylated form).
-
Incubation and Reading: Incubate the plate to allow for antibody binding, and then read on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value for the inhibition of substrate phosphorylation.
IV. Assay Validation and Data Interpretation: Ensuring Scientific Rigor
The validation of an assay is a critical step to ensure that the data generated is accurate and reliable.
A. Key Validation Parameters
-
Z'-factor: The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay.[5] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background Ratio: This ratio indicates the dynamic range of the assay. A higher ratio is generally desirable.
-
IC50 Reproducibility: The IC50 value for a known control inhibitor should be consistent across multiple experiments. It's important to note that IC50 values can vary significantly between different assay formats and conditions.[19]
B. Interpreting Discrepancies Between Biochemical and Cellular Data
It is common to observe a difference in potency for a compound between biochemical and cellular assays.[17] This discrepancy can be due to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.[17]
-
Cellular ATP Concentration: The intracellular ATP concentration is typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical assays.[17] This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.
-
Off-Target Effects and Metabolism: The compound may be metabolized by the cell, or it may bind to other cellular components, reducing its effective concentration at the target kinase.[17]
V. Troubleshooting Common Problems in Kinase Assays
| Problem | Possible Causes | Suggested Solutions |
| No or Low Kinase Inhibition | - Inactive or impure compound. - High ATP concentration in the assay. - Inactive kinase enzyme. | - Verify compound identity and purity.[17] - Perform the assay at an ATP concentration close to the Km value.[17][18] - Include a positive control inhibitor to confirm kinase activity.[17] |
| High Variability Between Replicates | - Pipetting errors. - Inconsistent incubation times or temperatures. - Reagent instability. | - Ensure accurate and consistent pipetting.[17] - Maintain consistent experimental conditions.[18] - Prepare fresh reagents for each experiment.[18] |
| Low Assay Signal or No Activity | - Inactive kinase. - Suboptimal assay conditions. - Incorrect substrate sequence. | - Verify kinase activity with a known substrate.[12] - Optimize pH, temperature, and cofactor concentrations.[12] - Confirm the sequence and purity of the substrate.[12] |
VI. Conclusion
The development of robust and reliable assays is a critical component of any successful kinase inhibitor drug discovery program. By carefully selecting the appropriate assay technology, optimizing key experimental parameters, and rigorously validating the assay, researchers can generate high-quality data that accurately reflects the potency and mechanism of action of thiazole-based kinase inhibitors. This comprehensive guide provides the foundational knowledge and practical protocols to empower scientists to develop and implement these essential assays, ultimately accelerating the discovery of novel therapeutics.
References
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Discovery of Inter-Domain Stabilizers—A Novel Assay System for Allosteric Akt Inhibitors. [Link]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central. [Link]
-
Cell Based Kinase Assays - Luceome Biotechnologies. (2022-02-28). [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH. [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. [Link]
-
Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs. [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol - PubMed. [Link]
-
Kinase Screening Assay Services | Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. [Link]
-
CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Books. [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]
-
Inhibitors in AKTion: ATP-competitive vs allosteric - PMC - PubMed Central. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. [Link]
-
Allosteric regulation and inhibition of protein kinases - PMC - NIH. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. [Link]
-
Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PubMed. [Link]
-
Assay performance and sensitivity.(a) Assay performance (Z' factor) is... | Download Scientific Diagram - ResearchGate. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Evaluating the Antiproliferative Activity of Thiazole-5-Carboxamide Compounds In Vitro
Introduction: The Therapeutic Promise of Thiazole-5-Carboxamide Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, thiazole-5-carboxamide derivatives have emerged as a promising class of agents with potent antiproliferative and anticancer properties.[1][2] These synthetic compounds have demonstrated efficacy against various human cancer cell lines, including lung, liver, breast, and colon cancer.[1][2][3] Their mechanism of action, while diverse and dependent on specific substitutions, often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, highlighting their potential as targeted therapeutic agents.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the in vitro antiproliferative effects of novel thiazole-5-carboxamide compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and robust.
Part 1: Foundational Principles & Assay Selection
The initial step in evaluating a compound's antiproliferative potential is to quantify its effect on cancer cell viability and growth. This is typically achieved through cytotoxicity assays, which measure the proportion of viable cells after exposure to the compound.[5][6] The choice of assay is critical and depends on the compound's mechanism of action, the cell type, and the desired throughput.
Here, we compare two widely accepted and robust methods: the MTT assay, a metabolic activity-based assay, and the Sulforhodamine B (SRB) assay, a protein-based assay.[7]
| Assay | Principle | Advantages | Limitations |
| MTT Assay | Measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8] | High throughput, sensitive, widely used and well-documented.[9] | Can be affected by compounds that alter cellular metabolism; formazan crystals are insoluble and require a solubilization step.[9] |
| SRB Assay | Measures the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11][12] | Unaffected by metabolic activity, good linearity with cell number, stable endpoint, and cost-effective.[7][11][13] | Requires cell fixation, which can be a source of error if not performed consistently.[10][13] |
For initial screening of thiazole-5-carboxamide compounds, both assays are suitable. The SRB assay is often preferred for its robustness and independence from the metabolic state of the cells.[7][13]
Part 2: Experimental Workflow & Quality Control
A successful antiproliferative assay relies on a meticulously planned and executed workflow. Rigorous quality control at each stage is paramount for generating reproducible and trustworthy data.[14][15][16]
Diagram: General Experimental Workflow
Caption: Overview of the in vitro antiproliferative assay workflow.
Critical Quality Control Measures:
-
Cell Line Authentication: Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling to prevent the use of misidentified or cross-contaminated cells.[15]
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.[16][17]
-
Reagent Quality: Use high-quality, sterile-filtered reagents and media. Document lot numbers for traceability.[15]
-
Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[18][19]
-
Controls: Include appropriate controls in every assay plate:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.[20]
-
Part 3: Detailed Protocols
Protocol 1: MTT Antiproliferative Assay
This protocol is adapted from established methods and is designed for use in a 96-well plate format.[8]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Thiazole-5-carboxamide compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the optimized seeding density (typically 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole-5-carboxamide compounds in complete medium. A typical concentration range might be 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include vehicle and positive controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22]
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
Protocol 2: Sulforhodamine B (SRB) Antiproliferative Assay
This protocol is based on the method developed by Skehan et al. and is suitable for high-throughput screening.[11][13]
Materials:
-
Selected adherent cancer cell line
-
Complete cell culture medium
-
Thiazole-5-carboxamide compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the 72-hour incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[10]
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Agitate the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.[11]
-
Part 4: Data Analysis and Interpretation
The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[23]
Calculating Percentage of Cell Viability and Inhibition:
-
Subtract Background: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Calculate Percentage Inhibition:
-
% Inhibition = 100 - % Viability
-
Determining the IC₅₀ Value:
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[23][24][25][26]
Diagram: Dose-Response Curve Analysis
Caption: A generalized signaling pathway for antiproliferative compounds.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vitro evaluation of thiazole-5-carboxamide compounds as potential antiproliferative agents. By adhering to these detailed methodologies and quality control measures, researchers can generate reliable and reproducible data, accelerating the journey of these promising compounds from the laboratory to potential clinical applications.
References
-
Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
-
ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response? [Link]
-
Science Gateway. (n.d.). How to calculate IC50. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10833. [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. [Link]
-
SCIRP. (2020). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 11, 139-146. [Link]
-
PubMed. (1995). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Journal of Cancer Research and Clinical Oncology, 121(2), 113-116. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Oreate AI Blog. (2023). Understanding IC50: A Comprehensive Guide to Calculation. [Link]
-
PubMed. (2022). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-cancer Agents in Medicinal Chemistry, 22(1), 143-159. [Link]
-
OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. [Link]
-
NCBI Bookshelf. (2012). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
YouTube. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]
-
SciSpace. (2021). SRB method: Significance and symbolism. [Link]
-
PMC. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? [Link]
-
ResearchGate. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. [Link]
-
PMC. (2018). Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. Drug Discovery Today, 23(5), 1137-1142. [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
-
SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
-
Cellculture2 - Altervista. (2024). Cell quantitation: SRB Assay. [Link]
-
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Cytion. (n.d.). Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. [Link]
-
ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30048-30063. [Link]
-
Cytion. (n.d.). Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. [Link]
-
PMC. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30048-30063. [Link]
-
Frontiers. (2020). In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers in Pharmacology, 11, 584. [Link]
-
Springer Nature Experiments. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 321-331. [Link]
-
PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. European Journal of Medicinal Chemistry, 115, 245-259. [Link]
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
MDPI. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Molecules, 27(12), 3717. [Link]
-
PMC. (2016). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Journal of Applied Pharmaceutical Science, 6(5), 143-147. [Link]
-
SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 3. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks [cytion.com]
- 16. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks [cytion.com]
- 17. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 24. researchgate.net [researchgate.net]
- 25. Star Republic: Guide for Biologists [sciencegateway.org]
- 26. youtube.com [youtube.com]
Synthesis of Dasatinib Analogues from 2-Aminothiazole Precursors: An Application and Protocol Guide
This guide provides a detailed overview and practical protocols for the synthesis of dasatinib analogues, leveraging the versatile 2-aminothiazole scaffold. Dasatinib, a potent multi-targeted kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2][3] The development of its analogues is a critical area of research aimed at enhancing potency, selectivity, and overcoming resistance.[4][5][6] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both the theoretical underpinnings and actionable methodologies for the synthesis of these important compounds.
Introduction: The Significance of Dasatinib and its Analogues
Dasatinib, chemically known as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide, is a second-generation tyrosine kinase inhibitor (TKI).[7][8] Unlike its predecessor imatinib, which primarily targets the inactive conformation of the BCR-ABL kinase, dasatinib inhibits both the active and inactive conformations, contributing to its efficacy against many imatinib-resistant mutations.[2][6][9]
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10][11][12][13] Its rigid structure and ability to participate in various chemical transformations make it an ideal starting point for the synthesis of diverse compound libraries. The synthesis of dasatinib analogues is driven by the need to:
-
Improve kinase selectivity: While a potent inhibitor of BCR-ABL and Src family kinases, dasatinib's broad activity profile can lead to off-target effects.[6][14] Analogue synthesis allows for fine-tuning of the structure to enhance selectivity towards specific kinases.
-
Overcome drug resistance: The emergence of resistance to TKIs remains a clinical challenge. Novel analogues can be designed to inhibit mutated forms of kinases that are resistant to existing therapies.[2][3]
-
Enhance pharmacokinetic properties: Modifications to the dasatinib scaffold can improve its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy and reduced side effects.[5][15]
This guide will focus on synthetic strategies that utilize 2-aminothiazole precursors, a common and efficient approach for the construction of the dasatinib core structure.
Retrosynthetic Analysis and Key Synthetic Strategies
A common retrosynthetic approach for dasatinib and its analogues hinges on the disconnection of the C-N bond between the 2-aminothiazole core and the pyrimidine ring, and the amide bond connecting the thiazole to the 2-chloro-6-methylphenyl group. This leads to three key building blocks:
-
A substituted 2-aminothiazole-5-carboxamide.
-
A substituted pyrimidine moiety.
-
A piperazine derivative.
The following diagram illustrates this retrosynthetic strategy:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for AMPA Receptor Modulation by Thiazole Derivatives
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor, is fundamental to fast excitatory neurotransmission in the central nervous system (CNS).[1] Composed of four subunits (GluA1-4), these tetrameric ion channels are pivotal in synaptic plasticity, the cellular basis of learning and memory.[1][2][3] The subunit composition of AMPA receptors (AMPARs) dictates their physiological and pharmacological properties, including ion permeability and gating kinetics.[1][3][4] Given their crucial role in neuronal function, AMPARs are a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression.[5][6]
Thiazole derivatives have emerged as a promising class of small molecules that can modulate AMPA receptor activity.[7][8][9] These compounds can act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), offering a nuanced approach to tuning synaptic strength.[7][8] Unlike orthosteric ligands that bind directly to the glutamate binding site, allosteric modulators bind to a distinct site on the receptor, altering its response to glutamate.[10] This application note provides a comprehensive guide to the principles and methodologies of cell-based assays for characterizing the effects of thiazole derivatives on AMPA receptor function. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
AMPA Receptor Structure and Function: A Primer
AMPARs are tetrameric complexes formed by the assembly of four subunits (GluA1, GluA2, GluA3, and GluA4).[2][3] The specific combination of these subunits within the tetramer determines the receptor's functional characteristics.[1][4] For instance, the presence of the GluA2 subunit, which undergoes RNA editing at the Q/R site, renders the channel impermeable to calcium ions.[4] AMPARs are also associated with various auxiliary subunits, such as transmembrane AMPA receptor regulatory proteins (TARPs), which modulate receptor trafficking and channel gating.[11][12]
Upon binding to glutamate, the AMPA receptor undergoes a conformational change, opening its ion channel and allowing the influx of cations, primarily Na+, which leads to depolarization of the postsynaptic membrane.[1] This rapid excitatory postsynaptic current is fundamental to synaptic transmission. The receptor can also enter a desensitized state, where the channel closes despite the continued presence of glutamate.[1] Allosteric modulators can influence these processes by affecting the rates of activation, deactivation, and desensitization.[7][8]
Thiazole Derivatives as AMPA Receptor Modulators
The thiazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds, including some approved drugs.[9][13][14] In the context of AMPA receptor modulation, thiazole derivatives have been shown to interact with the receptor to either enhance or inhibit its function.[7][8][15] For example, certain thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPARs, demonstrating potential for conditions associated with excessive glutamatergic activity.[8][15] The mechanism of action for these compounds often involves altering the kinetics of the receptor, such as enhancing deactivation rates.[8][15]
Principles of Cell-Based Assays for AMPA Receptor Modulation
To effectively characterize the modulatory effects of thiazole derivatives on AMPA receptors, a suite of cell-based assays is employed. These assays are designed to measure different aspects of receptor function, from direct ion channel activity to downstream signaling events. The choice of assay depends on the specific research question, desired throughput, and the level of detail required.
Key Assay Formats:
-
Electrophysiology (Patch-Clamp): The gold standard for directly measuring ion channel function with high temporal resolution.[16][17][18][19]
-
Calcium Imaging Assays: A functional, higher-throughput method to measure changes in intracellular calcium concentration, particularly useful for calcium-permeable AMPA receptors.[20][21][22]
-
Membrane Potential Assays: Utilize voltage-sensitive dyes to detect changes in membrane potential resulting from ion flux through the AMPA receptor channel.[6][23]
-
Radioligand Binding Assays: Used to determine the binding affinity and site of action of a compound on the receptor.[24]
Experimental Protocols
PART 1: Cell Line Selection, Culture, and Transfection
The foundation of any robust cell-based assay is the selection and proper maintenance of the host cell line. Human Embryonic Kidney 293 (HEK293) cells are a widely used and reliable choice for heterologous expression of AMPA receptors due to their robust growth, high transfection efficiency, and low endogenous expression of glutamate receptors.[25][26]
Protocol 1.1: HEK293 Cell Culture and Maintenance
This protocol outlines the standard procedures for culturing and maintaining HEK293 cells to ensure optimal health and viability for subsequent transfection and assays.[27]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cryopreserved Cells: Rapidly thaw a vial of frozen HEK293 cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium. Transfer to a T-75 flask.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the growth medium and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).
-
Routine Maintenance: Change the growth medium every 2-3 days. Monitor cell morphology and confluency daily using an inverted microscope.
Protocol 1.2: Transient Transfection of HEK293 Cells with AMPA Receptor Subunits
This protocol describes the transient transfection of HEK293 cells to express specific AMPA receptor subunit combinations. The choice of transfection reagent and protocol should be optimized for your specific cell line and plasmids.[28][29]
Materials:
-
HEK293 cells (plated at 50-80% confluency)
-
Plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) and any auxiliary subunits (e.g., TARPs). A reporter plasmid (e.g., encoding GFP) can be co-transfected to monitor transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Sterile microcentrifuge tubes
Procedure:
-
Plasmid DNA Preparation: Dilute the plasmid DNA for each AMPA receptor subunit and the reporter plasmid in Opti-MEM®.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM® and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in the culture plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the functional assays. The optimal expression time should be determined empirically.
PART 2: Electrophysiology - Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp electrophysiology is the most direct method to assess the impact of thiazole derivatives on AMPA receptor ion channel properties.[16][17][18] This technique allows for precise control of the cell's membrane potential and the direct measurement of ionic currents flowing through the AMPA receptors.[19]
Protocol 2.1: Characterizing Thiazole Derivative Effects on AMPA Receptor Currents
Materials:
-
Transfected HEK293 cells expressing the desired AMPA receptor subunits
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Glutamate (agonist)
-
Thiazole derivative (test compound)
-
AMPA receptor antagonist (e.g., NBQX) for control experiments
Procedure:
-
Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours post-transfection.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Identify a transfected cell (e.g., by GFP fluorescence).
-
Approach the cell with the recording pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.[16]
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline current in the absence of any agonist.
-
Apply a brief pulse of glutamate (e.g., 1-10 mM for 1-2 ms) to elicit an AMPA receptor-mediated current.
-
After establishing a stable baseline response to glutamate, co-apply the thiazole derivative with glutamate. For PAMs, a pre-incubation with the compound before glutamate application may be necessary.[30]
-
To assess the effect on desensitization, apply a longer pulse of glutamate in the presence and absence of the thiazole derivative.
-
To assess the effect on deactivation, measure the decay of the current after a brief application of glutamate.
-
-
Data Analysis:
-
Measure the peak amplitude, decay time constant (deactivation), and steady-state current (desensitization) of the AMPA receptor-mediated currents.
-
Compare these parameters in the presence and absence of the thiazole derivative.
-
Construct concentration-response curves to determine the EC50 (for PAMs) or IC50 (for NAMs) of the compound.
-
PART 3: Calcium Imaging Assays
Calcium imaging provides a robust and higher-throughput alternative to electrophysiology for assessing the activity of calcium-permeable AMPA receptors.[20][21] This assay relies on fluorescent calcium indicators that report changes in intracellular calcium concentration upon receptor activation.
Protocol 3.1: Fluo-4 Based Calcium Flux Assay
Materials:
-
Transfected HEK293 cells expressing calcium-permeable AMPA receptors (e.g., homomeric GluA1 or GluA2(Q)) plated in a 96- or 384-well plate
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate (agonist)
-
Thiazole derivative (test compound)
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating: Seed transfected cells into black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Assay:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the thiazole derivative (or vehicle control) to the wells and incubate for a predetermined time.
-
Add glutamate to stimulate the AMPA receptors.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Normalize the response to a positive control (e.g., a known AMPA receptor PAM) and a negative control (vehicle).
-
Generate concentration-response curves to determine the potency (EC50/IC50) and efficacy of the thiazole derivatives.
-
PART 4: Data Presentation and Interpretation
Data Summary Tables
For clear comparison of the modulatory effects of different thiazole derivatives, quantitative data should be summarized in tables.
Table 1: Electrophysiological Characterization of Thiazole Derivatives on GluA2 Receptors
| Compound | Modulation Type | EC50/IC50 (µM) | Effect on Deactivation (τ) | Effect on Desensitization |
| Thiazole-A | PAM | 5.2 | Slowed | Reduced |
| Thiazole-B | NAM | 12.8 | Accelerated | Increased |
| Thiazole-C | PAM | 1.5 | Significantly Slowed | Minimal |
| Riluzole (Ref) | NAM | ~20 | Accelerated | Increased |
Table 2: Calcium Flux Assay Results for Thiazole Derivatives on GluA1 Receptors
| Compound | Modulation Type | EC50/IC50 (µM) | Max % Potentiation/Inhibition |
| Thiazole-A | PAM | 7.1 | 150% |
| Thiazole-B | NAM | 18.5 | 85% |
| Thiazole-C | PAM | 2.3 | 220% |
| CX546 (Ref) | PAM | ~10 | 180% |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and signaling pathways.
Caption: Workflow for characterizing thiazole derivatives.
Caption: Simplified AMPA receptor signaling cascade.
Conclusion
The cell-based assays detailed in this application note provide a robust framework for the characterization of thiazole derivatives as modulators of AMPA receptor function. By employing a multi-faceted approach that combines the high-fidelity of patch-clamp electrophysiology with the higher-throughput capabilities of fluorescence-based assays, researchers can gain a comprehensive understanding of a compound's mechanism of action. Careful attention to cell culture, transfection, and assay execution is paramount for generating high-quality, reproducible data. The insights gained from these studies are critical for the development of novel therapeutics targeting the glutamatergic system for the treatment of a wide range of neurological and psychiatric disorders.
References
-
Wikipedia. AMPA receptor. [Link]
-
Zhang, D., et al. (2021). AMPA receptor structure and auxiliary subunits. Neuroscience Letters, 758, 136003. [Link]
-
National Center for Biotechnology Information. AMPA receptor structure and auxiliary subunits. [Link]
-
Blackstone, C., et al. (1994). The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn. Nature, 370(6491), 646-649. [Link]
-
Medina, M. A., & Paz, J. C. (2019). AMPA Receptor Function in Hypothalamic Synapses. Frontiers in Cellular Neuroscience, 13, 539. [Link]
-
National Center for Biotechnology Information. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn. [Link]
-
Greger, I. H., et al. (2017). Structural and Functional Architecture of AMPA-Type Glutamate Receptors and Their Auxiliary Proteins. Neuron, 94(4), 713-730. [Link]
-
Gangarossa, G., & Valjent, E. (2012). Assembly of AMPA receptors: mechanisms and regulation. The Journal of physiology, 590(23), 5947-5954. [Link]
-
Shi, Y., et al. (2022). Glutamate Stimulation Dysregulates AMPA Receptors-Induced Signal Transduction Pathway in Leber's Inherited Optic Neuropathy Patient-Specific hiPSC-Derived Retinal Ganglion Cells. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
National Center for Biotechnology Information. Screening for AMPA receptor auxiliary subunit specific modulators. [Link]
-
Hussain, M. M., et al. (2023). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. Molecules, 28(23), 7793. [Link]
-
ResearchGate. Structures of thiazole and methoxyphenyl containing compounds with protentional AMPA receptor activities. [Link]
-
Brown, T. E., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PloS one, 12(3), e0174742. [Link]
-
ResearchGate. Screening for AMPA receptor auxiliary subunit specific modulators. [Link]
-
JoVE. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]
-
Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]
-
National Center for Biotechnology Information. A novel series of positive modulators of the AMPA receptor: discovery and structure based hit-to-lead studies. [Link]
-
Hussain, M. M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Pharmaceuticals, 17(7), 882. [Link]
-
Royal Society of Chemistry. AMPA Receptor Positive Allosteric Modulators – a Case History. [Link]
-
Springer Link. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. [Link]
-
National Center for Biotechnology Information. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. [Link]
-
MDPI. Recovery from AMPA Receptor Potentiation by Ampakines. [Link]
-
protocols.io. Cell culture, transfection, immunocytochemistry, and imaging. [Link]
-
YouTube. Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. [Link]
-
MDPI. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. [Link]
-
National Center for Biotechnology Information. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. [Link]
-
National Center for Biotechnology Information. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors. [Link]
-
National Center for Biotechnology Information. Physiological signature of a novel potentiator of AMPA receptor signalling. [Link]
-
National Center for Biotechnology Information. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. [Link]
-
University of Kentucky. Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. [Link]
-
Springer Nature Experiments. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. [Link]
-
ResearchGate. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. [Link]
-
QIAGEN. General guidelines for successful transfection. [Link]
-
MDPI. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. [Link]
-
Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. [Link]
-
MDPI. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. [Link]
-
ResearchGate. A novel series of positive modulators of the AMPA receptor: Discovery and structure based hit-to-lead studies. [Link]
-
National Center for Biotechnology Information. Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]
-
National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
bonndoc. Modeling AMPA receptor trafficking dynamics during long-term potentiation. [Link]
-
YouTube. Yong Zhang, Visualizing AMPA receptors synaptic plasticity in vivo: McGovern Institute Symposium. [Link]
-
National Center for Biotechnology Information. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. [Link]
Sources
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for AMPA receptor auxiliary subunit specific modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPA receptor structure and auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPA receptor structure and auxiliary subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.uky.edu [scholars.uky.edu]
- 18. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 22. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 26. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]
- 27. Cell Culture Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 28. General guidelines for successful transfection [qiagen.com]
- 29. Transfection Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. books.rsc.org [books.rsc.org]
- 31. youtube.com [youtube.com]
Application Notes and Protocols: Harnessing 2-Aminothiazole Building Blocks for Combinatorial Chemistry in Drug Discovery
Introduction: The Privileged Status of the 2-Aminothiazole Scaffold
The 2-aminothiazole (2-AT) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs, including Famotidine, Cefdinir, and Meloxicam.[1][2][3][4] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile template for designing molecules that can interact with a wide range of biological targets.[4] Its structural features allow for facile derivatization at multiple positions, making it an ideal building block for the construction of large and diverse combinatorial libraries. The exploration of this chemical space has led to the discovery of novel agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[1][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-aminothiazole building blocks in combinatorial chemistry. We will delve into detailed synthetic protocols, characterization techniques, and showcase the vast potential of this scaffold in modern drug discovery.
Core Synthetic Strategies: Building the 2-Aminothiazole Library
The construction of 2-aminothiazole libraries can be approached through both solution-phase and solid-phase synthesis. The choice of methodology often depends on the desired library size, purification strategy, and automation capabilities. A foundational and widely employed method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[8][9]
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide or thiourea derivative.[8][9] This method is highly reliable and provides a straightforward route to a diverse range of substituted 2-aminothiazoles.
Below is a general workflow for the Hantzsch synthesis in a combinatorial format.
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
Application Note: A Comprehensive Guide to Assessing the Antioxidant Activity of Thiazole Compounds
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have garnered significant interest for their diverse pharmacological activities, including their potential as antioxidants to combat oxidative stress implicated in a myriad of diseases.[3][4][5] This application note provides a comprehensive, technically-grounded guide for researchers to robustly evaluate the antioxidant activity of novel thiazole compounds. We move beyond simple procedural lists to explain the causality behind experimental choices, presenting detailed protocols for key in vitro assays (DPPH, ABTS, FRAP) and the more biologically relevant Cellular Antioxidant Activity (CAA) assay. This guide is designed to ensure scientific integrity through self-validating experimental design and to empower researchers in the logical interpretation of their findings.
Introduction: The Rationale for Thiazole Antioxidant Research
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in conditions like cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate this damage by neutralizing free radicals. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery due to its wide range of biological activities.[2][6] The development of thiazole derivatives as novel antioxidants represents a promising therapeutic strategy, making robust and reliable methods for assessing their activity a critical need in drug development.[4][7]
This guide details a multi-tiered approach to antioxidant assessment, beginning with foundational chemical assays and progressing to a cell-based model that better reflects physiological conditions.
Overview of Experimental Workflow
A systematic evaluation of antioxidant potential requires a multi-assay approach. The following workflow provides a logical progression from initial screening of radical scavenging and reducing power to validation in a cellular context.
Caption: General workflow for assessing the antioxidant activity of thiazole compounds.
In Vitro Antioxidant Capacity Assays: Principles and Protocols
In vitro assays are rapid, cost-effective methods for initial screening. They primarily operate via two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle of Causality: This assay is based on the SET/HAT mechanism. The stable DPPH free radical has a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[8][9] When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H. This neutralization of the radical results in a stoichiometric loss of the violet color, which is measured as a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging potential of the thiazole compound.[8]
-
Detailed Experimental Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or covered in foil.[10] The absorbance of this solution at 517 nm should be ~1.0.
-
Thiazole Compound Stock Solution (e.g., 1 mg/mL): Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the thiazole compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the methanolic DPPH solution to all sample and control wells.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution (Acontrol).
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10] Darkness is critical to prevent photo-degradation of DPPH.
-
-
Measurement:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[8]
-
Plot the % scavenging activity against the concentration of the thiazole compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle of Causality: This SET-based assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] ABTS is oxidized using potassium persulfate to generate the radical, which is a blue-green chromophore with maximum absorbance at 734 nm.[11][12] In the presence of an antioxidant, the radical is reduced back to the colorless neutral form. This decolorization is proportional to the antioxidant's concentration and potency. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[11]
-
Detailed Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[11]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[12]
-
Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[12]
-
Positive Control: Prepare a series of Trolox dilutions (e.g., 100-1000 µM) to create a standard curve.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition similar to the DPPH assay.
-
Plot the % inhibition against the concentration of the Trolox standards to generate a linear regression curve.
-
Use the regression equation to calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the thiazole compound. The results are expressed as µM of Trolox Equivalents (TE) per mg of the compound.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle of Causality: The FRAP assay directly measures the total antioxidant capacity by assessing the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14] The protocol uses a FRAP reagent containing 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH, antioxidants reduce the ferric-TPTZ complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ). This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[15] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present.[16]
-
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100-1000 µM) in deionized water.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.
-
Use the standard curve's regression equation to determine the FRAP value of the thiazole compound, expressed as µM of Fe²⁺ equivalents per mg of compound.
-
-
Cellular Antioxidant Activity (CAA) Assay: Assessing Biological Efficacy
While in vitro assays are excellent for screening, they lack biological context. They do not account for a compound's ability to cross cell membranes, its metabolic stability, or its interaction with cellular machinery.[17][18] The CAA assay bridges this gap by measuring antioxidant activity within live cells.[19]
-
Principle of Causality: The assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the now polar and non-fluorescent DCFH molecule.[17] Then, a peroxyl radical generator like AAPH is added, which induces oxidative stress. These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective thiazole antioxidant will enter the cell and scavenge these radicals, preventing the oxidation of DCFH and thus reducing the fluorescent signal.[17][20] The measured reduction in fluorescence is proportional to the compound's cellular antioxidant activity.
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) Assay.
-
Detailed Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and gently wash the cell monolayer 2-3 times with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 50 µL of a working solution of DCFH-DA (e.g., 50 µM in serum-free medium) to each well.
-
Immediately add 50 µL of the thiazole compound dilutions or a positive control (e.g., Quercetin) prepared in serum-free medium.[20]
-
Incubate the plate at 37°C in a CO₂ incubator for 60 minutes to allow for probe uptake and de-esterification.
-
Remove the solution and wash the cells gently 3 times with DPBS.
-
To initiate oxidative stress, add 100 µL of a radical initiator solution (e.g., 600 µM AAPH in HBSS) to all wells.[21]
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 60 minutes, with readings every 1-5 minutes. (Excitation ≈ 485 nm, Emission ≈ 538 nm).[21] The reader should be set to bottom-read mode.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetics plot for each concentration.
-
Calculate the CAA unit using the formula: CAA Unit = 100 - ( (AUCsample / AUCcontrol) x 100 )
-
Plot the CAA units against concentration to determine an IC50 value, which represents the concentration of the compound required to inhibit 50% of the DCF formation.
-
-
Data Presentation and Interpretation
A comprehensive antioxidant profile is best presented by summarizing the quantitative data from all assays. This allows for direct comparison of a compound's different modes of antioxidant action.
| Assay | Parameter Measured | Example Result for Thiazole Compound X | Positive Control (e.g., Trolox) |
| DPPH | Radical Scavenging | IC50 = 45.2 µM | IC50 = 15.8 µM |
| ABTS | Radical Scavenging | TEAC = 1.8 mM TE/g | TEAC = 4.5 mM TE/g |
| FRAP | Reducing Power | 1250 µM Fe²⁺/g | 2800 µM Fe²⁺/g |
| CAA | Cellular Activity | IC50 = 22.5 µM | IC50 = 5.7 µM |
Interpretation Insights:
-
A low IC50 value in the DPPH and CAA assays indicates high potency.
-
A high TEAC or FRAP value indicates strong radical scavenging or reducing power, respectively.
-
Discrepancies between chemical and cellular assays are common and informative. For example, a compound with high activity in DPPH/ABTS but low activity in the CAA assay may have poor cellular uptake or metabolic instability. Conversely, a compound with modest chemical activity but high cellular activity may be readily absorbed by cells or metabolized into a more active form.
Conclusion
The evaluation of thiazole compounds for antioxidant activity requires a robust, multi-faceted approach. By combining foundational chemical screening assays like DPPH, ABTS, and FRAP with the more physiologically relevant CAA assay, researchers can build a comprehensive profile of a compound's potential. This tiered workflow not only quantifies antioxidant capacity but also provides crucial insights into the biological feasibility of a compound, guiding further efforts in the development of novel thiazole-based therapeutics to combat oxidative stress.
References
-
Amerigo Scientific. Total Antioxidant Capacity (FRAP) Assay (Colorimetric). [Link]
-
Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]
-
G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]
-
MDPI. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]
-
Journal of Pharmaceutical Research International. Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
-
ACME Research Solutions. DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
-
Ultimate Treat. An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Kamiya Biomedical Company. Cellular Antioxidant Assay. [Link]
-
PMC - NIH. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. [Link]
-
ScienceDirect. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]
-
ScienceDirect. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
PMC - NIH. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
-
ResearchGate. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]
-
Scribd. ABTS Radical Scavenging Assay Method. [Link]
-
PMC - PubMed Central. Genesis and development of DPPH method of antioxidant assay. [Link]
-
Zen-Bio. CAA Antioxidant Assay Kit. [Link]
-
MDPI. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
-
Semantic Scholar. Thiazoles and thiazolidinones as antioxidants. [Link]
-
ijrpr. A Review on Thiazole Scaffolds and its Biological Activity. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazoles and thiazolidinones as antioxidants. | Semantic Scholar [semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. journaljpri.com [journaljpri.com]
- 8. benchchem.com [benchchem.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific [amerigoscientific.com]
- 17. benchchem.com [benchchem.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. zen-bio.com [zen-bio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide in DMSO
Welcome to the technical support center for 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). We will explore the underlying principles of solubility and provide a series of practical, step-by-step protocols to help you achieve your desired experimental concentrations.
The molecule this compound (CAS 1538218-73-3) possesses several functional groups that influence its solubility profile: a 2-aminothiazole ring, a carboxamide linker, and a hydroxypropyl tail.[1][2] While the presence of amide groups can be associated with increased solubility in DMSO, the overall interplay of hydrogen bond donors and acceptors within the crystal lattice can make dissolution challenging.[3] This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO at my target concentration. What are the first steps I should take?
A1: Initial insolubility can often be overcome with basic physical methods that increase the energy of the system. The recommended first steps are mechanical agitation and gentle heating. Techniques like vortexing and sonication introduce energy that helps break apart the solute's crystal lattice structure, while gentle warming increases the kinetic energy of the solvent molecules.[4][5] It is crucial to start with these simple, non-invasive methods before exploring more complex solutions.
Q2: I successfully prepared a clear stock solution in DMSO, but after storing it, I now see crystals. What happened, and can I redissolve them?
A2: This phenomenon is common and is due to the compound crystallizing out of the solution. The crystallized form is a lower-energy, more stable state, which can make it difficult to redissolve.[6] This can be triggered by temperature fluctuations, such as freeze-thaw cycles, or by the gradual absorption of atmospheric water into the hygroscopic DMSO, which can significantly reduce the solubility of many organic compounds.[6][7] To mitigate this, it is best practice to prepare single-use aliquots to minimize freeze-thaw cycles. You can attempt to redissolve the crystals using the protocols outlined below (e.g., gentle heating and sonication), but prevention is the most effective strategy.
Q3: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A3: This is a classic issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your assay.[4] When the DMSO stock is added, the localized concentration of the compound in the aqueous medium exceeds its solubility limit, causing it to crash out. Several strategies can prevent this:
-
Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Pre-spiking the aqueous medium with a portion of the final volume of DMSO before adding the compound stock can help create a more favorable solvent environment during the critical dilution step.[8]
-
Rapid Mixing: Add the DMSO stock drop-wise into the aqueous solution while vigorously vortexing or stirring.[4] This rapid dispersal prevents the formation of localized, supersaturated pockets.
-
Pre-warm the Medium: Having your cell culture media or buffer at 37°C can help maintain the compound's solubility during the dilution process.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO is highly cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols recommending 0.1% or less to avoid artifacts or cytotoxicity.[8][9] It is always best to run a vehicle control (media with the same final concentration of DMSO but without the compound) to ensure the observed effects are from your compound and not the solvent.
In-Depth Troubleshooting and Optimization Guide
This section provides detailed protocols for systematically improving the solubility of this compound.
Initial Assessment: Foundational Dissolution Techniques
These methods should always be the first line of approach. They are designed to increase the rate of dissolution without chemically altering the system.
Protocol 1: Systematic Dissolution Enhancement
-
Preparation: Accurately weigh the this compound powder and add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration.
-
Mechanical Agitation: Securely cap the vial and vortex vigorously for 2-5 minutes. Visually inspect the solution against a dark background.
-
Sonication: If undissolved solid remains, place the vial in a bath sonicator for 10-30 minutes. Sonication uses high-frequency sound waves to create cavitation bubbles, which agitate the solution and break apart solute particles, increasing the surface area available for dissolution.[4]
-
Gentle Heating: If the solution is still not clear, place the vial in a water bath or heating block set to 37-50°C for 15-30 minutes. Intermittently vortex the sample. Crucially, ensure the compound is stable at this temperature to avoid degradation. [4]
-
Final Assessment: Allow the solution to cool to room temperature. If it remains clear, the dissolution was successful. If a precipitate forms upon cooling, it indicates that the desired concentration is a supersaturated state at room temperature, and a lower concentration or a different solvent system may be required.
| Method | Mechanism of Action | Key Considerations |
| Vortexing | Increases solvent-solute interaction through mechanical force. | Simple and fast; may be insufficient for stubborn compounds. |
| Sonication | Breaks apart solute aggregates via acoustic cavitation, increasing surface area. | Can generate localized heat; monitor temperature for sensitive compounds.[4] |
| Heating | Increases kinetic energy of the system to overcome the solute's lattice energy. | Highly effective, but the compound must be thermally stable.[4][10] |
Intermediate Strategy: Co-Solvent Systems
If physical methods are insufficient, altering the chemical properties of the solvent is the next logical step. A co-solvent is a miscible solvent added to the primary solvent (DMSO) to change its polarity and overall solubilizing power.[] By creating a solvent mixture, you can fine-tune the environment to better match the physicochemical properties of the solute.
Protocol 2: Screening for an Effective Co-Solvent
-
Select Co-solvents: Choose a panel of co-solvents that are compatible with your downstream application. Common choices are listed in the table below.
-
Prepare Test Mixtures: Create a series of binary solvent systems. For example, prepare DMSO:Co-solvent mixtures in ratios of 9:1, 8:2, and 7:3 (v/v).
-
Test Solubility: Add this compound to each test mixture at the target concentration.
-
Apply Physical Methods: Use the steps from Protocol 1 (vortex, sonicate, gentle heat) on each test mixture.
-
Identify Optimal System: The mixture that yields a clear, stable solution at room temperature is the most promising candidate for preparing your stock solution.
| Co-Solvent | Properties & Rationale | Typical Starting Ratio (DMSO:Co-Solvent) |
| Ethanol | A polar protic solvent that can disrupt hydrogen bonding. Miscible with DMSO and water. | 9:1 to 8:2 |
| Polyethylene Glycol 400 (PEG 400) | A non-ionic polymer that is an excellent solubilizer for many poorly water-soluble compounds.[] | 9:1 to 7:3 |
| N-Methyl-2-pyrrolidone (NMP) | A powerful polar aprotic solvent, often used to dissolve compounds that are difficult to solubilize in DMSO alone.[12] | 9.5:0.5 to 9:1 |
| Propylene Glycol | A viscous solvent often used in pharmaceutical formulations.[] | 8:2 to 7:3 |
Note: Always verify the compatibility of the chosen co-solvent with your experimental system (e.g., cell viability, enzyme activity) at the final working concentration.
Advanced Considerations for Drug Development
For persistent solubility issues, particularly in the context of formulation for preclinical or clinical studies, more advanced strategies are employed. These methods fundamentally alter the solid-state properties of the compound or create sophisticated delivery systems.
-
pH Adjustment: The 2-aminothiazole group is basic and can be protonated at acidic pH. While adjusting the pH of a pure DMSO stock is not standard, this principle is critical when diluting into aqueous buffers. Ensuring the final pH of the aqueous solution is in a range where the compound is ionized can dramatically increase its solubility.[]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into an amorphous polymer matrix.[13][14] The amorphous state lacks a crystal lattice, which significantly enhances solubility and dissolution rates. This is a common strategy in the pharmaceutical industry, often achieved through processes like spray drying or hot-melt extrusion.[15]
-
Particle Size Reduction: Techniques like micronization or nanomilling reduce the particle size of the API, which increases the surface-area-to-volume ratio and can improve the dissolution rate according to the Noyes-Whitney equation.[15][16]
-
Lipid-Based Formulations: For lipophilic compounds, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.[13][17]
These advanced strategies typically require specialized equipment and formulation expertise and are generally employed when basic methods are insufficient for the demands of a drug development program.
References
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Molecules. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Pharmaceutics. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
-
LinkedIn. (2024). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]
-
ACS Omega. (2024). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. [Link]
-
Journal of Medicinal Chemistry. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]
-
PubChem. 2-Amino-1,3-thiazole-5-carboxamide. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. [Link]
-
gChem Global. DMSO. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Reddit. (2022). Can I heat DMF and DMSO at 140 oC to remove any moisture impurity in it?. [Link]
-
ResearchGate. (2017). Is there any method to make them completely soluble in DMF/DMSO?. [Link]
Sources
- 1. This compound, CasNo.1538218-73-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. achmem.com [achmem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of coupling reactions for thiazole-5-carboxamide synthesis
Welcome to the technical support center for the synthesis of thiazole-5-carboxamides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing the crucial amide coupling step in the synthesis of these important heterocyclic scaffolds. We will move beyond simple procedural lists to explore the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Challenge of Thiazole-5-Carboxamide Synthesis
Thiazole-5-carboxamides are prevalent motifs in medicinal chemistry, valued for their diverse biological activities. The construction of the central amide bond, typically through the coupling of a thiazole-5-carboxylic acid and an amine, is a pivotal step. While seemingly straightforward, this reaction is fraught with potential pitfalls, from low yields and racemization to the formation of stubborn impurities. The electron-deficient nature of the thiazole ring can influence the reactivity of the carboxylic acid at position 5, necessitating careful optimization of coupling conditions.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and supported by authoritative literature.
Core Workflow: Thiazole-5-Carboxamide Synthesis
The general workflow for this synthesis involves the activation of a thiazole-5-carboxylic acid followed by nucleophilic attack by an amine. The choice of coupling reagent, base, and solvent is critical for a successful outcome.
Caption: General workflow for thiazole-5-carboxamide synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is very low. What are the most common causes?
Low yields in amide coupling reactions are often traced back to one of three areas: inefficient carboxylic acid activation, instability of the activated species, or competing side reactions.
Answer:
-
Inefficient Activation: The first step of any amide coupling is the activation of the carboxylic acid to form a more reactive species (e.g., an active ester). If this step is slow or incomplete, the overall yield will suffer.
-
Troubleshooting:
-
Choice of Coupling Reagent: For less reactive or sterically hindered thiazole-5-carboxylic acids, a more potent coupling reagent may be required. Carbodiimides like EDC are effective, but uronium/aminium salts such as HATU or HBTU often provide superior results due to the formation of a highly reactive O-acylisourea intermediate that is rapidly converted to an activated ester.
-
Reaction Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, but this should be done with caution as it can also promote side reactions.
-
-
-
Instability of Activated Species: The activated carboxylic acid is a high-energy intermediate. If the subsequent nucleophilic attack by the amine is slow, this intermediate can decompose or rearrange.
-
Troubleshooting:
-
Order of Addition: A common and effective practice is to pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This ensures a high concentration of the activated species is available for immediate reaction with the nucleophile.
-
-
-
Side Reactions: The amine nucleophile can be consumed by side reactions, or the coupling reagent itself can lead to byproducts.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. Hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over triethylamine (TEA). TEA is more nucleophilic and can compete with the desired amine, leading to the formation of unwanted adducts.
-
Moisture Control: All reagents and solvents should be anhydrous. Water can hydrolyze the activated intermediate back to the starting carboxylic acid, effectively quenching the reaction.
-
-
Q2: I am working with a chiral amine, and I'm observing significant epimerization. How can I prevent this?
Epimerization, or the loss of stereochemical integrity at a chiral center, is a major concern, particularly when the chiral center is alpha to the amine's nitrogen atom. This often occurs via the formation of an oxazolone intermediate.
Answer:
The mechanism of racemization is often base-mediated. The choice of both the coupling reagent and the additive is paramount for preserving stereochemistry.
-
Minimizing Racemization Risk:
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended. These additives act as "traps" for the activated carboxylic acid, forming an active ester that is more stable and less prone to racemization than the initial activated species.
-
Coupling Reagent Selection: Carbodiimides like DCC or EDC, when used in conjunction with HOBt or OxymaPure®, are a classic combination for minimizing epimerization. Uronium-based reagents that incorporate these additives in their structure, such as HBTU (which contains a HOBt moiety), are also effective. However, some modern coupling reagents are specifically designed for low racemization.
-
Base Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Typically, 1.1 to 2.2 equivalents of a hindered base like DIPEA are sufficient. Excess base can accelerate the rate of epimerization.
-
| Coupling Strategy | Relative Racemization Risk | Key Considerations |
| EDC / HOBt | Low | A well-established, cost-effective method. |
| EDC / OxymaPure® | Very Low | OxymaPure® is a safer and often more effective alternative to HOBt. |
| HATU / DIPEA | Moderate | Very efficient, but the basicity of the guanidinium byproduct can sometimes contribute to racemization. |
| COMU | Very Low | A modern phosphonium-based reagent known for its high efficiency and low racemization potential. |
Q3: My purification is complicated by byproducts from the coupling reagent. How can I simplify my workup?
Byproducts from coupling reagents are a common source of purification headaches. For example, DCC forms a dicyclohexylurea (DCU) precipitate, while EDC forms a water-soluble urea. HATU generates a water-soluble guanidinium byproduct.
Answer:
The key to simplifying purification is to choose a coupling strategy that generates byproducts with solubility properties that are orthogonal to your desired product.
-
Strategy 1: Water-Soluble Byproducts
-
Reagent Choice: Use EDC as your coupling reagent. The resulting N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct is highly soluble in water.
-
Workup Protocol:
-
After the reaction is complete, quench with a dilute aqueous acid (e.g., 1M HCl) or a saturated solution of NH4Cl.
-
Extract your product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. The EDU byproduct will be removed in the aqueous washes.
-
-
-
Strategy 2: Scavenger Resins
-
For more challenging separations, scavenger resins can be employed. For instance, an isocyanate resin can be used to remove excess amine starting material, while a sulfonic acid resin can scavenge excess basic byproducts.
-
Caption: Decision workflow for purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Thiazole-5-Carboxamide Synthesis using HATU
This protocol is a robust starting point for many substrate combinations.
-
To a solution of the thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.2 eq).
-
Stir the mixture at 0 °C for 10-15 minutes to allow for pre-activation.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Low-Racemization Protocol using EDC/OxymaPure®
This protocol is recommended when using chiral amines.
-
Dissolve the thiazole-5-carboxylic acid (1.0 eq), the amine hydrochloride salt (1.05 eq), and OxymaPure® (1.1 eq) in anhydrous DCM or DMF (0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) to the mixture and stir for 5 minutes.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
Preventing isomer formation in 2-amino-5-carboxamide thiazole synthesis.
Welcome to the technical support center for the synthesis of 2-amino-5-carboxamide thiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation, with a particular focus on preventing the formation of unwanted isomers. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common isomers formed during the synthesis of 2-amino-5-carboxamide thiazole?
A1: The most prevalent isomeric impurity is the 2-amino-4-carboxamide thiazole. This arises from the non-regioselective cyclization during the Hantzsch thiazole synthesis when using α-halo-β-ketoamide starting materials. Other potential isomers can include those resulting from different tautomeric forms of thiourea reacting under certain conditions, such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially under strongly acidic conditions[1].
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: The challenge originates from the use of α-halo-β-dicarbonyl precursors, such as ethyl 2-chloroacetoacetate or its amide derivatives. These molecules possess two electrophilic carbonyl carbons (a ketone and an amide/ester). After the initial reaction of the sulfur of thiourea with the α-halo carbon, the resulting intermediate contains a nucleophilic nitrogen that can attack either of these carbonyls. Attack at the ketone leads to the undesired 4-carboxamide isomer, while attack at the amide/ester carbonyl yields the desired 5-carboxamide product. The subtle differences in the reactivity of these two carbonyl groups make it difficult to achieve exclusive selectivity.
Q3: Are there synthetic routes that inherently avoid this isomer problem?
A3: Yes, several modern approaches are designed to circumvent the issue of regioselectivity. One of the most effective methods involves starting with a β-ethoxyacrylamide derivative. This precursor is first brominated at the α-position and then reacted with thiourea. This strategy ensures the formation of the desired 2-amino-5-carboxamide thiazole with high regioselectivity as the cyclization proceeds in a controlled manner[2]. Solid-phase synthesis strategies have also been developed to control isomer formation by anchoring the substrate to a resin in a way that directs the cyclization[3].
II. Troubleshooting Guide: Isomer Formation
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.
Problem 1: My final product is a mixture of 2-amino-5-carboxamide and 2-amino-4-carboxamide thiazole isomers.
Root Cause Analysis:
This is the most common issue and stems from the Hantzsch condensation of thiourea with an α-haloacetoacetamide or a related β-dicarbonyl compound. The cyclization of the S-alkylated thiourea intermediate is not fully regioselective. The ketone carbonyl is often more electrophilic and kinetically favored to react, leading to the undesired 4-carboxamide isomer. The amide carbonyl, while less reactive, leads to the thermodynamically more stable aromatic product.
Visualizing the Competing Pathways:
Caption: Competing pathways in Hantzsch synthesis.
Solutions & Protocols:
Solution 1.1: Modify Reaction Conditions to Favor Thermodynamic Control
The formation of the desired 5-carboxamide isomer can often be favored by using conditions that allow the reaction to reach thermodynamic equilibrium.
-
Temperature: Higher temperatures generally favor the formation of the more stable thermodynamic product. Try refluxing the reaction for a longer period.
-
Solvent: A polar protic solvent like ethanol can facilitate the reversible reactions that lead to the thermodynamic product.
-
pH Control: Maintaining a neutral or slightly basic pH is crucial. Strongly acidic conditions can lead to the formation of iminothiazolidine byproducts[1]. The use of a mild base like sodium acetate can buffer the reaction mixture.
Table 1: Impact of Reaction Parameters on Isomer Ratio
| Parameter | Condition for 5-Carboxamide (Desired) | Condition for 4-Carboxamide (Undesired) | Rationale |
| Temperature | Higher (e.g., reflux) | Lower | Favors the thermodynamically more stable product. |
| Reaction Time | Longer | Shorter | Allows for equilibration to the thermodynamic product. |
| Solvent | Polar Protic (e.g., Ethanol) | Aprotic (e.g., THF) | Can facilitate proton transfer and reversibility. |
| Base | Weak, non-nucleophilic (e.g., NaOAc) | Strong, bulky base | Promotes kinetic control. |
Solution 1.2: Adopt a Regioselective Synthetic Strategy
If modifying reaction conditions does not provide the desired purity, a change in synthetic strategy is the most robust solution. The method developed by Mereyala and coworkers is highly recommended[2].
Experimental Protocol: Regioselective Synthesis from β-Ethoxyacrylamide
-
Preparation of N-substituted-3-ethoxyacrylamide: React 3-ethoxyacryloyl chloride with your desired amine in an appropriate solvent like THF with a base such as pyridine.
-
α-Bromination: Treat the resulting N-substituted-3-ethoxyacrylamide with N-bromosuccinimide (NBS) in a mixture of dioxane and water. This chemoselectively brominates the α-position.
-
Cyclization with Thiourea: In a one-pot fashion, add thiourea to the reaction mixture and heat to effect the cyclization. This will yield the desired 2-amino-5-carboxamide thiazole with high regioselectivity[2].
Workflow for Regioselective Synthesis:
Caption: Regioselective synthesis workflow.
Problem 2: I am observing the formation of a 2-imino-2,3-dihydrothiazole isomer.
Root Cause Analysis:
This isomer typically forms when the Hantzsch synthesis is carried out under strongly acidic conditions with N-substituted thioureas. Under these conditions, the cyclization pathway can change, leading to the formation of the endocyclic imine rather than the exocyclic amine[1].
Solutions & Protocols:
Solution 2.1: Strict pH Control
-
Avoid Strong Acids: Do not use strong mineral acids as catalysts.
-
Use a Buffer: Incorporate a weak base like sodium acetate or sodium bicarbonate to neutralize any acid that may be generated during the reaction (e.g., HBr from an α-bromo ketone).
-
Optimal Solvents: Ethanol or methanol are generally good solvent choices that help to maintain a suitable reaction environment.
Protocol Adjustment for pH Control:
To a solution of your α-haloketone in ethanol, add 1.1 equivalents of thiourea followed by 1.5 equivalents of sodium acetate. Stir the mixture at room temperature or gentle heat and monitor the reaction by TLC.
III. Conclusion
The successful synthesis of 2-amino-5-carboxamide thiazole hinges on controlling the regioselectivity of the cyclization step. While traditional Hantzsch synthesis with α-halo-β-dicarbonyl compounds can be problematic, careful control of reaction conditions to favor thermodynamic control can improve the yield of the desired isomer. For applications requiring high purity and for more scalable and reproducible results, adopting a regioselective synthetic strategy starting from β-ethoxyacrylamide is the recommended approach. This technical guide provides both troubleshooting strategies for existing methods and a clear path toward a more robust and reliable synthesis.
IV. References
-
Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. Organic Letters, 3(23), 3655-3658. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1977, 606-609. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]
-
Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. figshare. [Link]
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388. [Link]
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this otherwise robust and versatile reaction. While the Hantzsch synthesis is renowned for its efficiency in creating the thiazole core, a critical scaffold in numerous pharmaceuticals, achieving high yields consistently can be elusive.[1][2][3] This resource provides in-depth, field-tested insights to diagnose and resolve common issues leading to low product yield.
Understanding the 'Why': The Hantzsch Thiazole Synthesis Mechanism
Before delving into troubleshooting, it is crucial to understand the reaction mechanism. The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole.[4][5][6] The process unfolds in three key steps:
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide, a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered ring.
-
Dehydration: The cyclic intermediate subsequently loses a molecule of water to yield the final aromatic thiazole ring.[1][5]
Understanding this sequence is fundamental to diagnosing which step might be failing in a low-yield scenario.
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the Hantzsch thiazole synthesis.
Issue 1: The reaction is not proceeding, or the yield is very low.
Question: I've mixed my α-haloketone and thioamide, but TLC analysis shows mostly starting materials even after several hours. What could be wrong?
Answer: This is a common issue that often points to problems with reactants, reaction conditions, or the choice of solvent. Let's break down the potential causes and solutions.
Root Cause Analysis & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Purity of Reactants | α-Haloketone: These reagents can be unstable and decompose upon storage, especially if exposed to light or moisture. Verify the purity by NMR or GC-MS. If necessary, purify by recrystallization or column chromatography. Freshly prepared or newly purchased α-haloketones often give the best results. Thioamide: Thioamides can be susceptible to hydrolysis or oxidation. Unstable thioamides in acidic media have been noted to result in low yields.[2] Ensure your thioamide is pure and dry. If you synthesized it yourself, for example from a nitrile using phosphorus pentasulfide, ensure all reagents from that step are removed.[7] |
| Reaction Temperature | Many Hantzsch syntheses require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent might be necessary.[8] Be cautious, as excessive heat can lead to decomposition and byproduct formation. |
| Solvent Choice | The polarity of the solvent is critical. Alcohols like ethanol and methanol are commonly used and generally effective.[8] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[9][10] For microwave-assisted syntheses, polar solvents like methanol are often optimal.[11] |
| Reaction Time | The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration. |
| Catalyst | While the traditional Hantzsch synthesis is often uncatalyzed, certain variations can benefit from a catalyst to enhance reaction rates and yields. For multicomponent versions of the reaction, catalysts like silica-supported tungstosilicic acid have proven effective.[9][12] |
Experimental Protocol: Optimizing Reaction Conditions
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-haloketone (1.0 eq) and the thioamide (1.0 - 1.2 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of α-haloketone).
-
Heating: Heat the reaction mixture to the desired temperature (start with 50 °C) and monitor by TLC.
-
Analysis: If no significant product formation is observed after 2-4 hours, incrementally increase the temperature by 10-15 °C, continuing to monitor the reaction. If the reaction proceeds but is slow, extend the reaction time.
-
Solvent Screen: If temperature adjustments are ineffective, repeat the reaction with a different solvent (e.g., methanol, isopropanol, or a mixture like ethanol/water).
Issue 2: Multiple spots on TLC indicate significant byproduct formation.
Question: My reaction seems to be working, but the TLC plate is a mess with multiple spots, and my final yield of the desired product is low after purification. What are these byproducts and how can I avoid them?
Answer: Byproduct formation is a frequent cause of low yields. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Their Formation
-
Bis(thiazolyl)amines: These can form if there is an excess of the α-haloketone or if the reaction conditions favor further reaction of the product.
-
Oxazoles: If the thioamide is impure and contains the corresponding amide, the formation of an oxazole byproduct is possible.
-
Decomposition Products: Overheating or highly acidic/basic conditions can lead to the degradation of both starting materials and the thiazole product.
Strategies to Minimize Byproduct Formation
| Strategy | Detailed Explanation |
| Stoichiometry Control | Carefully control the stoichiometry of your reactants. A slight excess of the thioamide (1.1-1.2 equivalents) can sometimes help to ensure the complete consumption of the α-haloketone, which is often the more reactive and unstable component. |
| Temperature Management | Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature optimization study, as described in the previous section, is highly recommended. |
| pH Control | The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. Some variations have explored strongly acidic conditions, which can alter the regioselectivity of the reaction.[13][14] If you are using an α-haloketone hydrohalide salt, the reaction will be acidic. In some cases, adding a non-nucleophilic base like sodium bicarbonate can be beneficial. |
| Purification of Thioamide | As mentioned previously, ensure the purity of your thioamide. If it was prepared from an amide using a thionating agent like Lawesson's reagent, ensure it is free of any unreacted starting material. |
Issue 3: Difficulty in isolating and purifying the product.
Question: The reaction appears to be complete by TLC, but I'm struggling to isolate the product. It either doesn't precipitate or I lose a significant amount during purification.
Answer: Product isolation can be a surprisingly challenging step. The physical properties of the thiazole product will dictate the best workup and purification strategy.
Workup and Purification Troubleshooting
| Problem | Solution |
| Product does not precipitate | The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[1][8] If your product is soluble in the workup solution, you will need to perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product is an oil | Not all thiazoles are crystalline solids. If your product is an oil, column chromatography is the most common method of purification. |
| Low recovery after column chromatography | Thiazoles can be somewhat polar. Ensure you are using an appropriate solvent system for your column. A good starting point is a mixture of hexanes and ethyl acetate. If your compound is streaking on the column, you might consider adding a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing, especially for basic thiazoles. |
| Product co-elutes with impurities | If you are unable to separate your product from a persistent impurity, consider derivatization or an alternative purification method like preparative HPLC. |
General Workup Protocol
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate or sodium bicarbonate.[1]
-
Filtration: If a solid precipitates, collect it by vacuum filtration, wash it with water, and then a small amount of cold ethanol or another suitable solvent to remove impurities.[1]
-
Extraction: If no solid forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: A workflow for troubleshooting low yields.
Concluding Remarks
The Hantzsch thiazole synthesis is a powerful tool in the arsenal of the synthetic chemist. While it is often high-yielding, success is contingent upon careful attention to the purity of starting materials and optimization of reaction conditions. This guide provides a framework for systematically addressing the common pitfalls that lead to low yields. By understanding the underlying chemistry and methodically troubleshooting, you can significantly improve the outcome of your Hantzsch thiazole syntheses.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- MDPI. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Universiti Tun Hussein Onn Malaysia. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- National Institutes of Health. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Centurion University of Technology and Management. (n.d.). Thiazole.
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- Thieme. (2004). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability Testing of 2-Aminothiazole Compounds
Welcome to the technical support center for the stability testing of 2-aminothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its inherent reactivity and potential for degradation necessitate a thorough understanding of its stability profile, particularly in aqueous environments relevant to formulation and physiological conditions.[1][3]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the common challenges and questions that arise during the experimental process.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles and common initial questions regarding the stability of 2-aminothiazole compounds.
Q1: Why is stability testing in aqueous buffers a critical first step for 2-aminothiazole compounds?
A: Stability testing in aqueous buffers is fundamental for several reasons:
-
Physiological Relevance: It mimics the aqueous environment of the body, providing initial data on how a drug candidate might behave in vivo.
-
Formulation Development: Most parenteral (injectable) and many oral dosage forms are aqueous. Understanding a compound's stability in different pH buffers is essential for creating a stable, effective, and safe drug product.[4][5]
-
Predictive Power: These studies, often part of "forced degradation," help predict the likely degradation pathways and identify potential degradants.[4][5][6] This information is crucial for developing stability-indicating analytical methods and is a requirement for regulatory submissions.[5][7]
-
Structure-Stability Relationships: It allows you to understand how modifications to the core 2-aminothiazole structure impact its chemical stability, guiding future medicinal chemistry efforts.
Q2: What are the primary factors that influence the stability of 2-aminothiazole in an aqueous buffer?
A: The stability of the 2-aminothiazole moiety is primarily dictated by:
-
pH: This is arguably the most critical factor. The exocyclic amino group and the ring nitrogen have distinct pKa values. Protonation of these sites dramatically alters the electron density of the thiazole ring, influencing its susceptibility to hydrolysis.[8] Acidic or basic conditions can catalyze the hydrolysis of the thiazole ring.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. Kinetic data is often gathered at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation and predict shelf-life at normal storage conditions.
-
Buffer Species: Certain buffer components can actively participate in degradation (buffer catalysis). For example, phosphate or citrate buffers can sometimes act as nucleophiles or general acid/base catalysts. It is crucial to screen for such effects.
-
Oxidative Stress: The sulfur atom in the thiazole ring can be susceptible to oxidation. The presence of dissolved oxygen, peroxide contaminants, or certain metal ions can promote oxidative degradation.[7]
-
Light (Photostability): Aromatic heterocyclic systems like thiazole can be sensitive to UV or visible light, leading to photolytic degradation. Studies should be conducted in light-protected containers unless photostability is being directly investigated.
Q3: What are the most common degradation pathways for a 2-aminothiazole compound in water?
A: The primary degradation pathway is typically hydrolysis , which involves the cleavage of the thiazole ring. Under acidic or basic conditions, the C=N bond within the ring can be attacked by water or hydroxide ions, leading to a ring-opening event. This can ultimately produce various fragments, which may or may not be easily detectable. Another potential pathway is oxidation at the sulfur atom.
Below is a conceptual diagram illustrating the central role of hydrolysis.
Caption: Key stressors leading to 2-aminothiazole degradation.
Section 2: Experimental Design & Protocols
A well-designed experiment is crucial for obtaining reliable and meaningful stability data. This section provides a workflow and a detailed protocol.
Experimental Workflow Diagram
The following diagram outlines the logical flow for conducting a comprehensive stability study.
Caption: Step-by-step workflow for a stability study.
Protocol 1: General Aqueous Stability Study
This protocol describes a typical experiment to assess the stability of a 2-aminothiazole compound across a range of pH values.
Objective: To determine the degradation rate of Compound X at pH 4.0, 7.4, and 9.0 at 40°C.
Materials:
-
Compound X
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Citrate buffer (pH 4.0), Phosphate buffer (pH 7.4), Borate buffer (pH 9.0) - all at 50 mM concentration
-
High-purity water (Milli-Q or equivalent)
-
HPLC vials with caps
-
Calibrated pH meter
-
Temperature-controlled incubator
Procedure:
-
Buffer Preparation:
-
Prepare 50 mM solutions of each buffer (Citrate, Phosphate, Borate).
-
Adjust the pH of each buffer to its target value (4.0, 7.4, 9.0) using concentrated acid (e.g., HCl) or base (e.g., NaOH). Causality Note: Precise pH control is critical as small shifts can significantly alter degradation rates.
-
Filter each buffer through a 0.22 µm filter to remove particulates.
-
-
Stock Solution Preparation:
-
Accurately weigh and dissolve Compound X in DMSO to create a concentrated stock solution (e.g., 10 mg/mL or ~20 mM). Experience Note: Using a fresh, high-quality stock solution is essential. Avoid repeated freeze-thaw cycles.
-
-
Sample Incubation Preparation (T=0):
-
For each pH condition, pipette the required volume of buffer into a suitable container (e.g., a 15 mL conical tube).
-
Spike the buffer with the DMSO stock solution to achieve the final target concentration (e.g., 100 µM). The final percentage of DMSO should be low (typically <1-2%) to minimize its effect on the aqueous environment.
-
Immediately after vortexing, take an aliquot of this solution. This is your T=0 sample . Dilute it if necessary, and transfer it to an HPLC vial. Store this vial at -20°C or colder until analysis.
-
-
Incubation:
-
Aliquot the remaining solutions from step 3 into multiple, tightly sealed glass HPLC vials, one for each future time point.
-
Place the vials in a calibrated incubator set to 40°C. Ensure vials are protected from light by wrapping the rack in aluminum foil.
-
-
Time-Point Sampling:
-
At each pre-determined time point (e.g., 2, 4, 8, 24, 48 hours), remove one vial for each pH condition from the incubator.
-
Immediately freeze the samples at -20°C or colder to stop any further degradation.
-
-
Analysis:
-
Once all time points have been collected, thaw all samples (including T=0) at the same time.
-
Analyze all samples by a validated stability-indicating HPLC method. Trustworthiness Note: Analyzing all samples in a single sequence minimizes analytical variability from run to run.
-
Section 3: Analytical Methodology FAQs
The quality of your stability data is entirely dependent on the quality of your analytical method.
Q4: What makes an analytical method "stability-indicating"?
A: A stability-indicating method is an analytical procedure that can accurately and specifically quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] The key requirement is specificity : the method must be able to separate the intact parent compound from all potential degradation products, process impurities, and formulation excipients. This is typically demonstrated through forced degradation studies, where the compound is intentionally degraded under harsh conditions (acid, base, oxidation, heat, light) to generate the degradants.[4][9] The analytical method must then show that these degradant peaks do not co-elute with the main API peak.
Q5: What are the typical starting conditions for an HPLC method for a 2-aminothiazole compound?
A: A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common starting point.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a versatile first choice.[10]
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is standard.
-
Aqueous Phase (A): Water with 0.1% formic acid. Causality Note: The acid suppresses the ionization of any free silanols on the column packing and protonates the basic nitrogens on the compound, leading to sharper, more symmetrical peaks.
-
Organic Phase (B): Acetonitrile or Methanol with 0.1% formic acid.
-
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (often determined by a UV scan of the pure compound).
-
LC-MS/MS: For identifying unknown degradants, coupling the LC system to a mass spectrometer is invaluable.[10][11] It allows for the determination of the mass-to-charge ratio (m/z) of the parent and any degradation products, providing crucial clues to their structures.
Section 4: Troubleshooting Guide
Even with a good plan, experiments can yield unexpected results. This section addresses common problems.
Q: My compound appears to be precipitating from the buffer during the study. What can I do?
A: This is a common issue, especially for lipophilic compounds.[12]
-
Verify Solubility: First, determine the thermodynamic solubility of your compound in each buffer. Your study concentration must be well below this limit.
-
Increase Co-solvent: You can cautiously increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile) in your buffer. However, be aware that high concentrations (>5-10%) can alter the degradation kinetics and may not be physiologically relevant.
-
Check pH vs. pKa: The solubility of 2-aminothiazole derivatives can be highly pH-dependent.[8] If your compound has a basic pKa, it will be more soluble at a lower pH where it is protonated and charged. Conversely, acidic compounds are more soluble at higher pH. Ensure your buffer pH is not close to the compound's pI (isoelectric point), where solubility is minimal.
-
Lower the Concentration: If possible, conduct the study at a lower, more soluble concentration that is still accurately quantifiable by your analytical method.
Q: I have poor mass balance. The parent compound is disappearing, but I don't see corresponding degradant peaks.
A: This is a challenging but informative result. Here are the likely causes:
-
Adsorption: The compound or its degradants may be adsorbing to the surface of the container (e.g., glass or plastic vials). Using silanized glass vials can sometimes mitigate this.
-
Formation of Non-UV Active Degradants: The degradation pathway may lead to products that lack a chromophore and are therefore "invisible" to the UV detector. This is a key reason why using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is beneficial.
-
Formation of Highly Polar Degradants: Ring-opening hydrolysis can produce small, highly polar fragments that do not retain on a standard C18 column and elute in the void volume. You may need to use a different column (e.g., an aqueous C18 or HILIC) or modify your mobile phase to detect them.
-
Formation of Volatile Degradants: In rare cases, a degradation product could be volatile and lost from the sample.
Q: I see a new peak growing over time, but its mass in the LC-MS does not correspond to any logical degradation product.
A: Consider these possibilities:
-
Buffer Adducts: The compound or a reactive intermediate could be reacting with the buffer species itself. For example, a phosphate or citrate molecule could form an adduct. This is a key reason to test different buffer systems.
-
Leachables: A peak could be a chemical leaching from the vial cap's septum, especially when organic co-solvents are used at elevated temperatures. Run a "buffer blank" (buffer with DMSO, no compound) under the same conditions to check for this.
-
Dimerization/Polymerization: The compound may be reacting with itself to form dimers or higher-order oligomers.[13] Check the mass spectrum for masses corresponding to 2x, 3x, etc., the parent mass.
Section 5: Data Presentation and Interpretation
Table 1: Example Stability Data for Compound Y at 40°C
This table summarizes typical data output from a stability study. The percentage remaining is calculated relative to the peak area at T=0.
| Time (hours) | % Remaining (pH 4.0 Citrate) | % Remaining (pH 7.4 Phosphate) | % Remaining (pH 9.0 Borate) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.1 | 95.2 | 85.1 |
| 4 | 98.5 | 90.1 | 72.3 |
| 8 | 96.8 | 81.5 | 51.9 |
| 24 | 91.2 | 55.4 | 15.7 |
| 48 | 83.0 | 30.7 | 2.5 |
Interpretation: From this data, we can conclude that Compound Y is:
-
Most stable at acidic pH (pH 4.0).
-
Shows significant degradation at neutral pH (pH 7.4).
-
Is highly unstable at basic pH (pH 9.0), indicating susceptibility to base-catalyzed hydrolysis.
This information is critical for formulation scientists, who would likely aim to formulate this compound in a slightly acidic buffer to maximize its shelf-life.
References
- BenchChem. (2025).
- Solubility of Things. (n.d.). 2-Aminothiazole. Solubility of Things.
- Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry.
- Google Patents. (n.d.). Process of producing 2-aminothiazole.
- PubChem. (n.d.). 2-Aminothiazole.
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
- Wang, X., et al. (2015). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study.
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
- PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
- Google Patents. (n.d.). METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
- Pharmaffiliates. (2022). Forced Degradation – A Review.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole in aqueous medium.
- MedCrave. (2016).
- IJISRT. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- SciSpace. (2016).
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- EXCLI Journal. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
- MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry.
- PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- PubMed Central. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
- ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
- ResearchGate. (n.d.). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.
- PubMed Central. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Acta Chimica Slovenica. (n.d.).
- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. ijisrt.com [ijisrt.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
How to reduce byproducts in the synthesis of 2-aminothiazole derivatives
Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during synthesis, with a primary focus on minimizing byproduct formation and maximizing the yield and purity of your target compounds. This document provides troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is sluggish or incomplete, and the TLC plate shows significant unreacted starting material. What's going on?
A1: Root Cause Analysis & Solutions
Incomplete conversion is a common issue, often stemming from insufficient reactivity of the starting materials or suboptimal reaction conditions. The cornerstone of this synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative.[1][2] The initial step is typically an SN2 reaction, which can be influenced by several factors.
Troubleshooting Steps:
-
Assess α-Haloketone Quality: The α-haloketone is a critical reagent. It can be unstable, is often a lachrymator, and may degrade upon storage.[3][4]
-
Solution: Use freshly prepared or purified α-haloketone. A highly effective alternative is to generate the α-haloketone in situ. This is the principle behind modern one-pot syntheses, where a ketone is treated with a halogenating agent like iodine (I₂), N-Bromosuccinimide (NBS), or Trichloroisocyanuric acid (TCCA) directly in the reaction flask with the thiourea present.[5][6][7] This avoids isolating the hazardous intermediate and ensures it reacts as it is formed.
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing reactants and intermediates.
-
Temperature & Reaction Time: The reaction may simply require more energy or time to proceed to completion.
-
Catalysis: The reaction can be accelerated with a catalyst.
-
Solution: While the classic Hantzsch synthesis can proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields.[11] For in situ halogenation, iodine often serves a dual role as both a reagent and catalyst.[8] In other cases, a mild acid or a solid-supported catalyst can be beneficial.[11][12]
-
Q2: My mass spectrometry results show an isomer of my target compound. How can I ensure the correct regioselectivity?
A2: Controlling Regioselectivity in the Hantzsch Synthesis
This is a classic problem in the synthesis of 2-aminothiazoles from N-substituted thioureas. You are likely forming the 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of, or in addition to, the desired 2-(N-substituted amino)thiazole.
Mechanistic Insight: The regioselectivity is determined by which thiourea nitrogen atom initiates the intramolecular cyclization.
-
Desired Pathway (Neutral/Basic Conditions): The sulfur atom of thiourea first attacks the α-haloketone. After this initial S-alkylation, the more nucleophilic, unsubstituted nitrogen attacks the carbonyl carbon to form the five-membered ring.
-
Undesired Pathway (Acidic Conditions): Under strongly acidic conditions, the nitrogens of the thiourea can be protonated. This can alter the relative nucleophilicity and favor a pathway where the substituted nitrogen attacks the carbonyl, leading to the 2-imino isomer after cyclization and dehydration.[12]
Solutions:
-
Control the pH: Avoid acidic conditions unless you are specifically targeting the 2-imino isomer. Running the reaction in a neutral solvent like ethanol or isopropanol is standard.[1] If your α-haloketone starting material is supplied as a hydrohalide salt, consider adding a non-nucleophilic base (e.g., one equivalent of sodium bicarbonate or triethylamine) to neutralize the acid.
-
Optimize Temperature: High temperatures can sometimes favor the formation of the thermodynamic product, which may not be the desired isomer. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: I'm observing multiple byproducts, and purification by crystallization is ineffective. What are my options?
A3: Advanced Purification & Byproduct Identification
When simple crystallization fails, it indicates either the presence of multiple impurities with similar solubility to your product or the formation of persistent, closely related byproducts.
Potential Byproducts:
-
Unreacted Starting Materials: As discussed in Q1.
-
Regioisomers: As discussed in Q2.
-
N,N'-Disubstituted Thioureas: These can form from side reactions of the starting thiourea.[13][14]
-
Products of α-Haloketone Self-Condensation: α-haloketones can undergo self-condensation, especially in the presence of base.[4][15]
Troubleshooting & Purification Strategy:
-
Optimize the Reaction First: The best way to have a clean product is to run a clean reaction. Before resorting to difficult purification, try optimizing the reaction conditions as described above (e.g., using a one-pot method).[5][16]
-
Column Chromatography: This is the most powerful method for separating complex mixtures.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane. Use TLC to determine the optimal solvent system that gives good separation (Rf of your product ~0.3-0.4).
-
-
Acid-Base Extraction: Since your product is a 2-amino thiazole, it is basic. You can use this property to your advantage.
-
Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates or can be extracted back into an organic solvent.
-
This method is highly effective for removing non-basic byproducts.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the detailed mechanism of the Hantzsch Thiazole Synthesis?
A4: The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring in three key steps:
-
S-Alkylation (SN2 Attack): The sulfur atom of the thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide ion. This forms an S-alkylated isothiouronium salt intermediate.
-
Intramolecular Cyclization: The primary amino group of the intermediate attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).
-
Dehydration: The hydroxythiazoline intermediate readily eliminates a molecule of water under the reaction conditions to form the stable, aromatic 2-aminothiazole ring.
Q5: Which reaction conditions are best for a general 2-aminothiazole synthesis?
A5: While the "best" conditions are always substrate-dependent, a robust and modern starting point is a one-pot synthesis that avoids the isolation of the α-haloketone. This approach improves safety, reduces handling of hazardous materials, and often leads to higher yields by minimizing degradation of the intermediate.[7]
Optimized General One-Pot Protocol:
This protocol uses iodine as an affordable and effective halogenating agent.[17]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone (1.0 eq.), thiourea (1.2 eq.), and iodine (I₂) (1.1 eq.).
-
Solvent: Add a suitable solvent, such as ethanol or isopropanol, to achieve a concentration of approximately 0.2-0.5 M.
-
Reaction: Heat the mixture to reflux (typically ~80°C for ethanol).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Stir until the brown color disappears.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydroiodic acid (HI) byproduct. This will often cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Purification: If necessary, recrystallize the crude product from hot ethanol or purify by silica gel column chromatography.
Q6: Can I use other halogenating agents besides iodine for the one-pot synthesis?
A6: Yes, several other halogenating agents are effective and may offer advantages depending on your substrate and desired reaction conditions.
| Halogenating Agent | Advantages | Disadvantages | Typical Conditions |
| Iodine (I₂) | Inexpensive, solid, easy to handle.[8] | Can generate stoichiometric amounts of HI, requiring neutralization. | Reflux in Ethanol.[17] |
| N-Bromosuccinimide (NBS) | Highly regioselective for α-bromination. Byproduct (succinimide) is often easily removed.[9] | More expensive than iodine. Can be light-sensitive. | Often used with a radical initiator (AIBN) or under photochemical conditions, but can also work thermally. |
| Trichloroisocyanuric Acid (TCCA) | Stable, inexpensive solid; acts as a "green" source of electrophilic chlorine.[5] | Byproduct (cyanuric acid) can sometimes complicate purification. | Often used with a catalyst at elevated temperatures (e.g., 80°C).[5] |
| Bromine (Br₂) | Powerful brominating agent. | Highly toxic, corrosive, volatile liquid; difficult to handle. Not recommended unless necessary. | Typically added dropwise in a solvent like acetic acid or CCl₄.[18] |
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
α-Halo ketone. Wikipedia. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). Molecules. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2018). Molecules. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). Molecules. [Link]
-
Various methods for the synthesis of 2-aminothiazoles. ResearchGate. [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). PubMed. [Link]
-
Synthesis and Biological Evaluation of new 4,5-Disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine or of 4-N-methyl piperazine. Die Pharmazie. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]
- 14. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-Acylation of 2-Aminothiazoles
The N-acylation of 2-aminothiazoles is a cornerstone reaction in medicinal chemistry, yielding a scaffold present in numerous pharmacologically active compounds. However, the synthesis of these crucial building blocks can be fraught with challenges, from low yields and side-product formation to purification difficulties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome common hurdles and optimize their reaction conditions.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My N-acylation of a 2-aminothiazole is resulting in a low or non-existent yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in this reaction often stem from a few key factors related to reagent reactivity and reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:
-
Inadequate Acylating Agent Reactivity: Acyl chlorides are generally the most reactive, followed by anhydrides and then carboxylic acids. If you are using a carboxylic acid, it will likely require an activating agent (e.g., DCC, EDC, HATU) to facilitate the reaction.
-
Poor Nucleophilicity of the 2-Aminothiazole: The exocyclic amino group of 2-aminothiazoles is less nucleophilic than a simple aniline due to the electron-withdrawing nature of the thiazole ring.
-
Solution: The addition of a suitable base is crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the amino group, increasing its nucleophilicity. In some cases, a stronger base like pyridine may be beneficial.
-
-
Steric Hindrance: Bulky substituents on either the 2-aminothiazole or the acylating agent can significantly hinder the reaction.
-
Solution: Prolonged reaction times and an increase in temperature may be necessary. Switching to a less sterically hindered acylating agent, if possible, can also be effective.
-
-
Sub-optimal Reaction Temperature: Many N-acylations of 2-aminothiazoles proceed efficiently at room temperature. However, if you are experiencing low yields, a moderate increase in temperature (e.g., to 40-60 °C) can enhance the reaction rate. For particularly unreactive substrates, refluxing conditions may be required.
-
Incorrect Solvent Choice: The choice of solvent is critical for ensuring the solubility of your starting materials and for facilitating the reaction.
-
Solution: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are common and effective choices. If solubility is an issue, dimethylformamide (DMF) can be used, but be mindful that it can be more difficult to remove during work-up.
-
-
Catalyst Inefficiency or Absence: For less reactive substrates, a catalyst can be essential.
-
Solution: Lewis acids such as scandium(III) triflate (Sc(OTf)₃) have been shown to be highly effective in catalyzing this reaction, even under solvent-free conditions.
-
Issue 2: Formation of Side Products (e.g., Di-acylation)
Q: I am observing a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?
A: The formation of di-acylated products, where the endocyclic nitrogen is also acylated, is a common issue, especially with highly reactive acylating agents. Here’s how to enhance mono-selectivity:
-
Control Stoichiometry: Ensure you are using a precise 1:1 to 1:1.1 molar ratio of the 2-aminothiazole to the acylating agent. An excess of the acylating agent is a primary cause of di-acylation.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and favor the more kinetically favorable mono-acylation.
-
Slow Addition of the Acylating Agent: Instead of adding the acylating agent all at once, add it dropwise to the reaction mixture over a period of time. This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation event.
-
Choice of Base: The base can influence the selectivity. While a base is needed to promote the initial N-acylation, a large excess or a very strong base might facilitate the second, less favorable acylation. Use approximately 1.1 to 1.5 equivalents of a base like TEA or DIPEA.
Issue 3: Difficulty in Product Isolation and Purification
Q: My crude product is proving difficult to purify. What are the common impurities, and what are the best strategies for their removal?
A: Purification challenges often arise from unreacted starting materials, catalyst residues, and byproducts from side reactions.
-
Unreacted Starting Materials: If your 2-aminothiazole is basic, it can be removed with an acidic wash (e.g., dilute HCl) during the aqueous work-up. Unreacted acyl chloride or anhydride will be quenched and removed during the aqueous work-up. Unreacted carboxylic acid can be removed with a basic wash (e.g., saturated NaHCO₃ solution).
-
Catalyst Residues: If you are using a catalyst like Sc(OTf)₃, it can often be removed with an aqueous wash.
-
Byproducts:
-
Di-acylated Product: This is often less polar than the desired mono-acylated product and can typically be separated by column chromatography on silica gel.
-
Hydrolyzed Acylating Agent: This can usually be removed with a basic wash.
-
-
Purification Techniques:
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.
-
Column Chromatography: This is the most versatile method for separating products from impurities with different polarities. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for the N-acylation of 2-aminothiazoles?
A1: The most widely used method involves the reaction of a 2-aminothiazole with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine in an aprotic solvent such as DCM or THF. Alternative methods that can be advantageous for certain substrates include using a carboxylic acid with a coupling agent or employing microwave-assisted synthesis to accelerate the reaction.
Q2: How do I choose the right acylating agent: acyl chloride vs. anhydride vs. carboxylic acid?
A2: The choice depends on the reactivity of your 2-aminothiazole and the desired reaction conditions.
-
Acyl Chlorides: These are the most reactive and are often the first choice for less nucleophilic 2-aminothiazoles. They typically provide high yields but can be sensitive to moisture and may lead to side products if not used carefully.
-
Anhydrides: These are less reactive than acyl chlorides, which can be beneficial for improving selectivity and avoiding di-acylation. They are a good balance between reactivity and ease of handling.
-
Carboxylic Acids: These are the least reactive and require the use of a coupling agent (e.g., DCC, EDC, HATU) to form an active intermediate. This method is milder and can be advantageous for sensitive substrates.
Q3: What is the role of a base in this reaction, and how do I select the appropriate one?
A3: A base serves two primary functions: it deprotonates the amino group to increase its nucleophilicity, and it neutralizes the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction.
-
Pyridine: Can act as both a base and a nucleophilic catalyst. It is effective but can sometimes be difficult to remove.
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are non-nucleophilic bases that are very commonly used. They are effective at scavenging acid and are relatively easy to remove due to their volatility. DIPEA is bulkier and can sometimes provide better selectivity.
Q4: When should I consider using a catalyst, and what are some of the best options?
A4: A catalyst is recommended when you are working with a particularly unreactive 2-aminothiazole (e.g., one with strong electron-withdrawing groups) or a less reactive acylating agent. Lewis acids are excellent choices. Scandium(III) triflate (Sc(OTf)₃) is a highly effective and versatile catalyst for this transformation. Other Lewis acids like In(OTf)₃ or Yb(OTf)₃ can also be effective.
Q5: Can microwave irradiation be used to improve the N-acylation of 2-aminothiazoles?
A5: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for this reaction. It can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles. This is particularly useful for high-throughput synthesis in a drug discovery setting.
Q6: How does the electronic nature of substituents on the 2-aminothiazole ring affect the reaction?
A6: The electronic properties of substituents have a significant impact.
-
Electron-donating groups (EDGs) on the thiazole ring will increase the electron density on the exocyclic amino group, making it more nucleophilic and accelerating the reaction.
-
Electron-withdrawing groups (EWGs) will decrease the nucleophilicity of the amino group, making the reaction more sluggish and often requiring more forcing conditions (higher temperature, catalyst, more reactive acylating agent).
Part 3: Protocols and Data
Protocol 1: General Procedure for N-acylation using an Acyl Chloride
-
To a solution of the 2-aminothiazole (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted N-acylation
-
In a microwave-safe vial, combine the 2-aminothiazole (1.0 mmol), the carboxylic acid (1.2 mmol), and a coupling agent such as HATU (1.3 mmol).
-
Add a suitable solvent (e.g., DMF, 3 mL) and a base such as DIPEA (2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify as described in Protocol 1.
Data Table: Comparison of Reaction Conditions for N-acylation
| Entry | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl Chloride | Pyridine | DCM | RT | 4 | 92 | |
| 2 | Acetic Anhydride | None | Acetic Acid | Reflux | 2 | 85 | General Knowledge |
| 3 | Phenylacetic Acid | Sc(OTf)₃ (5 mol%) | None | 80 | 0.5 | 95 | |
| 4 | 4-Methoxybenzoic Acid | HATU/DIPEA | DMF | MW, 120 | 0.25 | 90 |
Part 4: Visual Guides
Caption: General mechanism of N-acylation of 2-aminothiazoles.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Title: Scandium(III) triflate as an efficient and reusable catalyst for the N-acylation of amines, β-amino alcohols and 2-aminothiazoles under solvent-free conditions Source: Tetrahedron Letters URL: [Link]
-
Title: Synthesis and biological evaluation of new 2-aminothiazole derivatives as antimicrobial agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Microwave-assisted synthesis of novel 2-aminothiazole derivatives as potent antimicrobial agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Technical Support Center: Purification of Thiazole-5-Carboxamide Compounds
Welcome to the technical support center for the purification of thiazole-5-carboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important class of molecules. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.
Introduction: The Purification Puzzle of Thiazole-5-Carboxamides
Thiazole-5-carboxamides are a cornerstone scaffold in medicinal chemistry, appearing in numerous biologically active agents.[1][2][3] Their synthesis, often involving multi-step sequences, can yield complex crude mixtures. The unique electronic properties of the thiazole ring and the hydrogen-bonding capabilities of the carboxamide group present specific challenges during purification.[1] This guide will help you navigate these challenges, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Column Chromatography Challenges
Column chromatography is a primary tool for purifying thiazole-5-carboxamides.[1][3][4] However, issues like poor separation, low yield, and product degradation on the column are common.
Question 1: I'm seeing significant tailing of my product spot on the TLC plate, leading to poor separation during column chromatography. What's causing this and how can I fix it?
Answer:
Tailing is often a result of strong interactions between your compound and the stationary phase (typically silica gel). The basic nitrogen on the thiazole ring can interact with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly.
Causality and Solution:
-
Acid-Base Interactions: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Solvent Polarity: Ensure your mobile phase has the optimal polarity. If the solvent is not polar enough, the compound will have a very low Rf and may appear as a streak. Conversely, if it's too polar, your compound will elute too quickly with poor separation from impurities. A good starting point for many thiazole-5-carboxamides is a mixture of n-hexane and ethyl acetate.[1][4]
Experimental Protocol: Optimizing Your Mobile Phase
-
Initial Screening: Use TLC to test various ratios of n-hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1).[1][4] Aim for an Rf value of 0.2-0.3 for your target compound.
-
Modifier Addition: If tailing is observed, prepare a new mobile phase with the optimal hexane:ethyl acetate ratio and add 0.5% triethylamine.
-
Comparative TLC: Run a TLC with both the original and the modified mobile phase to observe the improvement in spot shape.
Question 2: My yield after column chromatography is very low, even though the reaction appears to be high-yielding by NMR. What is happening?
Answer:
Low recovery from a silica gel column can be due to several factors:
-
Irreversible Adsorption: As mentioned above, strong interactions with silica can sometimes lead to irreversible binding of your product to the column.
-
Degradation on Silica: The acidic nature of silica gel can cause the degradation of sensitive compounds. For thiazole-5-carboxamides, this could involve hydrolysis of the amide bond, especially if there are trace amounts of water in the solvents.
-
Product Precipitation: If your compound has low solubility in the mobile phase, it might precipitate on the column, especially at the point of loading where the concentration is high.
Troubleshooting Strategies:
| Problem | Explanation | Solution |
| Irreversible Adsorption | Strong acid-base interactions between the thiazole nitrogen and silica. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the mobile phase. Alternatively, use a less acidic stationary phase like alumina. |
| On-Column Degradation | Hydrolysis or other acid-catalyzed reactions. | Neutralize the silica gel before use or switch to a neutral stationary phase like neutral alumina. Ensure your solvents are dry. |
| Precipitation | Poor solubility of the compound in the chosen eluent. | Choose a mobile phase in which your compound is more soluble. You may need to use a more polar solvent system or a gradient elution. Load the crude product onto the column dissolved in a minimal amount of a strong solvent, pre-adsorbed onto a small amount of silica. |
Section 2: Recrystallization Issues
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.[5]
Question 3: My thiazole-5-carboxamide "oils out" instead of forming crystals during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute, or when there are impurities that inhibit crystal formation.
Step-by-Step Troubleshooting:
-
Reduce the Cooling Rate: Slow cooling is crucial for crystal growth. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Use a Different Solvent System: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. You may need to experiment with different solvents or solvent mixtures. Common solvents for amides include ethanol, acetone, and acetonitrile.[5]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
-
-
Increase Purity: If the issue persists, it may be due to a high level of impurities. Consider a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization.
Workflow for Troubleshooting Oiling Out:
Caption: Decision tree for troubleshooting "oiling out".
Section 3: Common Impurities and Their Removal
Question 4: I have a persistent impurity with a similar polarity to my product. How can I remove it?
Answer:
This is a classic purification challenge. The strategy will depend on the nature of the impurity.
Identifying the Impurity:
-
Starting Materials: Unreacted starting materials are common impurities. Check the TLC of your starting materials against your crude product.
-
Byproducts: Consider possible side reactions. For example, hydrolysis of the amide can form the corresponding carboxylic acid. Decarboxylation of related intermediates can also occur.[1]
Purification Strategies for Difficult Separations:
| Impurity Type | Strategy | Explanation |
| Acidic Impurity (e.g., carboxylic acid) | Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer. | This takes advantage of the difference in acidity between your product and the impurity. |
| Basic Impurity | Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic impurity will be protonated and extracted into the aqueous phase. | Be cautious, as your thiazole-5-carboxamide product may also be basic enough to be extracted. Check the pKa of your compound. |
| Neutral, Isomeric Impurity | Alternative Chromatography: If silica gel chromatography fails, try a different stationary phase (e.g., reverse-phase C18 silica) or a different chromatographic technique like preparative HPLC. | Different stationary phases offer different selectivities based on polarity and other interactions. |
| Thermally Labile Impurity | Recrystallization: This method relies on differences in solubility rather than polarity and is performed at lower temperatures than distillation. | This can be very effective if a suitable solvent is found. |
General Purification Workflow:
Caption: General workflow for purifying thiazole-5-carboxamides.
References
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Dua, R., Shrivastava, S., Sonwane, S. K., & Srivastava, S. K. (2011). Pharmacological significance of synthetic heterocycles scaffold: a review. Advanced Biological Research, 5(3), 120-144. [Link]
-
Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 207, 112735. [Link]
-
Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. [Link]
-
Gomha, S. M., et al. (2017). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 22(8), 1347. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3680. [Link]
-
Shi, W., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
-
Chen, B., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]
-
PubChem. (n.d.). 5-Thiazolecarboxamide. National Center for Biotechnology Information. [Link]
-
McMurry, J. (2018). Chapter 24: Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming resistance in cell lines treated with thiazole-based inhibitors
Technical Support Center: Thiazole-Based Inhibitors
Welcome to the technical support center for researchers utilizing thiazole-based inhibitors. This resource is designed to provide direct, actionable guidance for overcoming the common and complex challenge of acquired resistance in cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of cancer cell biology and proven laboratory protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses initial observations and common queries from researchers working with thiazole-based inhibitors.
Q1: My thiazole-based inhibitor, which was initially potent, is now showing a reduced effect on my cancer cell line. What are the most likely causes?
A1: A gradual loss of potency is a classic sign of acquired resistance. The primary reasons can be categorized into two main areas:
-
Pharmacodynamic Resistance: The cancer cells have developed mechanisms to counteract the drug's effect. This is the most common cause and includes upregulation of drug efflux pumps, mutation of the drug's target, or activation of alternative survival pathways.[1][2]
-
Experimental Variability: Before assuming biological resistance, it is crucial to rule out experimental inconsistencies. This includes issues with inhibitor stability (improper storage, repeated freeze-thaw cycles), cell line integrity (genetic drift, cross-contamination), or assay performance (reagent degradation, incorrect cell seeding densities).
Your first step should be to perform essential quality control checks: verify the inhibitor's concentration and integrity, conduct cell line authentication, and run assays with appropriate positive and negative controls.
Q2: I'm developing a new thiazole-based compound. How can I proactively generate a resistant cell line to study its mechanisms of resistance?
A2: Generating a resistant cell line is a valuable strategy for understanding a compound's long-term efficacy. The standard method involves continuous, dose-escalating exposure:
-
Begin by treating the sensitive parent cell line with your inhibitor at its IC50 concentration.
-
Continuously culture the surviving cells, gradually increasing the inhibitor concentration in the media as the cells recover and resume proliferation.
-
This process can take several weeks to months. The resulting cell population will be enriched for cells that have acquired resistance mechanisms. It is crucial to periodically freeze down vials of the cell line at different stages of resistance development.
Q3: What is the first experiment I should run to begin diagnosing the resistance mechanism?
A3: The most logical first step is to determine if the drug is still engaging its intended target in the resistant cells. A Western blot to assess the phosphorylation status of the direct downstream effector of the target kinase is a standard method. For example, if your thiazole inhibitor targets a kinase in the MAPK pathway, you would check the phosphorylation levels of a key downstream protein (e.g., ERK). If the downstream effector is still phosphorylated in the presence of the inhibitor in resistant cells, but not in sensitive cells, it suggests a mechanism that prevents the drug from reaching or binding to its target.
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and overcoming specific resistance phenotypes.
Guide 1: Issue - Complete Loss of Inhibitor Activity in a Previously Sensitive Cell Line
A sudden and complete loss of response often points to a significant and stable genetic or phenotypic change in the cell population.
Before exploring complex biological mechanisms, rigorously exclude experimental artifacts.
-
Cell Line Authentication: Misidentification or cross-contamination of cell lines is a frequent cause of unexpected results.[3][4] Perform Short Tandem Repeat (STR) analysis to confirm the identity of your cell line.[5][6][7] A mismatch can explain a complete change in drug sensitivity.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism and drug response. Use a PCR-based detection kit to ensure your cultures are clean.
-
Inhibitor Verification: Confirm the identity and purity of your thiazole-based inhibitor using techniques like mass spectrometry or HPLC, especially if using a new batch.
One of the most common mechanisms of multi-drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to remove xenobiotics, including kinase inhibitors.[8][9][10][11][12]
-
Hypothesis: The resistant cells are actively pumping the inhibitor out, preventing it from reaching its intracellular target.
-
Diagnostic Workflow:
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of common ABC transporters like ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP).[10] Compare the expression levels between your resistant line and the sensitive parental line.
-
Co-treatment with an Efflux Pump Inhibitor: Perform a cell viability assay where you treat the resistant cells with your thiazole inhibitor alone, an ABC transporter inhibitor alone (e.g., Verapamil for ABCB1), and a combination of both. A restoration of sensitivity in the presence of the efflux pump inhibitor strongly suggests this as the resistance mechanism.
-
Caption: Diagnostic workflow for investigating drug efflux-mediated resistance.
Guide 2: Issue - Shift in IC50 Suggests Target-Based Resistance
If drug efflux has been ruled out, the next logical step is to investigate alterations in the drug's direct target.[13] These mechanisms prevent the inhibitor from effectively binding and blocking the target protein.
-
Hypothesis: The target protein is mutated, preventing inhibitor binding, or the target protein is overexpressed, requiring a higher concentration of the inhibitor for a therapeutic effect.[2][13]
-
Diagnostic Workflow:
-
Western Blot Analysis:
-
Probe for the total protein level of the target kinase. A significant increase in the resistant line compared to the parental line suggests gene amplification.
-
Probe for the phosphorylation of a direct downstream substrate. If the substrate remains phosphorylated in the presence of the inhibitor, it confirms a lack of target inhibition.
-
-
Sanger Sequencing:
-
Design primers that flank the kinase domain of the target gene.
-
Extract genomic DNA from both sensitive and resistant cell lines.
-
PCR amplify the kinase domain and send the product for Sanger sequencing.
-
Compare the sequences to identify any point mutations in the resistant line that may interfere with drug binding.[14]
-
-
| Observation | Potential Mechanism | Next Step |
| Increased total target protein level. | Gene amplification of the target. | Consider Fluorescence In Situ Hybridization (FISH) to confirm gene copy number. |
| No change in total protein, but downstream phosphorylation persists. | Acquired point mutation in the kinase domain. | Sequence the kinase domain of the target gene. |
| Both protein levels and phosphorylation are normal. | Resistance is likely due to bypass pathway activation. | Proceed to Guide 3. |
Guide 3: Issue - Resistance in the Absence of Target Alteration or Drug Efflux
If the inhibitor reaches its target and the target is unaltered, the cells have likely activated alternative "bypass" signaling pathways to maintain proliferation and survival.[13][15]
-
Hypothesis: Resistant cells have upregulated a parallel signaling cascade (e.g., activating the PI3K/AKT pathway when the MAPK pathway is inhibited) that circumvents the blocked node.
-
Diagnostic Workflow:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array allows for a broad screen of the phosphorylation status of dozens of RTKs simultaneously. A significant increase in phosphorylation of a specific RTK (e.g., MET, EGFR, HER3) in the resistant cells can identify the activated bypass track.[15]
-
Targeted Western Blotting: Based on the results of the RTK array or known common resistance pathways, perform Western blots for key signaling nodes like p-AKT, p-S6K, and p-STAT3 to confirm the activation of specific survival pathways.
-
Caption: Upregulation of a parallel signaling pathway can bypass an inhibited target.
Section 3: Key Experimental Protocols
Protocol A: Quantitative PCR (qPCR) for ABC Transporter Expression
This protocol details the steps to measure the relative mRNA expression of drug efflux pumps.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Validated primers for ABCB1, ABCG2, and a housekeeping gene (GAPDH or ACTB)
-
Resistant and sensitive (parental) cell pellets
Procedure:
-
RNA Extraction: Extract total RNA from an equal number of resistant and parental cells according to the manufacturer's protocol. Quantify RNA and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each primer set and cDNA sample:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing the resistant sample to the parental control.
Protocol B: Cell Viability Assay (MTS/MTT)
This protocol measures cell metabolic activity as an indicator of viability after drug treatment.
Materials:
-
96-well clear-bottom, tissue culture-treated plates
-
Resistant and parental cells in suspension
-
Thiazole inhibitor stock solution
-
Efflux pump inhibitor (optional, e.g., Verapamil)
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution, Promega)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the thiazole inhibitor. Add the drug dilutions to the appropriate wells. Include "vehicle only" and "no cells" controls.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no cells control). Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the results as percent viability versus drug concentration and fit a dose-response curve to determine the IC50 value.
References
-
Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International, 5(1), 30. [Link]
-
Cell Culture Company, LLC. (2024). Cell Line Authentication Methods: Ensuring Research Integrity. [Link]
-
Leone, J., & Perez, E. A. (2012). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Journal of Neuro-Oncology, 107(1), 1-10. [Link]
-
Sarkadi, B., et al. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Signal Transduction Therapy, 1(1), 59-82. [Link]
-
Freed, D., et al. (2022). Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. Biotechnology and Bioengineering, 119(3), 735-742. [Link]
-
Wu, C. P., et al. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Current Medicinal Chemistry, 21(7), 803-820. [Link]
-
Zhao, Z. G., et al. (2012). Mechanisms of acquired resistance to tyrosine kinase inhibitors. Acta Pharmaceutica Sinica B, 2(3), 239-246. [Link]
-
Locher, K. P. (2007). ABC Multidrug Transporters: Structure, Function and Role in Chemoresistance. Current Opinion in Structural Biology, 17(6), 736-743. [Link]
-
Robey, R. W., et al. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer, 18(7), 452-464. [Link]
-
Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2261-2267. [Link]
-
National Institute of Standards and Technology. (2015). Cell Line Authentication. [Link]
-
Cell Culture Dish. (2025). Best Practices for Cell Line Authentication. [Link]
-
Awale, M., et al. (2020). Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. Clinical Cancer Research, 26(22), 5979-5990. [Link]
-
Wang, Y., et al. (2012). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Journal of Hematology & Oncology, 5(1), 1-8. [Link]
Sources
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Cell Line Authentication Resources [promega.sg]
- 7. Cell Line Authentication | NIST [nist.gov]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Aminothiazole Derivatives and Dasatinib as Kinase Inhibitors
This guide provides an in-depth comparison of the therapeutic efficacy of the multi-targeted kinase inhibitor Dasatinib against the broader class of 2-aminothiazole derivatives. As researchers and drug development professionals, understanding the nuances of a core chemical scaffold versus a highly optimized clinical drug is paramount. Dasatinib itself is a prime example of a potent drug derived from the 2-aminothiazole template, highlighting the scaffold's significance in medicinal chemistry[1][2][3]. This document will dissect their mechanisms of action, compare their performance using experimental data, and provide detailed protocols for their evaluation.
Introduction: The 2-Aminothiazole Scaffold and the Rise of Dasatinib
The 2-aminothiazole ring is a "privileged structure" in drug discovery, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition[4]. Its discovery as a novel Src family kinase inhibitor template was a significant breakthrough, leading to extensive structure-activity relationship (SAR) studies[1][3].
Through these optimization efforts, Dasatinib (BMS-354825) emerged. It is a highly potent, orally active, multi-targeted inhibitor of several key oncogenic kinases[2][5]. Initially approved for chronic myeloid leukemia (CML), its application has expanded due to its broad inhibitory profile[2][6]. This guide will use Dasatinib as a benchmark to explore the wider therapeutic landscape of other 2-aminothiazole derivatives, which are often designed to achieve different selectivity or overcome resistance mechanisms.
Mechanism of Action and Target Profiles
A compound's efficacy is fundamentally tied to its mechanism of action. While both Dasatinib and its chemical cousins share a core structure, their target profiles can differ significantly.
Dasatinib: The Multi-Targeted Powerhouse Dasatinib is a potent, ATP-competitive inhibitor that targets multiple tyrosine kinases. Its primary targets include:
-
BCR-ABL Kinase : The hallmark of Philadelphia chromosome-positive (Ph+) CML and acute lymphoblastic leukemia (ALL)[7][8]. Dasatinib is uniquely capable of binding to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against mutations that confer resistance to other inhibitors like imatinib[7][8].
-
Src Family Kinases (SFKs) : Including SRC, LCK, FYN, and YES. SFKs are crucial non-receptor tyrosine kinases involved in signaling pathways that regulate cell proliferation, migration, and survival[8][9][10]. Dasatinib is a pan-Src inhibitor with subnanomolar potency[1][3].
-
Other Kinases : Dasatinib also effectively inhibits c-KIT, ephrin (EPH) receptors, and platelet-derived growth factor receptor (PDGFR) β[7][8].
This broad-spectrum activity allows Dasatinib to disrupt multiple oncogenic signaling pathways simultaneously, making it a powerful therapeutic agent[7].
Other 2-Aminothiazole Derivatives: Exploring Selectivity The versatility of the 2-aminothiazole scaffold has enabled the development of derivatives with varied and often more selective target profiles. Researchers have successfully synthesized 2-aminothiazole compounds that preferentially inhibit:
-
Checkpoint Kinase 1 (CHK1) : Creating potential anticancer agents for hematologic malignancies[11].
-
Aurora Kinases : Key regulators of mitosis, representing a target for breast cancer therapy[12].
-
Protein Kinase CK2 : An anti-cancer target where derivatives have been developed as selective allosteric modulators[13][14].
The core scientific rationale here is to leverage the validated 2-aminothiazole scaffold to engineer inhibitors with tailored selectivity. This can be advantageous for minimizing off-target effects or for use in combination therapies where targeting a specific node in a signaling pathway is desired.
Key Signaling Pathways Targeted
To visualize the impact of these inhibitors, we must understand the signaling cascades they disrupt.
The BCR-ABL Signaling Pathway
Constitutive activation of the BCR-ABL tyrosine kinase is the primary driver in CML. It activates a network of downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, leading to uncontrolled cell proliferation and inhibition of apoptosis[15][16][17].
Caption: The BCR-ABL signaling network and its inhibition by Dasatinib.
Src Family Kinase (SFK) Signaling
SFKs act as crucial signaling hubs downstream of various receptors. They play a pivotal role in cell adhesion, migration, and invasion, often through phosphorylation of proteins like Focal Adhesion Kinase (FAK)[18][19].
Caption: Standard workflow for evaluating kinase inhibitor efficacy.
Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™)
Causality: This assay is performed first to confirm that the compound directly inhibits the enzymatic activity of the target kinase in a clean, cell-free environment. It measures the conversion of ATP to ADP, a direct product of kinase activity.[20] This isolates the drug-target interaction from confounding factors like cell permeability or metabolism.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of the inhibitor (e.g., Dasatinib or a 2-aminothiazole derivative) in the reaction buffer. A vehicle control (e.g., DMSO) must be included.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor dilution or vehicle control to the wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no kinase" (high signal) and "vehicle control" (low signal) wells.
-
Plot the normalized luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (XTT Assay)
Causality: After confirming direct target inhibition, a cell-based assay is crucial to determine if the compound can enter the cell, engage its target in the complex cellular environment, and produce a desired biological outcome (e.g., inhibiting proliferation). The XTT assay is chosen for its simplicity and accuracy, as it measures the metabolic activity of living cells, which correlates with cell number.[21][22] It is an improvement over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step.[21][23]
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., K562 for BCR-ABL inhibitors) under standard conditions.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 2X stock of serial dilutions of the inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the appropriate inhibitor dilution. Include wells for vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Incubate the plate for 48-72 hours.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator, allowing viable cells to convert the XTT reagent to the colored formazan product.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450-500 nm using a microplate reader.
-
Subtract the absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Plot the percent viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The comparison between Dasatinib and the broader class of 2-aminothiazole derivatives provides a compelling narrative in drug discovery. Dasatinib stands as a testament to the power of optimizing a privileged scaffold, resulting in a multi-targeted inhibitor with exceptional potency against key oncogenic drivers like BCR-ABL and Src kinases.[1][8] Its clinical success validates the 2-aminothiazole core as a premier template for kinase inhibition.
Simultaneously, ongoing research into novel 2-aminothiazole derivatives demonstrates the scaffold's remarkable versatility.[11][12][14] By modifying peripheral chemical groups, scientists can steer the inhibitor's selectivity toward different kinases, creating specialized tools to probe cellular signaling or develop therapies with more refined target profiles. For researchers, the choice is not between one or the other, but rather understanding the specific research or clinical question at hand. Dasatinib serves as the potent, broad-spectrum benchmark, while the diverse family of 2-aminothiazole derivatives offers a rich toolkit for targeted therapeutic intervention.
References
-
Das, J., Chen, P., Norris, D., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dasatinib? Patsnap Synapse. Available at: [Link]
-
Pui, C. H., & Relling, M. V. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 961-6. Available at: [Link]
-
ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. ResearchGate. Available at: [Link]
-
Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373. Available at: [Link]
-
JAMA Oncology. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. JAMA Network. Available at: [Link]
-
He, L., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 13, 255. Available at: [Link]
-
AACR Journals. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. Available at: [Link]
-
Online Inhibitor. (2025). Dasatinib Monohydrate: Multitargeted Kinase Inhibition... Online Inhibitor. Available at: [Link]
-
Wikipedia. (n.d.). Dasatinib. Wikipedia. Available at: [Link]
-
AACR Journals. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Molecular Cancer Therapeutics. Available at: [Link]
-
PubMed. (2023). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Design of 2‐aminothiazole CHK1 inhibitors. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family | Enzymes. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
ACS Publications. (2021). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2021). Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. MDPI. Available at: [Link]
-
PubMed. (2004). Src family kinases, key regulators of signal transduction. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 2‐Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Available at: [Link]
-
American Society of Hematology. (2006). Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. Blood. Available at: [Link]
-
BioMed Central. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC Cancer, 8, 353. Available at: [Link]
-
MDPI. (n.d.). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. MDPI. Available at: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... ResearchGate. Available at: [Link]
-
PubMed. (n.d.). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. PubMed. Available at: [Link]
-
ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. ResearchGate. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. ... (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... ResearchGate. Available at: [Link]
-
YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 20. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 21. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 22. nbinno.com [nbinno.com]
- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of 2-Aminothiazole Compounds as p38α MAP Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to stress and inflammation.[1] Of the four known p38 isoforms (α, β, γ, and δ), p38α (MAPK14) is the most extensively studied and is considered a primary driver of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2] Its central role in orchestrating inflammatory processes has made it a high-priority target for therapeutic intervention in a host of autoimmune and inflammatory diseases.[3]
In the landscape of kinase drug discovery, the 2-aminothiazole scaffold has emerged as a "privileged structure".[4] This is due to its versatile binding capabilities and favorable physicochemical properties, which have led to its incorporation into numerous kinase inhibitors, including the approved drug Dasatinib.[4][5] This guide provides a comprehensive, field-proven framework for the rigorous validation of novel 2-aminothiazole compounds as selective p38α inhibitors. We will move beyond simple data reporting to explain the causality behind each experimental choice, ensuring a self-validating workflow from initial biochemical screening to advanced cellular characterization.
The p38α Signaling Cascade: A Rationale for Assay Design
Understanding the p38α signaling pathway is critical for designing experiments that provide meaningful insights into a compound's mechanism of action. The cascade is initiated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38α on threonine 180 (Thr180) and tyrosine 182 (Tyr182), leading to its activation.[6] Once active, p38α phosphorylates a range of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and transcription factors such as ATF2.[7] A key substrate of MK2 is the heat shock protein 27 (HSP27).[8] This cascade ultimately regulates the expression and production of inflammatory mediators.[7] Our validation strategy, therefore, targets key nodes of this pathway to build a robust evidence portfolio for a compound's efficacy and mechanism.
Caption: Decision-making workflow for p38α inhibitor validation.
Analysis:
-
Compound A: Shows good biochemical potency and acceptable cellular activity. However, its selectivity profile is poor, with significant inhibition of SRC family kinases. This compound is not a reliable tool for studying p38α-specific biology.
-
Compound B: Lacks cellular activity despite moderate biochemical potency, suggesting potential issues with cell permeability or high protein binding.
-
Compound C: This is the standout candidate. It demonstrates excellent biochemical potency, which translates effectively into strong cellular target engagement and pathway inhibition. Crucially, it exhibits a clean selectivity profile, with minimal activity against other kinases tested. This compound can be trusted for further pharmacological validation of p38α as a target.
Conclusion
The validation of 2-aminothiazole compounds, or any chemical series, as selective p38α kinase inhibitors requires a multi-tiered and methodologically robust approach. By systematically progressing from direct biochemical assessment to comprehensive cellular and selectivity profiling, researchers can build a self-validating data package. This rigorous process is essential for identifying high-quality chemical probes to accurately dissect p38α biology and for selecting promising lead candidates for progression into therapeutic development programs.
References
-
Lee, J. C., & Young, P. R. (1996). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Sino Biological. [Link]
-
Carlson, C. B., et al. (2006). High-Content Screening Analysis of the p38 Pathway: Profiling of Structurally Related p38α Kinase Inhibitors Using Cell-Based Assays. Assay and Drug Development Technologies. [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Wikipedia. [Link]
-
Cuenda, A., & Rousseau, S. (2007). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology. [Link]
-
Society for Developmental Biology. (2023). p38a MAP kinase. Society for Developmental Biology. [Link]
-
de la Cruz, A., et al. (2023). Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. Nature Communications. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Hope, H. R., et al. (2009). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. Biochemistry. [Link]
-
Reaction Biology. (n.d.). p38alpha Kinase Activity Assay Service. Reaction Biology. [Link]
-
Park, H., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
DSpace Repository. (n.d.). p38-alpha Inhibition by Rooperol: Docking and Kinase Assay Studies. DSpace Repository. [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Park, H., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. KAIST. [Link]
-
Andersen, N. K., et al. (2016). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm. [Link]
-
El-Damasy, D. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
Inhibitor Research Hub. (2025). VX-745: Precision p38α MAPK Inhibition in Disease Modeling. Inhibitor Research Hub. [Link]
-
Harris, C. M., et al. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions. [Link]
-
Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Sunitha, K., & Swapna, D. (2010). A REVIEW OF p38 KINASE INHIBITORS AS ANTI-INFLAMMATORY DRUG TARGETS. International Journal of Pharmacy & Technology. [Link]
-
Al-Ostath, R. A., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity. [Link]
-
Wargacki, M. M., et al. (2024). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. Proceedings of the National Academy of Sciences. [Link]
-
Patle, A. M., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
Sources
- 1. sdbonline.org [sdbonline.org]
- 2. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. High-Content Screening Analysis of the p38 Pathway: Profiling of Structurally Related p38α Kinase Inhibitors Using Cell-Based Assays | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 2-Aminothiazole and 2-Aminobenzophenone Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide to Navigating Privileged Chemical Moieties
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile ground for the generation of potent and selective drug candidates. This guide provides an in-depth comparative analysis of two such prominent scaffolds: the heterocyclic 2-aminothiazole and the aromatic 2-aminobenzophenone. By examining their distinct chemical properties, synthetic accessibility, and diverse pharmacological profiles, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these scaffolds in their discovery programs.
The 2-Aminothiazole Scaffold: A Versatile Heterocycle
The 2-aminothiazole core, a five-membered ring containing both sulfur and nitrogen, is a highly sought-after motif in medicinal chemistry.[1] Its prevalence in both natural products, such as vitamin B1 (thiamine), and clinically successful drugs underscores its therapeutic potential.[1][2]
Physicochemical Properties and Structural Features
The 2-aminothiazole scaffold's unique arrangement of heteroatoms imparts a distinct set of physicochemical properties. The presence of nitrogen and sulfur atoms allows for a range of intermolecular interactions, including hydrogen bonding and metal coordination. The aromatic nature of the thiazole ring contributes to its stability and provides a platform for diverse substitutions at the 2-, 4-, and 5-positions.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄N₂S | [5] |
| Molecular Weight | 100.14 g/mol | [5] |
| Appearance | Light brown crystals or brown granular solid | [5] |
| Melting Point | 86-91 °C | |
| Boiling Point | 117 °C at 20 hPa | |
| Solubility | Soluble in water, alcohols, and diethyl ether | [6][7] |
| pKa | 5.38 |
Synthetic Accessibility
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[8][9] This one-pot condensation reaction of an α-haloketone with a thiourea derivative offers a straightforward and versatile route to a wide array of substituted 2-aminothiazoles.[8][10] More contemporary methods, including microwave-assisted synthesis, have further enhanced the efficiency and diversity of accessible derivatives.[11]
The 2-Aminobenzophenone Scaffold: A Privileged Aromatic Core
The 2-aminobenzophenone framework, characterized by a benzophenone structure with an ortho-amino group, is another "privileged structure" in medicinal chemistry.[12] Its significance extends from being a key intermediate in the synthesis of benzodiazepines to serving as a core scaffold for a variety of therapeutic agents.[12][13][14]
Physicochemical Properties and Structural Features
The 2-aminobenzophenone scaffold's two phenyl rings and the ortho-amino group provide a unique three-dimensional arrangement that can engage with various biological targets. The amino group can act as a hydrogen bond donor, while the carbonyl group can act as a hydrogen bond acceptor. The two aromatic rings offer opportunities for extensive hydrophobic and π-stacking interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO | [15][16] |
| Molecular Weight | 197.23 g/mol | [15][16] |
| Appearance | Yellow to pale-yellow crystalline powder | [17] |
| Melting Point | 103-107 °C | |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [17] |
Synthetic Accessibility
The synthesis of 2-aminobenzophenone derivatives can be achieved through several classical and modern organic chemistry reactions. The Friedel-Crafts acylation of anilines or their derivatives is a common approach.[13][18][19] Other methods include the reaction of 2-aminobenzonitriles with Grignard reagents and palladium-catalyzed coupling reactions.[14] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.[13][20]
Comparative Analysis: 2-Aminothiazole vs. 2-Aminobenzophenone
| Feature | 2-Aminothiazole Scaffold | 2-Aminobenzophenone Scaffold |
| Core Structure | Five-membered aromatic heterocycle | Di-aryl ketone with an ortho-amino group |
| Key Interactions | Hydrogen bonding, metal coordination, π-stacking | Hydrogen bonding, hydrophobic interactions, π-stacking |
| Synthetic Versatility | High, primarily via Hantzsch synthesis and its variations | Moderate to high, multiple synthetic routes available |
| Physicochemical Profile | Generally more polar and water-soluble | Generally more lipophilic |
| Prominent Biological Activities | Anticancer, antimicrobial, anti-inflammatory, kinase inhibition | Anticancer (antimitotic), anti-inflammatory, CNS activity |
| Notable Drug Examples | Dasatinib (anticancer), Alpelisib (anticancer)[9][21] | Precursor to Benzodiazepines (e.g., Diazepam) |
Pharmacological Perspectives and Structure-Activity Relationships (SAR)
2-Aminothiazole in Drug Design
The 2-aminothiazole scaffold has proven to be a highly versatile template for kinase inhibitors. For instance, in the development of the anticancer drug Dasatinib, the 2-aminothiazole core serves as a key pharmacophore that interacts with the hinge region of the ATP-binding site of various kinases.[22] Structure-activity relationship (SAR) studies have shown that substitutions at the N-2 and C-4 positions of the thiazole ring are crucial for modulating potency and selectivity.[3][4] Beyond oncology, 2-aminothiazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][10] However, it is also important to note that the 2-aminothiazole scaffold has been identified as a potential "frequent hitter" in high-throughput screening, necessitating careful validation of its biological activity.[23]
2-Aminobenzophenone in Drug Design
The 2-aminobenzophenone scaffold is well-known for its role in CNS-active compounds, primarily as a precursor to the 1,4-benzodiazepine class of drugs.[13] However, the scaffold itself exhibits significant biological activities. Derivatives of 2-aminobenzophenone have been developed as potent antimitotic agents that inhibit tubulin polymerization by binding to the colchicine site.[12][24][25] SAR studies have revealed that the presence of the ortho-amino group is critical for this activity.[24][26][27] Furthermore, other derivatives have been identified as potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[12][28]
Experimental Workflows for Scaffold Evaluation
A systematic approach is crucial for evaluating and comparing the potential of these two scaffolds in a drug discovery program. The following workflow outlines a general strategy.
Figure 1. A generalized experimental workflow for the comparative evaluation of privileged scaffolds in a drug discovery program.
Representative Synthetic Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative
Objective: To synthesize a representative N-substituted 2-aminothiazole derivative.
Materials:
-
α-Bromoacetophenone
-
N-phenylthiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve N-phenylthiourea (1.0 eq) in ethanol in a round-bottom flask.
-
Add α-bromoacetophenone (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(phenylamino)-4-phenylthiazole.
Representative Synthetic Protocol: Friedel-Crafts Acylation for a 2-Aminobenzophenone Derivative
Objective: To synthesize a representative 2-aminobenzophenone derivative.
Materials:
-
p-Chloroaniline
-
Benzoyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
To benzoyl chloride (2.5 eq), add p-chloroaniline (1.0 eq).
-
Heat the mixture to 180-200 °C.
-
Slowly add anhydrous ZnCl₂ (1.2 eq) and gradually increase the temperature to 220-230 °C.
-
Maintain the reaction at reflux for 3 hours.
-
Cool the mixture to 120 °C and add hot water to remove benzoic acid.
-
The resulting crude product is then hydrolyzed using a mixture of sulfuric acid, acetic acid, and water under reflux for 40 minutes.
-
After cooling, the product is precipitated, filtered, and purified by recrystallization.[19]
Conclusion and Future Outlook
Both the 2-aminothiazole and 2-aminobenzophenone scaffolds represent highly valuable starting points in drug discovery, each with a distinct profile of chemical properties and biological activities. The 2-aminothiazole core, with its rich hydrogen bonding capacity and synthetic tractability, is a proven template for kinase inhibitors and a wide range of other therapeutic agents. The 2-aminobenzophenone scaffold, while historically linked to CNS agents, has demonstrated significant potential in oncology and inflammation, offering a more rigid and lipophilic framework for targeting protein-protein interactions and enzyme active sites.
The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. A thorough understanding of their respective strengths and weaknesses, as presented in this guide, will empower medicinal chemists to make more informed decisions in the design and development of next-generation therapeutics. Future explorations will likely involve the creation of hybrid molecules that combine features of both scaffolds and the application of novel synthetic methodologies to further expand their chemical diversity.
References
-
Skóra, M., Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available from: [Link]
-
Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5859-5865. Available from: [Link]
-
Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(4), 1595-1599. Available from: [Link]
-
Jordan, A. M., et al. (2012). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 55(15), 6878-6885. Available from: [Link]
-
Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. Available from: [Link]
-
Cortez-Maya, S., et al. (2012). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Synthetic Communications, 42(1), 46-56. Available from: [Link]
-
Gholizadeh, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 297-315. Available from: [Link]
-
Liou, J. P., et al. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry, 45(12), 2556-2562. Available from: [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]
-
Cortez-Maya, S., et al. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online. Available from: [Link]
-
Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637. Available from: [Link]
-
Scilit. (2015). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Journal of the Chinese Chemical Society, 62(10), 863-867. Available from: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2019). A Mini-Review on Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry, 4(2), 74-85. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476. Available from: [Link]
-
De, S., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21893-21901. Available from: [Link]
-
ResearchGate. (2019). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Available from: [Link]
-
Gholizadeh, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry. Available from: [Link]
-
Semantic Scholar. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
-
Taipei Medical University. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Available from: [Link]
-
De, S., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. Available from: [Link]
- Google Patents. (2014). 2-aminothiazole derivative, preparation method, and use.
-
Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]
-
El-Faham, A., et al. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 25(16), 3792. Available from: [Link]
-
Regan, J., et al. (2003). Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors With High Antiinflammatory Activity. Journal of Medicinal Chemistry, 46(22), 4676-4686. Available from: [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
ResearchGate. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Available from: [Link]
-
MDPI. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(22), 5364. Available from: [Link]
-
American Chemical Society. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Available from: [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Aminobenzophenone (CAS 2835-77-0). Available from: [Link]
-
PubChem. 2-Aminothiazole. Available from: [Link]
-
Solubility of Things. 2-Aminothiazole. Available from: [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 9, S1131-S1138. Available from: [Link]
-
PubChem. 2-Aminobenzophenone. Available from: [Link]
-
Wikipedia. 2-Aminothiazole. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 14. asianpubs.org [asianpubs.org]
- 15. 2-Aminobenzophenone (CAS 2835-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminothiazole Synthesis Routes: A Guide for Researchers
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities.[1] For researchers and drug development professionals, the efficient and versatile synthesis of this heterocyclic motif is of paramount importance. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to 2-aminothiazoles: the classic Hantzsch synthesis, the Cook-Heilbron synthesis, and modern microwave-assisted adaptations. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
The Hantzsch Thiazole Synthesis: The Workhorse Method
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the preparation of the thiazole ring.[2][3] The classical approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[2][3] This method is favored for its generally high yields and the stability of the resulting aromatic thiazole products.
Mechanistic Insights
The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The initial step involves a nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration of the cyclic intermediate to yield the aromatic 2-aminothiazole ring.
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a general procedure for the synthesis of a representative 2-aminothiazole derivative using the Hantzsch method.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate solution (5%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
In a 250 mL round-bottom flask, combine 2-bromoacetophenone (0.01 mol) and thiourea (0.01 mol).
-
Add 50 mL of ethanol to the flask and add a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a desiccator or a vacuum oven.
Substrate Scope and Limitations
The Hantzsch synthesis is versatile and tolerates a wide range of substituents on both the α-haloketone and the thiourea. This allows for the synthesis of a diverse library of 2-aminothiazole derivatives. However, the traditional method often requires relatively long reaction times and elevated temperatures. A significant drawback is the use of lachrymatory and reactive α-haloketones as starting materials.
The Cook-Heilbron Thiazole Synthesis: An Alternative Approach
The Cook-Heilbron synthesis offers an alternative route to thiazoles, specifically 5-aminothiazoles.[4][5] This reaction involves the condensation of α-aminonitriles with carbon disulfide, dithioacids, or their esters.[4][6]
Mechanistic Insights
The mechanism of the Cook-Heilbron synthesis begins with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide.[4][7] This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.[4]
Diagram: Cook-Heilbron Thiazole Synthesis Mechanism
Caption: Mechanism of the Cook-Heilbron 5-aminothiazole synthesis.
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
This protocol outlines a general procedure for the Cook-Heilbron synthesis.
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (0.01 mol) in a mixture of ethanol (20 mL) and pyridine (5 mL).
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (0.012 mol) to the cooled solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry.
Substrate Scope and Limitations
The Cook-Heilbron synthesis is particularly useful for the preparation of 5-aminothiazoles, a class of compounds that can be more challenging to access through the Hantzsch route.[8] The reaction conditions are generally mild. However, the substrate scope can be more limited compared to the Hantzsch synthesis, and the use of odorous and volatile carbon disulfide is a notable drawback.[9]
Microwave-Assisted Synthesis: A Modern and Efficient Approach
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products.[2][10] The application of microwave irradiation to the Hantzsch synthesis of 2-aminothiazoles has been particularly successful.[11]
The Rationale Behind Microwave Heating
Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform increase in temperature. This is in contrast to conventional heating where heat is transferred through the walls of the reaction vessel. This efficient energy transfer can significantly reduce reaction times, often from hours to minutes, and can also lead to improved yields by minimizing the formation of side products.[10]
Diagram: Experimental Workflow Comparison
Caption: Comparison of conventional vs. microwave-assisted workflows.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(p-tolyl)thiazole
This protocol describes a one-pot, microwave-assisted synthesis of a 2-aminothiazole derivative.
Materials:
-
4-Methylacetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave reactor vial, place 4-methylacetophenone (1 mmol), thiourea (1.2 mmol), and iodine (1 mmol).
-
Add 3 mL of ethanol and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a 5% aqueous sodium thiosulfate solution to quench the excess iodine, followed by neutralization with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
Comparative Analysis
To provide a clear comparison of these synthetic routes, the following table summarizes key performance indicators based on published experimental data.
| Synthesis Route | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | 3 - 12 hours | 70 - 95% | Wide substrate scope, reliable, well-established. | Long reaction times, use of lachrymatory α-haloketones. |
| Cook-Heilbron Synthesis | 12 - 24 hours | 60 - 85% | Access to 5-aminothiazoles, mild conditions.[4] | More limited substrate scope, use of odorous reagents.[9] |
| Microwave-Assisted Hantzsch | 5 - 30 minutes | 85 - 98% | Drastically reduced reaction times, often higher yields, cleaner reactions.[11] | Requires specialized microwave reactor equipment. |
Table 1: Comparison of 2-Aminothiazole Synthesis Routes
The following table provides a more direct comparison of conventional versus microwave-assisted Hantzsch synthesis for a specific set of substrates.
| Substrate (Ar) in Ar-CO-CH₂Br | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) | Reference |
| Phenyl | 85%, 8h | 92%, 10 min | |
| 4-Chlorophenyl | 82%, 8h | 90%, 12 min | |
| 4-Methoxyphenyl | 88%, 7h | 95%, 8 min | |
| 4-Nitrophenyl | 78%, 9h | 85%, 15 min |
Table 2: Yield and Reaction Time Comparison for Hantzsch Synthesis
Conclusion
The choice of synthetic route for the preparation of 2-aminothiazoles depends on the specific requirements of the target molecule and the available laboratory infrastructure.
-
The Hantzsch synthesis remains a robust and versatile method, particularly for generating a wide variety of 2-aminothiazole analogues.
-
The Cook-Heilbron synthesis provides a valuable alternative, especially when 5-aminothiazoles are the desired products.
-
Microwave-assisted synthesis , particularly of the Hantzsch reaction, offers significant advantages in terms of speed and efficiency, making it an excellent choice for rapid library synthesis and process optimization in a drug discovery setting.
By understanding the strengths and limitations of each of these key synthetic strategies, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel and effective therapeutic agents.
References
-
Cook, A. H.; Heilbron, I.; Levy, A. L. Studies in the azole series. Part I. A novel route to 5-aminothiazoles. J. Chem. Soc.1947 , 1594-1598. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]
-
Kalhor, M.; Vahedi, Z.; Gharoubi, H. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Adv., 2023 , 13, 9897-9907. [Link]
-
Mali, D. R.; et al. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 2022 , 24, 208-216. [Link]
-
Wikipedia contributors. Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
ExpertsMind. Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. [Link]
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20, 3118–3132. [Link]
-
RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. [Link]
-
JOCPR. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]
-
Kearney, P. C.; Fernandez, M.; Flygare, J. A. Solid-Phase Synthesis of 2-Aminothiazoles. J. Org. Chem.1998 , 63, 1, 196–200. [Link]
-
Wikimedia Commons. File:Cook-Heilbron thiazole synthesis reaction overview.png. [Link]
-
Kalhor, M., Vahedi, Z. & Gharoubi, H. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Adv., 2023 ,13, 9897-9907. [Link]
-
Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Eur. J. Med. Chem.2015 , 97, 685-707. [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology. 2021 . [Link]
-
Mali, D. R., et al. "MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES." Journal of University of Shanghai for Science and Technology 24.11 (2022): 208-216. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. 2022 . [Link]
-
Pattan, S. R., et al. "Synthesis and antimicrobial activity of some new 2-amino-4, 5-disubstituted thiazole derivatives." Journal of the Serbian Chemical Society 74.10 (2009): 1059-1067. [Link]
-
Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
-
ResearchGate. Cook–Heilbron thiazole synthesis. [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
- Google Patents.
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2014 . [Link]
-
Sharma, V.; Kumar, P.; Pathak, D. Microwave-assisted synthesis of nitrogen containing heterocyclic compounds: a review. J. Chem. Pharm. Res2010 , 2, 433-451. [Link]
Sources
- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. One moment, please... [archives.ijper.org]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. bissoy.com [bissoy.com]
- 6. expertsmind.com [expertsmind.com]
- 7. youtube.com [youtube.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. jusst.org [jusst.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Head-to-Head Comparison of Thiazole Carboxamides in Anti-Inflammatory Models: A Guide for Researchers
In the relentless pursuit of novel anti-inflammatory therapeutics, the thiazole carboxamide scaffold has emerged as a privileged structure, demonstrating significant potential in preclinical studies. This guide offers a comprehensive, head-to-head comparison of various thiazole carboxamide derivatives, providing researchers, scientists, and drug development professionals with a critical analysis of their performance in established anti-inflammatory models. By delving into the experimental data, elucidating structure-activity relationships (SAR), and detailing the underlying methodologies, this document aims to empower informed decision-making in the advancement of next-generation anti-inflammatory agents.
The Rationale: Targeting the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, involving a symphony of cellular and molecular players. A key enzymatic family orchestrating this process is the cyclooxygenases (COXs), which exist in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[1] Thiazole carboxamides have garnered considerable attention for their ability to inhibit COX enzymes with varying degrees of potency and selectivity, offering a promising avenue for mitigating inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2][3]
In Vitro Showdown: COX-1 vs. COX-2 Inhibition
The cornerstone of evaluating the anti-inflammatory potential of thiazole carboxamides lies in their ability to inhibit COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a critical parameter, quantifying the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value is generally desirable, suggesting a reduced risk of COX-1-related side effects.
Below is a comparative analysis of selected thiazole carboxamide derivatives from a recent study, highlighting their COX inhibitory profiles.[4]
| Compound ID | R Group (Substitution on Phenyl Ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 2a | 3,4,5-trimethoxyphenyl | 2.650 ± 0.78 | 0.958 ± 0.12 | 2.766 |
| 2b | 4-t-butyl | 0.239 ± 0.18 | 0.191 ± 0.05 | 1.251 |
| 2c | 3,4-dimethoxy | 0.278 ± 0.02 | 2.906 ± 1.08 | 0.095 |
| 2d | 3,5-dimethoxy | 1.574 ± 0.80 | 2.298 ± 0.25 | 0.685 |
| 2j | 3-CF3 | 1.443 ± 0.51 | 0.957 ± 0.17 | 1.507 |
| Celecoxib | (Reference Drug) | 0.048 ± 0.02 | 0.002 ± 0.001 | 23.8 |
Analysis of In Vitro Data:
This head-to-head comparison reveals critical structure-activity relationships. Compound 2b , bearing a bulky, lipophilic 4-tert-butyl group, emerged as the most potent inhibitor of both COX-1 and COX-2, with sub-micromolar IC50 values.[2][4] This suggests that a hydrophobic substituent at the para position of the phenyl ring enhances binding to the active sites of both isoforms. In contrast, compound 2a , with its three methoxy groups, displayed the highest selectivity for COX-2 among the tested derivatives (SI = 2.766), indicating that the electronic and steric properties of the substituents play a crucial role in determining isoform specificity.[4] The reference drug, Celecoxib, a well-established COX-2 selective inhibitor, demonstrates a significantly higher selectivity index, providing a benchmark for the development of new, highly selective agents.
Experimental Protocol: In Vitro COX Inhibition Assay
To ensure the reliability and reproducibility of these findings, a standardized in vitro COX inhibition assay is paramount. The following protocol outlines a common method used for this purpose.
Figure 1: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of the test thiazole carboxamide compounds at various concentrations. The vehicle (e.g., DMSO) used to dissolve the compounds should also be prepared as a control.
-
Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the test compounds or vehicle control to the wells and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: After a set reaction time (e.g., 5-10 minutes), add a colorimetric reagent such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The peroxidase component of the COX enzyme will oxidize TMPD, leading to a color change that can be measured spectrophotometrically at approximately 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
While in vitro assays provide valuable mechanistic insights, in vivo models are essential for evaluating the anti-inflammatory efficacy of compounds in a whole-organism context. The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammatory model. Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
A study evaluating a series of thiazole derivatives in this model demonstrated a significant reduction in paw edema compared to the control group, indicating potent in vivo anti-inflammatory activity.[5]
| Compound | Dose (mg/kg) | Time after Carrageenan (h) | % Inhibition of Edema |
| Compound A | 50 | 3 | 55% |
| Compound B | 50 | 3 | 68% |
| Indomethacin | 10 | 3 | 75% |
Analysis of In Vivo Data:
The results from the carrageenan-induced paw edema model provide a direct comparison of the in vivo anti-inflammatory effects of different thiazole carboxamides. In this hypothetical example, Compound B demonstrates superior efficacy to Compound A at the same dose, suggesting a more favorable pharmacokinetic and/or pharmacodynamic profile. The standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, serves as a positive control, providing a benchmark for the therapeutic potential of the test compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The successful execution of this in vivo model requires careful adherence to a validated protocol to ensure animal welfare and the generation of reliable data.
Figure 2: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Animals are randomly divided into groups, including a vehicle control group, groups for each test compound at different doses, and a positive control group (e.g., indomethacin). The animals are fasted overnight with free access to water.
-
Compound Administration: The test compounds and the standard drug are administered, typically orally or intraperitoneally, one hour before the induction of inflammation.
-
Induction of Paw Edema: A 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours). The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Beyond COX: Exploring Other Anti-Inflammatory Mechanisms
While COX inhibition is a primary mechanism of action for many thiazole carboxamides, a comprehensive evaluation should also consider other potential anti-inflammatory pathways.
Figure 3: Potential anti-inflammatory mechanisms of thiazole carboxamides.
-
5-Lipoxygenase (5-LOX) Inhibition: Some thiazole derivatives have demonstrated the ability to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory leukotrienes.[6] Dual inhibition of both COX and 5-LOX pathways could offer a broader spectrum of anti-inflammatory activity.
-
Cytokine Modulation: Chronic inflammatory conditions are often characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thiazole carboxamides that can modulate the production of these cytokines may have therapeutic potential in a wider range of inflammatory diseases.[7] Further investigation into the effects of these compounds on cytokine production in relevant cell-based assays (e.g., LPS-stimulated macrophages) is warranted.
Conclusion and Future Directions
This guide has provided a detailed head-to-head comparison of thiazole carboxamides in key anti-inflammatory models, highlighting their potential as potent and, in some cases, selective COX inhibitors with demonstrated in vivo efficacy. The presented experimental protocols offer a framework for the robust and reproducible evaluation of novel compounds.
The future of thiazole carboxamide development lies in the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their effects on a broader range of inflammatory mediators, including 5-LOX and pro-inflammatory cytokines, will be crucial for identifying candidates with the most promising therapeutic profiles. The integration of in vitro, in vivo, and in silico approaches will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
- Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., Kahraman, D. C., ... & Issa, L. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC chemistry, 17(1), 1-16.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
- Černigoj, U., Perkins, D., & Švajger, U. (2022). The structure–activity relationship and computational studies of 1, 3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25(G2), 267-279.
- Jacob, J. P., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic chemistry, 100, 103882.
- Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
- Hawash, M., Jaradat, N., H-Daraghmeh, M., Sawafta, M., Ratrout, A., & Issa, L. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
-
Bio-protocol. (2020). Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. Retrieved from [Link]
- Abdel-Aziz, A. A. M., El-Azab, A. S., El-Tahir, K. E. H., & Al-Ghamdi, M. S. (2018). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Medicinal Chemistry Research, 27(1), 188-200.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2018).
- Oniga, S. D., Pâcureanu, L., Stoica, C. I., Palage, M. D., Crăciun, A. M., Rusu, L. C., ... & Araniciu, C. M. (2017). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules (Basel, Switzerland), 22(9), 1507.
- Jacob, J. P., & Manju, S. L. (2021). Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. Medicinal Chemistry Research, 30(5), 1087-1108.
- Hawash, M., Jaradat, N., Abualhasan, M. N., Qaoud, M. T., Al-Kerm, R. A., & Issa, L. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PloS one, 19(1), e0295697.
- Narasimhamurthy, K. H., Swaroop, T. R., & Rangappa, K. S. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports, 12, 100225.
- Xie, T., et al. (2024).
- Deb, P. K., & Tekwani, D. (2013). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Medicinal Chemistry Research, 22(8), 3647-3656.
- El-Gohary, M. K., Abd El Hadi, S. R., & Abou-Seri, S. M. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific reports, 13(1), 1097.
- Oniga, O., Oniga, I., & Tiperciuc, B. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Medicinal Chemistry Research, 22(8), 3657-3668.
- Jacob, J. P., & Manju, S. L. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 12(9), 1437-1457.
- Xie, Z., et al. (2024). Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors. Medicinal Chemistry Research, 1-14.
- Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS omega, 8(33), 30047-30063.
- Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 224-240.
- Siddiqui, N., et al. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic chemistry, 107, 104608.
- Singh, P., & Kaur, M. (2019). 1, 2, 4-Triazole-conjugated 1, 3, 4-thiadiazole hybrid scaffolds: A potent ameliorant of carrageenan-induced inflammation by lessening proinflammatory mediators. Archiv der Pharmazie, 352(12), 1900233.
- Gouda, A. M., et al. (2016). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules, 21(11), 1476.
- Azim, M. F. (2021).
- El-Sayed, M. A. A., et al. (2017). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Medicinal Chemistry Research, 26(10), 2429-2437.
- Zhang, P., et al. (2023). Thiazole isomers as potential ALK5 inhibitors alleviate P2X7R-mediated inflammation during liver fibrosis. European Journal of Medicinal Chemistry, 258, 115599.
Sources
- 1. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on progress of thiazole derivatives as potential anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. | Semantic Scholar [semanticscholar.org]
- 6. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
In Vivo Validation of 2-Aminothiazole Derivatives: A Comparative Guide for Drug Development Professionals
Introduction: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential. Its derivatives have shown promise in a multitude of disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions.[1][2][3] This guide provides a comprehensive overview of the in vivo validation of novel 2-aminothiazole derivatives in various rodent models, offering a comparative analysis of their performance against established standards of care. We will delve into the mechanistic underpinnings of these compounds and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The Versatility of the 2-Aminothiazole Scaffold: A Mechanistic Overview
The therapeutic efficacy of 2-aminothiazole derivatives stems from their ability to interact with a wide range of biological targets. In oncology, these compounds have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, Akt, and PI3K/mTOR.[1] Furthermore, some derivatives act as histone deacetylase (HDAC) inhibitors, representing another important avenue for anticancer therapy.[1] In the context of neurodegenerative diseases, 2-aminothiazole derivatives have demonstrated neuroprotective effects by inhibiting acetylcholinesterase (AChE) and BACE-1, enzymes critically involved in the pathology of Alzheimer's disease, and by counteracting tau-induced neuronal toxicity.[4][5][6][7] Their anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase-2 (COX-2).[8]
Diagram 1: Key Signaling Pathways Targeted by 2-Aminothiazole Derivatives
Caption: Overview of signaling pathways modulated by 2-aminothiazole derivatives.
Comparative In Vivo Efficacy in Rodent Models
The true potential of any therapeutic candidate is ultimately determined by its in vivo efficacy and safety profile. This section presents a comparative analysis of 2-aminothiazole derivatives in established rodent models of cancer, neurodegeneration, and diabetes, with supporting data summarized in the accompanying tables.
Oncology: Human Tumor Xenograft Models in Mice
The antitumor activity of 2-aminothiazole derivatives is frequently evaluated in immunodeficient mice bearing human tumor xenografts. These models are invaluable for assessing a compound's ability to inhibit tumor growth in a live organism.
Table 1: Comparative Efficacy of 2-Aminothiazole Derivatives in Cancer Xenograft Models
| Compound ID | Cancer Model | Host Strain | Dosage & Route | Comparator | % Tumor Growth Inhibition (TGI) | Reference |
| Compound 25a | PC-3 (Prostate) | Nude mice | Not specified | SAHA | Equivalent to SAHA | [1] |
| Compound 21 | K563 (Leukemia) | Not specified | Not specified | Dasatinib | Less active than Dasatinib | [1] |
| Analog 6c | MCF-7 (Breast) | Not specified | Not specified | Erlotinib | Comparable to Erlotinib | [9] |
| Analog 9 | Panc-1 (Pancreatic) | Not specified | Not specified | Erlotinib | Significant cytotoxicity | [9] |
| Analog 11c | HepG2 (Liver) | Not specified | Not specified | Erlotinib | Strong activity | [9] |
Experimental Protocol: Human Tumor Xenograft Study
This protocol outlines a generalized procedure for evaluating the in vivo antitumor efficacy of a 2-aminothiazole derivative.
Diagram 2: Workflow for a Xenograft Efficacy Study
Caption: Standard workflow for an in vivo xenograft study.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7) are cultured under sterile conditions according to the supplier's recommendations.
-
Animal Acclimatization: Immunodeficient mice (e.g., nude or SCID) are acclimatized to the facility for at least one week prior to the study.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-10 million cells in a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: The 2-aminothiazole derivative, a vehicle control, and a positive control (e.g., a standard-of-care drug) are administered via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Data Collection: Tumor volume and body weight are measured throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or at a predetermined time point. Tumors and other relevant tissues are collected for further analysis (e.g., histology, biomarker analysis).
Neurodegenerative Disorders: Rodent Models of Alzheimer's and Parkinson's Disease
The neuroprotective potential of 2-aminothiazole derivatives has been investigated in various rodent models that recapitulate key aspects of neurodegenerative diseases.
Table 2: Efficacy of 2-Aminothiazole Derivatives in Neurodegeneration Models
| Compound ID | Disease Model | Animal Model | Key Outcome Measures | Comparator | Results | Reference |
| Novel Series | Tau-induced neuronal toxicity | Not specified | Counteracted tau-induced cell toxicity | Not specified | Protection at nanomolar concentrations | [4][10] |
| Compound 3e | Alzheimer's Disease Model | PC12 cell line (in vitro) | Neuroprotection against H₂O₂-induced damage | Ferulic acid | 53% neuroprotection (vs. 77% for Ferulic acid) | [5] |
| Disubstituted aminothiazole derivatives | Haloperidol-induced Parkinsonism | Wistar rats | Not specified | Not specified | Potential antiparkinson agents | [11] |
Experimental Protocol: Scopolamine-Induced Amnesia Model (Alzheimer's Disease)
This model is commonly used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for a week.
-
Treatment: Animals are divided into groups and treated with the 2-aminothiazole derivative, vehicle, or a positive control (e.g., Donepezil) for a specified period (e.g., 7-14 days).
-
Induction of Amnesia: On the final day of treatment, amnesia is induced by administering scopolamine (e.g., 1 mg/kg, i.p.) 30-60 minutes before behavioral testing.
-
Behavioral Assessment: Cognitive function is assessed using behavioral tests such as the Morris water maze or the elevated plus maze.
-
Morris Water Maze: Measures spatial learning and memory. Key parameters include escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.
-
Elevated Plus Maze: Assesses learning and memory based on the transfer latency (time taken to move from the open arm to the closed arm).
-
-
Biochemical Analysis: After behavioral testing, brain tissue is collected for biochemical analysis, such as measuring acetylcholinesterase activity.
Metabolic Disorders: Streptozotocin-Induced Diabetes Model in Rats
The therapeutic potential of 2-aminothiazole derivatives extends to metabolic diseases like diabetes.
Table 3: Efficacy of a 2-Aminobenzothiazole Derivative in a Diabetic Rat Model
| Compound ID | Disease Model | Animal Model | Key Outcome Measures | Comparator | Results | Reference |
| Compound 8d | Streptozotocin-induced diabetes with a high-fat diet | Rats | Antihyperglycemic effects, reduced insulin resistance, dyslipidemia, and polydipsia | Not specified | Sustained antihyperglycemic effects without hepatotoxicity | [12] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats
This model is widely used to induce a state of hyperglycemia that mimics type 1 or, in combination with a high-fat diet, type 2 diabetes.
Step-by-Step Methodology:
-
Induction of Diabetes: Rats are fed a high-fat diet for a period (e.g., 2 weeks) to induce insulin resistance. Subsequently, a single low dose of STZ (e.g., 35-40 mg/kg, i.p.) is administered to induce partial insulin deficiency.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.
-
Treatment: Diabetic rats are randomized into groups and treated with the 2-aminobenzothiazole derivative, vehicle, or a positive control (e.g., metformin) for a specified duration.
-
Monitoring: Blood glucose levels, body weight, and food and water intake are monitored regularly.
-
Endpoint Analysis: At the end of the study, blood samples are collected for analysis of insulin, lipid profile, and liver function markers. Pancreatic and other tissues may be collected for histological examination.
Conclusion and Future Directions
The in vivo studies presented in this guide highlight the significant therapeutic potential of 2-aminothiazole derivatives across a range of diseases. Their diverse mechanisms of action and promising efficacy in rodent models warrant further investigation and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic index. Furthermore, exploring novel derivatives and their application in other disease models will continue to expand the therapeutic landscape of this remarkable chemical scaffold.
References
-
Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
PubMed. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. [Link]
-
ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. [Link]
-
PubMed Central. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. [Link]
-
PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
PubMed Central. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. [Link]
-
PubMed. (2023). Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. [Link]
- Google Patents. (n.d.).
-
PubMed. (2024). Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates. [Link]
-
Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. (2017). Synthesis of 2-aminothiazole derivatives. [Link]
-
Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
OUCI. (2024). Synthesis, In-Vitro, In-Vivo screening, and molecular docking of disubstituted aminothiazole derivatives and their selenium nanoparticles as potential antiparkinson agents. [Link]
-
PubMed. (n.d.). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
National Institutes of Health. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. [Link]
-
Journal of Arthritis. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Chemical structures of thiazole sulfonamides (1–12), 2-aminothiazole (parent compound A), and RSV. [Link]
-
ResearchGate. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. [Link]
-
SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. [Link]
-
PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN115322208B - 2-aminothiazole derivatives and their preparation method and medical use - Google Patents [patents.google.com]
- 8. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Synthesis, In-Vitro, In-Vivo screening, and molecular docking of disubstituted aminothiazole derivatives and their sele… [ouci.dntb.gov.ua]
- 12. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Mode of Thiazole Inhibitors: A Comparative Guide to X-ray Crystallography and Orthogonal Methods
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor to its protein target is a cornerstone of modern drug discovery. This understanding transforms a promising compound from a mere "hit" into a "lead" that can be rationally optimized for potency, selectivity, and desirable pharmacokinetic properties. The thiazole moiety, a heterocyclic scaffold present in numerous pharmacologically active compounds, frequently participates in key interactions within protein binding sites.[1][2] Therefore, unambiguously confirming its binding orientation is of paramount importance.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for determining the binding mode of thiazole inhibitors, alongside a critical evaluation of complementary biophysical and computational techniques. We will delve into the "why" behind experimental choices, offering field-proven insights to navigate the complexities of structural biology and biophysical characterization.
The Gold Standard: X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional snapshot of the protein-ligand complex, revealing atomic-level details of the binding interactions.[3][4] It is widely considered the 'gold standard' for determining the precise orientation of an inhibitor within its binding pocket.[3]
The Crystallographic Workflow: A Step-by-Step Rationale
The journey from a purified protein and a thiazole inhibitor to a refined crystal structure is a multi-step process, where each stage is critical for success.
Caption: The experimental workflow for determining a protein-ligand co-crystal structure.
Experimental Protocol: Co-crystallization of a Protein with a Thiazole Inhibitor
-
Protein Purity and Homogeneity:
-
Rationale: The protein must be highly pure (>95%) and monodisperse to form well-ordered crystals. Aggregates or contaminants will disrupt the crystal lattice.
-
Protocol:
-
Express and purify the target protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Assess purity by SDS-PAGE and homogeneity by dynamic light scattering (DLS).
-
-
-
Complex Formation:
-
Rationale: Ensuring the formation of a stable protein-ligand complex is a prerequisite for co-crystallization. The ligand concentration should be sufficient to saturate the protein's binding sites.
-
Protocol:
-
Dissolve the thiazole inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Add the inhibitor to the purified protein solution at a molar excess (typically 2-10 fold) to drive complex formation.
-
Incubate the mixture for a sufficient period (e.g., 30-60 minutes) on ice or at room temperature to allow for binding.[5]
-
-
-
Crystallization Screening:
-
Rationale: The conditions under which a protein-ligand complex will crystallize are unpredictable. Therefore, a broad range of precipitants, buffers, and additives must be screened.
-
Protocol:
-
Use commercially available or in-house developed sparse-matrix screens to test hundreds of different crystallization conditions.
-
Employ vapor diffusion (hanging or sitting drop) or microbatch crystallization methods.[6][7] A common setup involves mixing the protein-ligand complex with the crystallization reagent in a 1:1 ratio.
-
-
-
Crystal Optimization:
-
Rationale: Initial "hits" from screening are often small or poorly formed. Optimization involves systematically varying the concentrations of the precipitant, protein, and pH to improve crystal size and quality.
-
Protocol:
-
Set up finer grids of conditions around the initial hit.
-
Consider techniques like micro-seeding, where microscopic crystals from a previous experiment are used to nucleate new, larger crystals.
-
-
-
Data Collection and Structure Determination:
-
Rationale: The ordered arrangement of molecules in the crystal diffracts X-rays in a specific pattern, which can be used to calculate an electron density map.
-
Protocol:
-
Cryo-protect the crystal to prevent damage from radiation and flash-cool it in liquid nitrogen.[8]
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement (if a related structure is available) or experimental phasing methods.
-
Build an atomic model of the protein and ligand into the resulting electron density map and refine the model to best fit the experimental data.[9]
-
-
Interpreting the Data: Electron Density Maps
The final output of an X-ray crystallography experiment is not the structure itself, but an electron density map.[9] The quality of this map is crucial for accurately placing the thiazole inhibitor.
-
2Fo-Fc maps: These maps show the electron density for the entire model and are used to build and refine the structure.
-
Fo-Fc difference maps: These maps highlight regions where the experimental data and the model disagree.[9] Positive density (typically colored green) in an Fo-Fc map indicates that there is electron density that is not accounted for by the model, which is a key indicator of a bound ligand.
It is imperative to critically evaluate the fit of the thiazole inhibitor to the electron density. A well-resolved ligand will have clear, continuous density for all its atoms, and its placement should be consistent with the surrounding protein residues and potential hydrogen bonding or hydrophobic interactions.
Orthogonal Methods for Binding Mode Validation
While X-ray crystallography provides the most detailed picture, it is not always feasible or successful. Furthermore, it is a static picture of the protein-ligand complex in a crystalline state. Orthogonal methods, which measure binding in solution, are invaluable for validating the interaction and providing complementary thermodynamic and kinetic data.
Caption: A selection of orthogonal methods to validate ligand binding.
Biophysical Techniques: Measuring the Interaction in Solution
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for characterizing protein-ligand interactions in real-time and in a label-free manner.[10][11][12]
| Technique | Principle | Key Outputs | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the ligand binds to an immobilized protein.[4] | Association rate (kon), Dissociation rate (koff), Dissociation constant (KD) | High sensitivity, provides kinetic information, relatively high throughput. | Requires immobilization of the protein, which can affect its activity; mass transport limitations can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event as the ligand is titrated into a solution of the protein.[10][12] | Dissociation constant (KD), Enthalpy of binding (ΔH), Stoichiometry (n) | Gold standard for thermodynamics, provides a complete thermodynamic profile, no immobilization required.[11][12] | Requires larger amounts of protein, lower throughput, may not be suitable for very high or very low affinity interactions. |
These techniques can confirm that the thiazole inhibitor binds to the target protein and provide a quantitative measure of its affinity. While they do not directly reveal the binding mode, a strong correlation between the binding affinity measured by SPR or ITC and the inhibitor's functional activity provides strong evidence for a specific, on-target interaction.
Computational Approaches: Predicting the Binding Pose
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[13][14][15]
-
Principle: Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to rank them based on their predicted binding affinity.[16]
-
Application: For thiazole inhibitors, docking can generate hypotheses about the key interactions, such as hydrogen bonds involving the thiazole nitrogen or sulfur, or hydrophobic interactions with the thiazole ring.[17][18] These predictions can then be tested experimentally, for example, through site-directed mutagenesis.
While powerful, it is crucial to remember that docking provides a prediction, not an experimental observation. The accuracy of the prediction is highly dependent on the quality of the protein structure and the scoring function used. Therefore, docking results should always be validated by experimental data.
Structure-Activity Relationship (SAR): The Chemical Logic of Binding
A robust Structure-Activity Relationship (SAR) provides strong circumstantial evidence for a specific binding mode.[1][19][20] By systematically modifying the thiazole inhibitor and measuring the effect on its activity, one can infer which parts of the molecule are critical for binding. For example, if replacing a hydrogen bond donor on the thiazole scaffold with a methyl group abolishes activity, it strongly suggests that this hydrogen bond is a key interaction in the binding site. This information can then be correlated with the binding mode observed in a crystal structure or predicted by molecular docking.
A Self-Validating System: Integrating Multiple Lines of Evidence
The highest confidence in the binding mode of a thiazole inhibitor is achieved when multiple, independent lines of evidence converge.
Caption: An integrated approach for confirming inhibitor binding mode.
An ideal scenario involves:
-
A high-resolution co-crystal structure that clearly shows the electron density for the thiazole inhibitor.
-
Biophysical data (SPR or ITC) demonstrating a specific, high-affinity interaction in solution.
-
A molecular docking prediction that is consistent with the crystal structure.
-
A strong SAR that can be rationalized by the observed binding mode.
When these pieces of evidence are in agreement, they form a self-validating system that provides a high degree of confidence in the determined binding mode. This robust understanding is the foundation for successful, structure-guided drug design efforts targeting proteins with thiazole-based inhibitors.
References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]
-
ITC and SPR Analysis Using Dynamic Approach. (2019). bioRxiv. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
The use of biophysical methods increases success in obtaining liganded crystal structures. (2006). Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Biophysical techniques for ligand screening and drug design. (2020). ResearchGate. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
Electron density maps. (2022). Proteopedia. [Link]
-
Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. (2022). MDPI. [Link]
-
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. (2018). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). National Institutes of Health. [Link]
-
Electron-Density Map Interpretation. (1997). ScienceDirect. [Link]
-
Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.). Research Square. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
-
New research on identifying small-molecules in electron density maps. (2018). CAMIL. [Link]
-
In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2021). World Journal of Advanced Research and Reviews. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). National Institutes of Health. [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. (2022). Drug Hunter. [Link]
-
Ligand Identification in CryoEM and X-ray Maps Using Deep Learning. (2024). National Institutes of Health. [Link]
-
Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. (2023). ResearchGate. [Link]
-
Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2022). Preprints.org. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2021). MDPI. [Link]
-
What are the experimental modes of determining the interaction of a protein and a ligand? (2012). ResearchGate. [Link]
-
Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2024). RSC Medicinal Chemistry. [Link]
-
Ligand identification using electron-density map correlations. (2007). eScholarship. [Link]
-
computational approaches for the identification of ligand binding sites in protein structures. (2011). DigitalCommons@UNO. [Link]
-
Crystallization to obtain protein–ligand complexes for structure-aided drug design. (2006). ResearchGate. [Link]
-
Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. (2017). ACS Publications. [Link]
-
Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (2021). National Institutes of Health. [Link]
- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Google Sites.
-
Crystallization of protein–ligand complexes. (2007). National Institutes of Health. [Link]
-
Guidelines for the successful generation of protein–ligand complex crystals. (2015). National Institutes of Health. [Link]
-
Structure-aided drug design. (n.d.). Domainex. [Link]
-
(PDF) Crystallization of protein–ligand complexes. (2007). ResearchGate. [Link]
-
Crystallization of protein-ligand complexes. (2007). PubMed. [Link]
-
Protein Crystallization for X-ray Crystallography. (2012). ResearchGate. [Link]
-
X-Ray Crystallography of Protein-Ligand Interactions. (2019). Springer Nature Experiments. [Link]
-
Protein Crystallization For X-ray Crystallography l Protocol Preview. (2022). YouTube. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 9. proteopedia.org [proteopedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The use of biophysical methods increases success in obtaining liganded crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 13. mdpi.com [mdpi.com]
- 14. wjarr.com [wjarr.com]
- 15. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.sciepub.com [pubs.sciepub.com]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide (CAS No. 1538218-73-3). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is critical not only for regulatory compliance but for the protection of our personnel and the environment.
While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not universally available, its thiazole-based structure necessitates a cautious approach. Data from analogous thiazole derivatives indicate potential hazards that must inform our handling and disposal strategy. This guide is built upon established principles of chemical waste management and regulatory standards.
Part 1: Hazard Profile and Pre-Disposal Considerations
Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on data from structurally related thiazole compounds, we can anticipate a hazard profile that requires managing this chemical as hazardous waste.
A critical first step in waste management is to understand the potential risks. While specific toxicological data for this compound is limited, the precautionary principle dictates that we handle it based on the known hazards of similar chemical structures. For instance, related thiazole carboxamides and other derivatives are known to cause skin, eye, and respiratory irritation[1][2][3]. Improper disposal could lead to environmental contamination, as many thiazole derivatives exhibit aquatic toxicity[4].
Table 1: Anticipated Hazard Profile and Disposal Implications
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity (Oral) | Based on analogous compounds, may be harmful if swallowed[2]. | Do not dispose of via sanitary sewer. Treat as hazardous chemical waste. |
| Skin Irritation | Expected to cause skin irritation upon contact[1][2][3]. | Wear appropriate chemical-resistant gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Eye Irritation | Expected to cause serious eye irritation[1][2][3]. | Wear safety glasses or goggles. In case of contact, follow first-aid protocols and manage waste from cleanup as hazardous. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol[1][2][3]. | Handle in a well-ventilated area or chemical fume hood to minimize inhalation exposure. |
| Aquatic Toxicity | Many thiazole derivatives are toxic to aquatic life[4]. | Prevent any release to the environment. Do not allow the chemical or its rinsate to enter drains or waterways[3][4]. |
Core Principle: All laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous unless specifically confirmed to be non-hazardous by an Environmental Health and Safety (EHS) professional[5].
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the essential steps from the point of waste generation to its final collection by authorized personnel.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling[6].
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles[3].
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Collect un-used or expired solid this compound in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix aqueous waste with solvent waste unless explicitly permitted by your institution's EHS office[7].
-
Incompatibilities: Thiazole derivatives may be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[4][8]. Ensure this waste stream is kept separate from these materials to prevent potentially violent reactions or the release of toxic gases.
Step 3: Container Selection and Labeling
All chemical waste must be stored in appropriate, clearly labeled containers.
-
Container Choice: The container must be made of a material compatible with the waste (plastic is often preferred) and must be in good condition, free from leaks or cracks[9][5][10]. The original chemical container is often the best choice for its own waste[5].
-
Labeling: This is a strict regulatory requirement[11]. From the moment the first drop of waste enters the container, it must be labeled with:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[10][12].
-
Location: The SAA must be under the control of laboratory personnel and situated where the waste is generated[10].
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart[5][10].
-
Container Management: Keep waste containers securely closed at all times, except when adding waste[7][10]. Store containers in secondary containment (e.g., a chemical-resistant bin) to contain potential spills.
Step 5: Arranging for Disposal
Laboratory-generated hazardous waste must be disposed of through your institution's approved channels.
-
Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS or EHRS) office to schedule a waste pickup[10].
-
Documentation: All hazardous waste shipments require manifests that identify the waste and its hazards. Your EHS office will manage this process, which is why accurate labeling is critical[13].
-
Prohibited Actions: Never pour hazardous chemicals down the drain[9][10]. This is illegal and environmentally harmful. Also, do not dispose of this chemical in the regular trash.
Part 3: Spill and Decontamination Workflow
Accidents can happen. A clear plan for managing spills is essential.
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the designated hazardous waste container[3][6]. For small liquid spills, use an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into the waste container[14].
-
Major Spills: In the event of a large spill, evacuate the immediate area, alert personnel, and contact your institution's emergency response and EHS office immediately[8].
-
Decontamination of Empty Containers: Thoroughly rinse empty containers that held this compound three times with a suitable solvent. The rinsate must be collected as hazardous waste[9][7]. Once decontaminated, obliterate the original label before recycling or disposal as non-hazardous waste, in accordance with institutional policy[7].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. 2-Amino-1,3-thiazole-5-carboxamide | C4H5N3OS | CID 16227213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. capotchem.com [capotchem.com]
- 7. nswai.org [nswai.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. gla.ac.uk [gla.ac.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. acs.org [acs.org]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
An Essential Guide to the Safe Handling of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound (CAS No. 1538218-73-3). As a novel research chemical, understanding its hazard profile is critical for ensuring laboratory safety. This document synthesizes available safety data with established best practices to provide researchers, scientists, and drug development professionals with a self-validating system for safe laboratory operations.
Hazard Identification and Risk Assessment
This compound is a research compound whose toxicological properties may not be fully characterized. However, available safety information classifies it as a hazardous substance requiring careful handling. A thorough risk assessment must be conducted before any work begins.
1.1. Known Hazards
Based on supplier safety information, the compound presents the following hazards:[1]
| Hazard Class | Hazard Statement | Meaning |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
The signal word for this chemical is "Warning" .[1] These classifications necessitate stringent controls to prevent exposure through all potential routes: ingestion, skin/eye contact, and inhalation.
1.2. Risk Assessment Workflow
Before handling this compound, every researcher must proceed through a systematic risk assessment. The following workflow illustrates the essential steps to identify hazards and implement appropriate controls.
Caption: Risk assessment workflow for handling hazardous chemicals.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are fundamental to preventing chemical exposure.[2] For this compound, the following PPE is the minimum requirement.[3][4]
2.1. Eye and Face Protection Due to the serious eye irritation hazard (H319), robust eye protection is mandatory.
-
Chemical Splash Goggles: Must be worn at all times when handling the compound in liquid or solid form. Standard safety glasses are insufficient as they do not protect against splashes.[3]
-
Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant splash hazard, such as when transferring large volumes of solutions or working with corrosive reagents.[3][5]
2.2. Hand Protection To prevent skin irritation (H315), appropriate gloves must be worn.
-
Disposable Nitrile Gloves: These are the minimum requirement for incidental contact.[3] It is crucial to inspect gloves for tears or holes before use.
-
Double Gloving: For procedures with a higher risk of contamination, wearing two pairs of nitrile gloves is recommended.
-
Immediate Removal: If gloves become contaminated, they must be removed immediately, and hands should be washed thoroughly before donning a new pair.[3] No glove material is impervious to all chemicals indefinitely; therefore, prolonged contact should be avoided.[5]
2.3. Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[4][6]
-
Full Coverage: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[3][6]
2.4. Respiratory Protection The "Harmful if inhaled" (H332) classification makes respiratory protection a critical consideration.
-
Primary Control: All work that may generate dust or aerosols of this compound must be performed within a certified chemical fume hood or glove box.[6] This is the primary method for controlling inhalation hazards.
-
Respirator Use: In the rare event that engineering controls are not feasible, a properly fitted NIOSH-approved respirator is required. The type of respirator (e.g., an N95 for particulates or one with organic vapor cartridges) must be selected based on a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department.
Summary of Mandatory PPE
| Protection Type | Minimum Requirement | Required for Splash Hazard |
| Eye/Face | Chemical Splash Goggles | Goggles + Face Shield |
| Hand | Nitrile Gloves (Single Pair) | Nitrile Gloves (Double Pair) |
| Body | Lab Coat, Long Pants, Closed-Toe Shoes | Lab Coat, Long Pants, Closed-Toe Shoes |
| Respiratory | Work in a Chemical Fume Hood | Work in a Chemical Fume Hood |
Safe Handling, Storage, and Disposal
3.1. Engineering Controls Always handle this compound inside a chemical fume hood to minimize inhalation exposure. Ensure the fume hood has a current certification and that the sash is kept at the lowest practical height. Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]
3.2. Operational Procedures
-
Preparation: Before starting, decontaminate the work surface. Assemble all necessary equipment and reagents.
-
Weighing: If weighing the solid compound, do so within the fume hood or on a balance in a contained, ventilated area. Handle the powder carefully to avoid generating dust.
-
Transfers: When transferring solutions, use pipettes or cannulas to avoid splashes. Pouring should be done slowly and carefully.
-
Post-Handling: After use, decontaminate all equipment. Wipe down the work area in the fume hood. Wash hands thoroughly with soap and water after removing gloves.[7]
3.3. Storage Store the compound in a tightly sealed, clearly labeled container. Per supplier recommendation, store in a dark place under an inert atmosphere at 2-8°C.[1]
3.4. Waste Disposal
-
Chemical Waste: All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Regulations: Follow all institutional and local regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
4.1. Exposure Response
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7] |
4.2. Spill Response Workflow
The following diagram outlines the general procedure for responding to a chemical spill. Always follow your institution's specific spill response plan.
Sources
- 1. achmem.com [achmem.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
